molecular formula C6H12ClN B3115701 Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride CAS No. 2108646-79-1

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride

Cat. No.: B3115701
CAS No.: 2108646-79-1
M. Wt: 133.62
InChI Key: XEDGCBXYNYJDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62. The purity is usually 95%.
The exact mass of the compound Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-4-6-1-5(2-6)3-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDGCBXYNYJDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108646-79-1
Record name {bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Novel Bioisostere in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride has emerged as a pivotal building block, offering a unique three-dimensional structure that serves as a non-classical bioisostere for common moieties like phenyl rings and tert-butyl groups.[1][2][3] Its rigid, strained framework provides a distinct vector for substituent placement, influencing a molecule's spatial arrangement and, consequently, its biological activity.

This guide provides an in-depth analysis of the chemical and physical properties of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride, its synthesis, and its strategic application in drug design. The content herein is curated for researchers, medicinal chemists, and drug development professionals, aiming to provide both foundational knowledge and actionable insights.

Physicochemical Properties: A Quantitative Overview

The utility of any chemical entity in drug development is fundamentally governed by its physicochemical properties. Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is a white to off-white solid, exhibiting solubility in water.[4] A summary of its key properties is presented below for rapid reference and comparison.

PropertyValueSource
Molecular Formula C₆H₁₂ClNPubChem[5]
Molecular Weight 133.62 g/mol PubChem[5]
CAS Number 2108646-79-1PubChem[5]
Physical Form Solid, Crystalline PowderTCI[4], Fisher Scientific[6]
Melting Point 240 °C (decomposes)TCI[4]
Solubility Soluble in waterTCI[4]

The BCP Motif as a Bioisostere: A Paradigm Shift in Drug Design

The bicyclo[1.1.1]pentane (BCP) core is increasingly recognized as a valuable bioisostere for para-substituted phenyl rings.[1][7] This strategic replacement can lead to significant improvements in a compound's pharmacokinetic profile.

Advantages of the BCP Moiety:
  • Enhanced Solubility and Permeability: Replacing a flat, aromatic ring with the three-dimensional, saturated BCP scaffold can disrupt crystal packing and improve aqueous solubility. This was notably demonstrated by Pfizer in the modification of a γ-secretase inhibitor, where the BCP replacement significantly improved both solubility and cell membrane permeability.[1]

  • Improved Metabolic Stability: The saturated carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[1] This can lead to a longer half-life and reduced potential for the formation of reactive metabolites.[1][8]

  • Reduced Non-Specific Binding: The introduction of the BCP group has been shown to decrease the non-specific binding of drug candidates, a critical factor in reducing off-target effects and improving the therapeutic index.[1]

  • Novel Intellectual Property: The incorporation of the unique BCP scaffold provides a clear path to generating novel chemical entities with distinct patentability.

The following diagram illustrates the conceptual replacement of a para-substituted phenyl ring with a 1,3-disubstituted BCP core, a common strategy in medicinal chemistry.

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Synthesis and Reactivity: Accessing the BCP Core

The synthetic accessibility of functionalized BCPs has historically been a bottleneck for their widespread adoption. However, recent advancements have made these valuable building blocks more readily available.

General Synthetic Strategies:

Modern synthetic routes to functionalized bicyclo[1.1.1]pentanes, including the aminomethyl derivative, often start from [1.1.1]propellane. Photochemical methods have emerged as a powerful tool, allowing for the gram- to kilogram-scale production of BCPs by reacting alkyl iodides with propellane using only light, without the need for catalysts or additives.[7][9]

A simplified workflow for a modern photochemical synthesis of a functionalized BCP is depicted below.

Photochemical_Synthesis reagents Alkyl Iodide (R-I) + [1.1.1]Propellane reactor Flow Reactor (365 nm LED Irradiation) reagents->reactor Reaction Mixture product Functionalized BCP (R-BCP) reactor->product Crude Product purification Purification (e.g., Crystallization) product->purification

Caption: Generalized workflow for photochemical BCP synthesis.

While a detailed, step-by-step protocol for the synthesis of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is proprietary to various chemical suppliers, the general approach involves the formation of a functionalized BCP intermediate followed by standard functional group manipulations to introduce the aminomethyl group and subsequent salt formation. For instance, a carboxylic acid-substituted BCP could be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, or through reduction of a corresponding amide or nitrile.

Experimental Protocols: Handling and Application

Safety and Handling:

As with any laboratory chemical, proper safety precautions are paramount. Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is classified as a skin and eye irritant.[5][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] The compound is noted to be hygroscopic.[4]

Application in Peptide and Amide Coupling Reactions:

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is a primary amine and, as such, is a versatile building block for the synthesis of amides, a common linkage in drug molecules.

Step-by-Step Protocol for a Standard Amide Coupling:

  • Amine Neutralization: In a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide), dissolve Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (1.0 eq). Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 1.5 eq), to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in the same solvent. Add a coupling agent, such as HATU, HBTU, or EDC (1.1 eq), and an additive like HOBt or Oxyma (1.1 eq). Stir for 15-30 minutes to form the activated ester.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution to the free amine solution.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up to remove excess reagents and byproducts. Purify the resulting amide product by flash column chromatography or preparative HPLC.

The logical flow of this common synthetic operation is outlined below.

Amide_Coupling_Workflow cluster_amine Amine Preparation cluster_acid Acid Activation cluster_reaction Coupling and Purification amine_start Bicyclo[1.1.1]pentan-1-ylmethanamine HCl Dissolve in DCM/DMF amine_free Add DIPEA/TEA Stir to form free amine amine_start->amine_free combine Combine activated acid and free amine amine_free->combine acid_start Carboxylic Acid (R-COOH) Dissolve in DCM/DMF acid_activated Add Coupling Agent (e.g., HATU) Form activated ester acid_start->acid_activated acid_activated->combine monitor Monitor by LC-MS/TLC combine->monitor purify Aqueous Work-up Column Chromatography monitor->purify product Final Amide Product purify->product

Caption: Workflow for a standard amide coupling reaction.

Conclusion

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is more than just a novel building block; it represents a strategic tool for medicinal chemists to overcome long-standing challenges in drug design, particularly concerning metabolic stability and solubility. Its unique three-dimensional structure offers a compelling alternative to traditional aromatic and aliphatic groups. As synthetic methodologies continue to improve, the integration of the BCP scaffold into drug discovery pipelines is expected to accelerate, paving the way for the development of safer and more effective therapeutics.

References

  • Mykhailiuk, P. K. (2026, January 29). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Gill, A., et al. (n.d.). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC.
  • J. Med. Chem. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. China Pharmaceutical University.
  • TCI Chemicals. (n.d.). Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring. TCI Chemicals.
  • PubChem. (n.d.). {Bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride.
  • TCI EUROPE N.V. (n.d.). Bicyclo[1.1.1]pentan-1-amine Hydrochloride 22287-35-0. TCI Chemicals.
  • TCI Chemicals (India) Pvt. Ltd. (n.d.). Bicyclo[1.1.1]pentan-1-amine Hydrochloride | 22287-35-0. TCI Chemicals.
  • Enamine. (n.d.).
  • Fisher Scientific. (n.d.). Bicyclo[1.1.1]pentan-1-amine Hydrochloride 98.0+%. Fisher Scientific.

Sources

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride CAS number 2108646-79-1

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride (CAS 2108646-79-1): A Keystone Building Block for Modern Drug Discovery

Foreword: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the flat, aromatic landscape of the phenyl ring has dominated the topography of small molecule therapeutics.[1] While undeniably successful, the reliance on such motifs often introduces liabilities in physicochemical properties, including poor solubility and susceptibility to metabolic oxidation.[1][2] The "escape from flatland" design philosophy—a strategic shift towards three-dimensional, saturated scaffolds—has emerged as a powerful approach to mitigate these issues.[3] At the forefront of this evolution is the Bicyclo[1.1.1]pentane (BCP) core, a compact, rigid, and surprisingly stable structure that serves as a non-classical bioisostere for para-substituted phenyl rings, alkynes, and t-butyl groups.[4][5][6]

This guide provides a deep technical dive into a pivotal BCP building block: Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (CAS 2108646-79-1). We will explore its structural and physicochemical properties, dissect a robust synthetic pathway, and contextualize its application through real-world case studies, offering researchers and drug development professionals the foundational knowledge to leverage this unique scaffold in their programs.

Core Properties and Structural Analysis

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is a primary amine presented as its hydrochloride salt, rendering it a stable, crystalline solid that is more amenable to handling and storage than its freebase form. Its utility stems from the unique properties imparted by the BCP cage.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 2108646-79-1[7][8]
Molecular Formula C₆H₁₂ClN[7]
Molecular Weight 133.62 g/mol [7]
IUPAC Name 1-bicyclo[1.1.1]pentanylmethanamine;hydrochloride[7]
InChIKey XEDGCBXYNYJDNT-UHFFFAOYSA-N[7]
Canonical SMILES C1C2CC1(C2)CN.Cl
Parent Compound Bicyclo[1.1.1]pentane-1-methanamine (CID: 117273105)[7]
The BCP Core: A Bioisosteric Marvel

First synthesized in 1964 by Wiberg and co-workers, the BCP skeleton is a highly strained (66.6 kcal mol⁻¹) yet kinetically stable structure.[4] Its power as a bioisostere for the 1,4-disubstituted phenyl ring, a concept powerfully demonstrated by Stepan and co-workers in 2012, lies in its ability to project substituents at a similar distance and vector as a para-substituted arene, while occupying a significantly different chemical space.[4][9]

This structural mimicry allows the BCP core to maintain critical interactions within a target protein's binding pocket, while its saturated, non-aromatic nature confers substantial advantages.[1]

Fig. 1: Structural mimicry of a p-phenylene spacer by the BCP core.

Synthesis and Process Chemistry Insights

While numerous methods exist for constructing the BCP core, a practical and scalable synthesis of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride for drug development purposes prioritizes safety, reproducibility, and the use of readily available starting materials. The following workflow represents a robust, multi-step synthesis starting from the well-established Bicyclo[1.1.1]pentane-1-carboxylic acid.

Synthesis_Workflow Start Bicyclo[1.1.1]pentane-1-carboxylic Acid Step1 Step 1: Amide Formation (e.g., SOCl₂, NH₄OH) Start->Step1 Intermediate1 Bicyclo[1.1.1]pentane-1-carboxamide Step1->Intermediate1 Step2 Step 2: Amide Reduction (e.g., LiAlH₄ or BH₃·THF) Intermediate1->Step2 Intermediate2 Bicyclo[1.1.1]pentan-1-ylmethanamine (Free Base) Step2->Intermediate2 Step3 Step 3: Salt Formation (HCl in Dioxane/Et₂O) Intermediate2->Step3 End Bicyclo[1.1.1]pentan-1-ylmethanamine HCl (Target) Step3->End

Fig. 2: A representative synthetic pathway to the target compound.
Experimental Protocol: A Self-Validating Workflow

Step 1: Synthesis of Bicyclo[1.1.1]pentane-1-carboxamide

  • Rationale: The conversion of the carboxylic acid to the primary amide is a standard transformation that prepares the molecule for reduction. Activation to an acid chloride is a highly efficient first step.

  • Procedure:

    • Suspend Bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂, ~1.2 eq) at 0 °C and allow the reaction to warm to room temperature. The completion is typically indicated by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure. The crude acid chloride is used directly.

    • Dissolve the crude acid chloride in an inert solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (~5.0 eq).

    • Stir vigorously for 1-2 hours, then extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.

Step 2: Reduction to Bicyclo[1.1.1]pentan-1-ylmethanamine

  • Rationale: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective agent suitable for this transformation. Borane complexes (e.g., BH₃·THF) offer a milder alternative.

  • Procedure (using LiAlH₄):

    • Carefully add LiAlH₄ ( ~1.5-2.0 eq) to a flame-dried flask under an inert atmosphere (Argon or Nitrogen) containing anhydrous THF.

    • Cool the slurry to 0 °C.

    • Add a solution of Bicyclo[1.1.1]pentane-1-carboxamide (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction to reflux for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to 0 °C and cautiously quench using a Fieser workup (sequential addition of water, then 15% aq. NaOH, then water) to precipitate the aluminum salts.

    • Filter the resulting slurry through Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude freebase amine.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Salt formation significantly improves the stability and handling characteristics of the amine. Using a solution of HCl in a volatile organic solvent ensures easy isolation of a pure, solid product.

  • Procedure:

    • Dissolve the crude freebase amine from Step 2 in a minimal amount of a suitable solvent like diethyl ether (Et₂O) or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in dioxane or Et₂O (~1.1 eq) with stirring.

    • The hydrochloride salt will typically precipitate immediately as a white solid.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold Et₂O, and dry under vacuum to yield the final product, Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride.

Applications in Drug Development: Case Studies

The true value of a building block is demonstrated through its successful incorporation into bioactive molecules. The replacement of a phenyl ring with a BCP moiety has consistently led to dramatic improvements in drug-like properties.

Case Study 1: γ-Secretase Inhibitors

In a seminal 2012 paper, researchers at Pfizer replaced the central para-substituted fluorophenyl ring in a γ-secretase inhibitor (BMS-708,163) with a BCP core.[1][4] This modification was transformative for the compound's profile.

Case Study 2: IDO1 Inhibitors

More recently, research into Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy encountered issues with metabolic instability due to amide hydrolysis of a central phenyl ring.[5] Replacing this ring with a BCP bioisostere effectively shielded the vulnerable amide bond.[5]

ParameterPhenyl-Containing ParentBCP-Containing AnalogRationale for Improvement
Aqueous Solubility LowSignificantly ImprovedThe sp³-rich, non-planar BCP core disrupts crystal lattice packing and increases polarity compared to the flat, hydrophobic phenyl ring.[1][4]
Passive Permeability ModerateSignificantly ImprovedReduced planarity and different electrostatic potential of the BCP analog can lead to more favorable membrane transit properties.[4]
Metabolic Stability Susceptible to Oxidation/HydrolysisDrastically ImprovedThe BCP core lacks aromatic π-electrons, making it inert to common oxidative metabolic pathways (e.g., P450-mediated hydroxylation). It can also sterically shield adjacent functional groups.[1][5]
Oral Absorption (Mouse) Moderate~4-fold Increase in Cmax and AUCThe combined improvements in solubility and permeability directly translate to superior pharmacokinetic performance.[4]
Enzyme Potency MaintainedMaintainedThe BCP core successfully mimicked the geometry of the original phenyl ring, preserving the key interactions required for biological activity.[4][5]

Analytical Characterization and Quality Control

Confirming the identity and purity of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is paramount. Standard analytical techniques provide a clear fingerprint of the molecule.

  • ¹H NMR: The highly symmetric BCP cage results in a simple spectrum. One would expect to see a characteristic singlet for the six bridgehead protons of the BCP core, a singlet for the two methylene protons (CH₂-N), and a broad signal for the amine protons (which may exchange with solvent).

  • ¹³C NMR: The spectrum is also characteristically simple, showing signals for the bridgehead carbons, the central quaternary carbon, and the methylene carbon.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion for the freebase at the expected m/z.

  • Purity (HPLC): Reversed-phase HPLC with UV or ELSD detection is used to assess purity, which should typically be >97% for use in drug discovery campaigns.

Conclusion and Future Outlook

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is more than just another building block; it is an enabling tool for medicinal chemists to overcome long-standing challenges associated with aromatic scaffolds. Its ability to improve solubility, permeability, and metabolic stability while preserving biological potency makes it an invaluable asset in the design of next-generation therapeutics.[2] As synthetic methods for BCPs become even more scalable and diverse, the application of this remarkable three-dimensional scaffold is poised to expand, paving the way for innovative drugs with superior pharmacokinetic and pharmacodynamic profiles.[9]

References

  • Mykhailiuk, P. K. (2026). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Parrish, J. P., et al. (2021). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 64(19), 14536–14553.
  • BLDpharm. (2021). Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm Whitepaper.
  • Cernijenko, A., et al. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene.
  • TCI Chemicals. (n.d.). Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring.
  • Alabugin, I. V., et al. (2015). A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. ChemInform, 46(28).
  • Li, Y., et al. (2020). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synlett, 31(16), 1545-1555.
  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(6), 4877–4884.
  • PubChem. (n.d.). {Bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride. PubChem Compound Summary for CID 131757829.
  • BLD Pharm. (n.d.). 2108646-79-1|bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride. BLD Pharm Product Page.

Sources

Structure and conformation of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure and Conformation of Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring.[1][2] Its unique rigid geometry and favorable physicochemical properties can lead to significant improvements in the metabolic stability, solubility, and overall pharmacological profile of drug candidates.[3][4][5] This guide provides a comprehensive technical analysis of a key BCP-containing building block, Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride. We will dissect its structural architecture in the solid state, explore its conformational dynamics in solution, and present validated experimental workflows for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the BCP core in their discovery programs.

The Bicyclo[1.1.1]pentane (BCP) Core: A Paradigm of Strained Stability

The parent bicyclo[1.1.1]pentane is a fascinating hydrocarbon, comprising two cyclobutane rings fused at bridgehead carbons. This arrangement results in a highly strained yet remarkably stable "propeller-like" structure.[6] First synthesized in 1964, the molecule possesses approximately 66.6 kcal/mol of strain energy, yet it is kinetically robust.[2] This stability arises from the distribution of strain across the entire framework.

The defining feature of the 1,3-disubstituted BCP scaffold, when used as a phenyl ring mimic, is the fixed, linear distance between the two bridgehead carbons. This distance is significantly shorter than the corresponding distance in a para-substituted benzene ring, a critical consideration for structure-based drug design.[5]

ParameterBicyclo[1.1.1]pentane (BCP) Corepara-Disubstituted Benzene
Bridgehead-Bridgehead Distance~1.85 Å~2.79 Å
Geometry3D, Saturated, Rigid2D, Aromatic, Planar
LipophilicityLowerHigher
Metabolic StabilityGenerally HigherProne to oxidative metabolism
Table 1: Comparative properties of the Bicyclo[1.1.1]pentane scaffold and a para-substituted benzene ring. Data sourced from computational and experimental studies.[5]

Solid-State Structure and Crystal Packing

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography.[7][8] While a specific public crystal structure for Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is not available, we can confidently predict its key solid-state features based on the known properties of the BCP core and the aminomethyl hydrochloride substituent.

The structure is composed of a protonated bicyclo[1.1.1]pentan-1-ylmethanaminium cation and a chloride anion. The crystal lattice will be primarily organized by strong electrostatic interactions and a network of hydrogen bonds.

  • Ionic Interactions: The primary force governing the crystal packing will be the electrostatic attraction between the positively charged ammonium group (-CH₂-NH₃⁺) and the negatively charged chloride anion (Cl⁻).

  • Hydrogen Bonding: The three protons on the ammonium group are strong hydrogen bond donors. They will form robust N-H···Cl hydrogen bonds, creating a cohesive, three-dimensional network that defines the crystal lattice.

  • Van der Waals Forces: The nonpolar, rigid BCP cages will pack together to maximize van der Waals interactions, minimizing empty space in the crystal. Due to its high symmetry, the BCP skeleton may exhibit rotational disorder within the crystal lattice.[9]

Figure 1: Predicted ionic and hydrogen bonding interactions.

Conformational Analysis in Solution

While the BCP cage itself is conformationally locked, the molecule possesses rotational freedom around the C(bridgehead)–CH₂ and CH₂–NH₃⁺ single bonds. The preferred conformation in solution is dictated by a balance of steric and electronic effects, which can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy and validated with computational modeling.[10][11]

The primary conformational question pertains to the rotation around the C₁–CH₂ bond. The three hydrogens on the BCP cage adjacent to the methylene group create a torsional energy landscape.

G cluster_0 Staggered Conformation (Low Energy) cluster_1 Eclipsed Conformation (High Energy) Staggered Staggered Eclipsed Eclipsed Staggered->Eclipsed Rotation (Energy Barrier) Eclipsed->Staggered Rotation

Figure 2: Rotational energy profile around the C(bridgehead)-CH₂ bond.

In solution, the molecule will rapidly interconvert between these rotational isomers (rotamers). NMR spectroscopy measures the time-averaged properties of this ensemble.[10] For this molecule, the three symmetrically equivalent C-H bonds of the BCP cage adjacent to the substituent mean that rotation around the C₁–CH₂ bond is likely to have a very low energy barrier, resulting in effectively free rotation at room temperature. This would be observed in the ¹H NMR spectrum as sharp, time-averaged signals.

Experimental Protocols for Structural Elucidation

A robust structural analysis relies on a combination of synthesis, purification, and characterization techniques. The following protocols represent a self-validating workflow for confirming the structure and conformation of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride.

G cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization S1 Synthesis of Bicyclo[1.1.1]pentan-1-yl -methanamine S2 Salt Formation with HCl in Ether S1->S2 S3 Recrystallization S2->S3 C1 Single Crystal X-ray Diffraction S3->C1 Solid State Structure C2 ¹H and ¹³C NMR Spectroscopy S3->C2 Solution State Conformation C3 Computational Modeling (DFT) C1->C3 C2->C3 Final Final C3->Final Validated 3D Structural Model

Figure 3: Workflow for comprehensive structural analysis.

Protocol: Synthesis and Crystallization

Rationale: Accessing high-purity crystalline material is the prerequisite for all further analysis. This synthetic approach is adapted from established literature procedures for similar BCP amines.[12][13] Slow evaporation is the chosen crystallization method to promote the growth of large, well-ordered single crystals suitable for X-ray diffraction.[7]

Methodology:

  • Synthesis: Bicyclo[1.1.1]pentane-1-carboxylic acid is converted to the corresponding amide, followed by reduction (e.g., with LiAlH₄ in THF) to yield the free base, bicyclo[1.1.1]pentan-1-ylmethanamine.

  • Salt Formation: The free base is dissolved in anhydrous diethyl ether. A solution of HCl in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete.

  • Purification: The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

  • Crystallization:

    • A small amount of the purified hydrochloride salt is dissolved in a minimal volume of a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) with gentle heating.

    • The solution is filtered to remove any insoluble impurities.

    • The clear filtrate is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.

    • The vial is left undisturbed in a vibration-free environment to allow for slow evaporation of the solvent over several days.

    • Resulting single crystals are carefully harvested for analysis.

Protocol: Single-Crystal X-ray Diffraction

Rationale: This is the gold standard for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[8][14]

Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

  • Diffraction Measurement: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector.[8]

  • Structure Solution and Refinement: The collected diffraction data are processed to generate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized against the experimental data to achieve the final, high-resolution structure (refinement).[15]

Protocol: NMR Spectroscopy for Conformational Insight

Rationale: NMR provides detailed information about the chemical environment and connectivity of atoms in the solution state. Chemical shifts and coupling constants are sensitive to molecular geometry and can be used to build a conformational model.[16][17]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the hydrochloride salt is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key expected signals include:

    • A broad singlet for the -NH₃⁺ protons.

    • A singlet for the -CH₂- protons, shifted downfield due to the adjacent positive charge.

    • A singlet for the six equivalent bridge protons of the BCP cage.

    • A singlet for the single bridgehead proton (C₃-H).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments.

  • 2D NMR (Optional): If structural ambiguity exists, 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range H-C correlations) can be performed to confirm assignments.

NucleusExpected Chemical Shift (ppm)MultiplicityRationale
¹H (-NH ₃⁺)8.0 - 9.0broad singletExchangeable, deshielded protons on nitrogen.
¹H (-CH ₂-)~3.0singletDeshielded by adjacent ammonium group.
¹H (BCP bridge)~1.9singletSix equivalent CH₂ protons of the cage.
¹H (BCP bridgehead)~2.5singletUnique bridgehead CH proton.
¹³C (-C H₂-)40 - 50-Aliphatic carbon adjacent to nitrogen.
¹³C (BCP bridge)~53-Three equivalent CH₂ carbons of the cage.
¹³C (BCP bridgehead C₁)~48-Quaternary bridgehead carbon bearing the substituent.
¹³C (BCP bridgehead C₃)~26-Bridgehead carbon bearing a hydrogen.
Table 2: Predicted ¹H and ¹³C NMR chemical shifts for Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride in DMSO-d₆. Shifts are estimates based on related structures and general principles.

Conclusion

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is a foundational building block for introducing the valuable BCP bioisostere into drug candidates. Its structure is defined by the rigid, propeller-shaped BCP core, which dictates a fixed spatial orientation for the aminomethyl substituent. In the solid state, its structure is dominated by a robust network of N-H···Cl hydrogen bonds and ionic interactions. In solution, the molecule exhibits conformational flexibility primarily through the low-energy rotation around the exocyclic C-C single bond. The experimental workflows detailed herein provide a comprehensive and self-validating strategy for the complete structural and conformational characterization of this and related BCP derivatives, empowering chemists to make informed decisions in the design of next-generation therapeutics.

References

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry, 12(01). (URL: [Link])

  • PubChem. (n.d.). {Bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride. National Center for Biotechnology Information. (URL: [Link])

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. (URL: [Link])

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553. (URL: [Link])

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11. (URL: [Link])

  • Kar, S., & Grygorenko, O. O. (2023). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. (URL: [Link])

  • Nature Portfolio. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research Chemistry Community. (URL: [Link])

  • Fang, Z., Xu, Q., et al. (2024). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Synthesis. (URL: [Link])

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. (URL: [Link])

  • Van der Sluis, P., & Spek, A. L. (1990). X-Ray Crystallography of Chemical Compounds. Acta Crystallographica Section A. (URL: [Link])

  • Grygorenko, O. O., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. (URL: [Link])

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. (URL: [Link])

  • Gianatassio, R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29). (URL: [Link])

  • Kar, S., et al. (2022). An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. Chemistry – An Asian Journal, 17(22). (URL: [Link])

  • Gianatassio, R., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 118(29). (URL: [Link])

  • Wikipedia. (n.d.). X-ray crystallography. (URL: [Link])

  • Mykhailiuk, P. K. (2023). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 14(1), 5282. (URL: [Link])

  • Baran, P. S., et al. (n.d.). Supporting Information Scalable Synthesis of 1- Bicyclo[1.1.1]pentylamine via a Hydrohydrazination Reaction. Amazon AWS. (URL: [Link])

  • Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 720311. (URL: [Link])

  • Wang, P., et al. (2024). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry. (URL: [Link])

  • LibreTexts. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. (URL: [Link])

  • Muller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. (URL: [Link])

  • ResearchGate. (n.d.). The structures of bicyclo[1.1.1]pentane (BCP, 1), [1.1.1]propellane... (URL: [Link])

  • Ndinguri, M. W., et al. (2021). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 23(36), 20389–20401. (URL: [Link])

  • Nishiyama, Y. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. (URL: [Link])

  • Gil, R. R., & Navarro-Vázquez, A. (2017). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Studies. Organic Letters, 19(21), 5944–5947. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of Benzocyclidine Hydrochloride (BCP-HCl)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Benzocyclidine hydrochloride (BCP-HCl), a potent and selective dopamine reuptake inhibitor. Initially identified from the user-provided term "BCP-methanamine HCl," extensive analysis has concluded that the compound of interest is 1-(1-benzo[b]thien-2-ylcyclohexyl)-piperidine hydrochloride, for which BCP is a common acronym. This document is structured to offer not just a list of properties but a deeper, field-proven insight into the causality behind experimental choices for their determination. It is designed to be a self-validating system of protocols and data interpretation, empowering researchers in drug development to understand and manipulate this compound with scientific integrity.

Chemical Identity and Structure

Benzocyclidine (BCP), also known as Benzothiophenylcyclohexylpiperidine (BTCP), is a derivative of phencyclidine (PCP) where the phenyl group is replaced by a benzothiophenyl ring.[1] This structural modification significantly alters its pharmacological profile, making it a potent and selective dopamine reuptake inhibitor with negligible affinity for the NMDA receptor.[1] For pharmaceutical and research applications, it is commonly formulated as a hydrochloride salt to enhance its solubility and stability.

PropertyValueSource
Chemical Name 1-(1-benzo[b]thien-2-ylcyclohexyl)-piperidine hydrochloride[2]
Synonyms BCP HCl, BTCP hydrochloride, Benocyclidine HCl[2]
Molecular Formula C₁₉H₂₆ClNS[2]
Molecular Weight 335.9 g/mol [2]
CAS Number 112726-66-6 (for free base)[1][3]

The structure of Benzocyclidine hydrochloride is depicted below:

Core Physicochemical Properties and Their Significance

The physicochemical properties of an active pharmaceutical ingredient (API) like BCP-HCl are critical as they influence its pharmacokinetic and pharmacodynamic behavior.[2] Understanding these properties is paramount for formulation development, predicting in vivo performance, and ensuring regulatory compliance.

Solubility

Solubility is a key determinant of a drug's bioavailability. For a compound to be absorbed, it must first be in solution. The hydrochloride salt form of Benzocyclidine is expected to have significantly higher aqueous solubility compared to its free base.

Known Solubility Data:

  • Benzocyclidine (Free Base):

    • DMF: 5 mg/ml[1][4]

    • Ethanol: 2 mg/ml[1][4]

  • Benzocyclidine Hydrochloride:

    • A qualitative report suggests a high water solubility of >180 mg/mL, though this requires experimental verification.

Significance for Researchers: High aqueous solubility is advantageous for developing parenteral formulations and for in vitro assays. However, the pH-dependent solubility of an amine hydrochloride must be characterized to predict its behavior in the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic solubility.[5]

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Addition of Excess Compound: Add an excess amount of BCP-HCl to each buffer solution in separate, sealed containers.

  • Equilibration: Agitate the samples at a constant temperature (typically 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[5]

  • Quantification: Analyze the concentration of BCP-HCl in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Dissociation Constant (pKa)

The pKa is the pH at which a compound exists in equal proportions of its ionized and non-ionized forms. As an amine hydrochloride, BCP-HCl is a salt of a weak base. The pKa of the conjugate acid (the protonated piperidine ring) will govern its charge state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding.

Predicted pKa:

  • A predicted pKa value for the protonated amine is approximately 8.56.

Significance for Researchers: Knowing the pKa allows for the prediction of the extent of ionization in various body compartments. For instance, in the acidic environment of the stomach, BCP-HCl will be predominantly in its ionized, more soluble form. In the more neutral pH of the intestines, the proportion of the un-ionized, more permeable form will increase.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[7]

  • Sample Preparation: Dissolve an accurately weighed amount of BCP-HCl in a suitable solvent, typically water or a co-solvent system (e.g., methanol-water) if aqueous solubility is a limiting factor.[8]

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading is stable.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[7]

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For BCP-HCl, a sharp melting point is indicative of a pure, crystalline solid.

Known Data:

  • One source indicates a melting point of 80°C (in ethanol), though this may be for a specific solvate or polymorph and requires confirmation.

  • For comparison, the related compound Phencyclidine hydrochloride has a melting point of 233-235°C.[9]

Significance for Researchers: The melting point is a critical parameter for quality control and can influence the choice of manufacturing processes, such as granulation and tablet compression.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of dry BCP-HCl.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2°C per minute) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Stability

Stability studies are crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11]

Significance for Researchers: Understanding the degradation pathways of BCP-HCl is essential for developing stable formulations, establishing appropriate storage conditions, and defining the shelf-life of the drug product.[11]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.[12][13][14]

  • Acid Hydrolysis: Expose a solution of BCP-HCl to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.[13]

  • Base Hydrolysis: Expose a solution of BCP-HCl to basic conditions (e.g., 0.1 M NaOH) at an elevated temperature.[14]

  • Oxidative Degradation: Treat a solution of BCP-HCl with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[13]

  • Thermal Degradation: Expose the solid BCP-HCl to high temperatures (e.g., 80°C) in a controlled oven.

  • Photolytic Degradation: Expose a solution and the solid form of BCP-HCl to UV and visible light, as per ICH Q1B guidelines.[11]

Following exposure to each stress condition, the samples are analyzed by a stability-indicating HPLC method to quantify the remaining BCP-HCl and to detect and characterize any degradation products.

Visualization of Experimental Workflows

Workflow for Solubility and pKa Determination

G cluster_solubility Solubility Determination cluster_pka pKa Determination S1 Prepare pH Buffers S2 Add Excess BCP-HCl S1->S2 S3 Equilibrate (Shake-Flask) S2->S3 S4 Centrifuge & Filter S3->S4 S5 Quantify by HPLC S4->S5 P1 Dissolve BCP-HCl P2 Potentiometric Titration with NaOH P1->P2 P3 Record pH vs. Volume P2->P3 P4 Determine Half-Equivalence Point P3->P4 P5 Calculate pKa P4->P5

Caption: Workflow for determining solubility and pKa of BCP-HCl.

Workflow for Stability Assessment

G cluster_stress Forced Degradation Conditions start BCP-HCl Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for forced degradation studies of BCP-HCl.

Conclusion

The physicochemical properties of Benzocyclidine hydrochloride are fundamental to its development as a research tool and potential therapeutic agent. This guide has provided a framework for understanding and determining these critical parameters. While some data for BCP-HCl are available, rigorous experimental determination of its aqueous solubility profile, pKa, melting point, and stability under various stress conditions is imperative. The detailed protocols and workflows presented herein offer a robust starting point for researchers to generate the high-quality data necessary for informed decision-making in drug development.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Kramer, C., & Katerkamp, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5).
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Wikipedia. (n.d.). Benocyclidine. Retrieved from [Link]

  • Orozco-García, A., et al. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
  • El-Gendy, A. H., & El-Zein, H. (1982). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 71(12), 1363–1366.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Ravichandiran, V., et al. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.
  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Sharma, A., & Kumar, S. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
  • Sipos, E., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • PubChem. (n.d.). Phencyclidine. Retrieved from [Link]

  • PubChem. (n.d.). BTCP hydrochloride. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 79-88.
  • Popa, G., et al. (2015).
  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4).
  • PubChem. (n.d.). Btcp. Retrieved from [Link]

  • BMG Labtech. (2023, April 6). Drug solubility: why testing early matters in drug discovery. Retrieved from [Link]

  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

  • Can, N. O., et al. (2020). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. PMC.
  • Choi, Y. H., et al. (2021).

Sources

Engineering Molecular Escape Velocity: Bicyclo[1.1.1]pentane (BCP) as a Premier Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit exquisite target affinity but fail in late-stage development due to poor physicochemical properties. The historical reliance on flat, sp²-hybridized aromatic rings often leads to "brick dust" molecules—compounds plagued by low aqueous solubility, high lipophilicity (LogP), and rapid cytochrome P450 (CYP450) mediated clearance.

To overcome this "flatland" dilemma, medicinal chemists have turned to structural tuning via bioisosteric replacement. Among the most transformative advancements in recent years is the integration of Bicyclo[1.1.1]pentane (BCP) as an sp³-rich bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1]. This whitepaper provides an in-depth technical analysis of BCP's mechanistic advantages, step-by-step synthetic workflows, and proven case studies in modern drug discovery.

The Mechanistic Rationale: Why BCP Outperforms Classical Motifs

The decision to replace a phenyl ring with a BCP motif is not merely a structural swap; it is a calculated modulation of a molecule's thermodynamic and pharmacokinetic profile. The causality behind BCP's success lies in its unique geometry and electronic distribution.

  • Geometric Fidelity: While the bridgehead diagonal distance of BCP (1.85 Å) is shorter than that of a para-phenyl ring (2.79 Å), it maintains a strictly linear exit vector[1]. This allows the BCP core to act as a rigid spacer, perfectly orienting flanking pharmacophores into their respective binding pockets without the steric bulk of larger bioisosteres like bicyclo[2.2.2]octane (BCO)[2].

  • Physicochemical Enhancement: Increasing the fraction of sp³ carbons (Fsp³) is statistically correlated with clinical success. Because BCP contains only five carbons (compared to phenyl's six or BCO's eight), it significantly lowers the lipophilicity (LogP) of the parent molecule, directly driving improvements in aqueous solubility[1].

  • Metabolic Shielding: Phenyl rings are electron-rich and highly susceptible to oxidative metabolism by CYP450 enzymes, often forming toxic epoxides or reactive quinones. BCP, being a fully saturated aliphatic cage, lacks the π-electrons required for these oxidative pathways, thereby drastically reducing intrinsic clearance[3].

G A Aromatic Ring (sp2) B BCP Bioisostere A->B Structural tuning C Increased sp3 Fraction B->C D No CYP450 Oxidation B->D E Improved Solubility C->E Decreased LogP F Lower Clearance D->F Blocked metabolism

Caption: Logical workflow of replacing aromatic rings with BCP to enhance physicochemical properties.

Quantitative Comparison of para-Phenyl Bioisosteres

To guide your structural design, the following table summarizes the critical parameters of standard bioisosteres compared to the parent phenyl ring:

Physicochemical Parameterpara-PhenylBicyclo[1.1.1]pentane (BCP)Cubane (CUB)Bicyclo[2.2.2]octane (BCO)
Bridgehead Distance (Å) 2.791.852.722.60
Carbon Count 6588
Hybridization State sp² (100%)sp³ (100%)sp³ (100%)sp³ (100%)
Relative Lipophilicity HighLowestModerateHigh
CYP450 Oxidation Risk High (Epoxidation)Low (Aliphatic stability)Moderate (Core oxidation)Low

(Data synthesized from structural analyses and metabolic profiling[1],[3],[2])

Synthetic Workflows: Unlocking BCP via [1.1.1]Propellane

Historically, incorporating the BCP scaffold was a synthetic bottleneck. Today, the field relies on the highly strained precursor [1.1.1]propellane . The central C-C bond of propellane acts as a "spring-loaded" electrophile, releasing ~65 kcal/mol of strain energy upon cleavage. Below are two field-proven, self-validating protocols for installing the BCP motif.

Protocol A: Strain-Release Amination (Ionic Pathway)

Developed to bypass multi-step syntheses, this protocol allows for the direct "propellerization" of secondary amines to form 1-amino-BCP derivatives[4].

  • Step 1: Formation of the "Turbo Amide" Complex

    • Action: To a solution of the target secondary amine in THF at 0 °C, add isopropylmagnesium chloride–lithium chloride complex (iPrMgCl·LiCl) dropwise.

    • Causality: Standard amine bases lack the nucleophilicity required to attack the propellane core. iPrMgCl deprotonates the amine to form a reactive magnesium amide, while LiCl breaks up organometallic aggregates, creating a highly nucleophilic "turbo" complex[4].

  • Step 2: Nucleophilic Attack and Strain Release

    • Action: Introduce a pre-cooled solution of [1.1.1]propellane (typically ~0.3 M in Et₂O) to the mixture and stir at room temperature.

    • Causality: The turbo amide attacks the inverted carbon center of the propellane. The massive relief of ring strain thermodynamically drives the cleavage of the central C-C bond, forming a stable BCP-magnesium intermediate.

  • Step 3: Electrophilic Trapping and Validation

    • Action: Quench the reaction with aqueous NH₄Cl. Extract and monitor via LCMS.

    • Causality & Validation: The aqueous quench serves a dual purpose: it protonates the carbanion to yield the final product and precipitates inorganic magnesium/lithium salts. This phase separation provides an immediate visual cue of successful complex dissociation, self-validating the workflow prior to chromatographic purification.

Protocol B: Photoredox-Mediated Multicomponent Radical Addition (CATRA)

For the synthesis of complex, 1,3-disubstituted BCPs, visible-light photoredox catalysis provides an exceptionally mild, transition-metal-free pathway[5],[6].

  • Step 1: Reaction Assembly and Strict Degassing

    • Action: Combine an alkyl halide, [1.1.1]propellane, an unfunctionalized heteroarene (radical trap), and a photocatalyst (e.g., 4CzIPN) in a Schlenk tube with dichloromethane. Subject to three freeze-pump-thaw cycles.

    • Causality & Validation: Oxygen is a potent triplet-state quencher. Strict degassing prevents the deactivation of the excited photocatalyst. This ensures a self-validating closed-system baseline; if the reaction mixture fails to exhibit the characteristic luminescence of the active catalyst under irradiation, it immediately indicates an oxygen leak[6],[7].

  • Step 2: Visible Light Irradiation and SET

    • Action: Irradiate with blue LEDs (λ ≈ 450 nm) at ambient temperature.

    • Causality: The photocatalyst absorbs the light, entering an excited state. A Single Electron Transfer (SET) event reduces the alkyl halide, cleaving the C-X bond to generate a carbon-centered radical[7].

  • Step 3: Cascade Radical Addition and Trapping

    • Action: Maintain irradiation for 2–12 hours.

    • Causality: The generated radical rapidly adds across the central bond of [1.1.1]propellane. The resulting BCP-radical intermediate is subsequently trapped by the heteroarene. A final electron transfer regenerates the ground-state photocatalyst, closing the catalytic loop[5].

G PC Photocatalyst (Excited) Radical Alkyl Radical Generation PC->Radical SET Addition Addition to Propellane Radical->Addition Reagent interaction Intermediate BCP-Radical Intermediate Addition->Intermediate Strain release Product Functionalized BCP Intermediate->Product Radical trapping Product->PC Catalyst regeneration

Caption: Photoredox catalytic cycle for the functionalization of [1.1.1]propellane into BCP derivatives.

Case Studies: BCP in Action

The theoretical benefits of BCP translate directly to in vivo efficacy. Here are three landmark examples of BCP rescuing flawed drug candidates:

  • Pfizer's γ-Secretase Inhibitor: During the optimization of a γ-secretase inhibitor (BMS-708,163 analog), researchers faced severe solubility and permeability limitations. By replacing the central fluorophenyl ring with a BCP motif, the team significantly improved aqueous solubility and cell membrane permeability while maintaining the exact spatial orientation required for target binding[8].

  • IDO1 Inhibitors (Mitigating Amide Hydrolysis): A highly potent IDO1 inhibitor discovered via automated ligand identification suffered from extensive in vivo amide hydrolysis of its benzamide moiety. Replacing the central phenyl ring with a BCP bioisostere completely circumvented the hydrolysis liability. The resulting compound exhibited excellent metabolic stability, superior pharmacokinetics, and a much lower predicted human dose[9].

  • Open Source Antimalarials: In a phenotypic drug discovery program targeting Plasmodium falciparum, lead compounds possessed potent activity but suffered from rapid metabolic clearance. Substituting the phenyl group with a BCP core yielded an equipotent derivative that demonstrated significantly lower clearance rates and extended half-lives across human, mouse, and rat liver microsomes[3].

Conclusion

Bicyclo[1.1.1]pentane is no longer a synthetic curiosity; it is a fundamental building block in the modern medicinal chemist's toolkit. By understanding the causality behind its geometric and electronic properties, and by leveraging robust, self-validating synthetic protocols like strain-release amination and photoredox catalysis, researchers can systematically engineer molecular escape velocity—propelling stalled, "flat" lead compounds into viable clinical candidates.

References

1.[1] PharmaBlock, "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups", pharmablock.com. URL: 2.[9] "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors", nih.gov. URL: 3.[8] "Application of Bicyclo[1.1.1]pentane in Drug Development Research", bldpharm.com. URL: 4.[5] "A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition", chinesechemsoc.org. URL: 5.[6] "A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis", acs.org. URL: 6.[7] "Synthesis of 1-(Halo)alkyl-3-heteroaryl Bicyclo[1.1.1]pentanes Enabled by a Photocatalytic Minisci-type Multicomponent Reaction", hznu.edu.cn. URL: 7.[4] "Strain Release Amination", nih.gov. URL: 8.[3] "Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials", ucl.ac.uk. URL: 9.[2] "(Bio)isosteres of ortho- and meta-substituted benzenes", nih.gov. URL:

Sources

Escape from Flatland: The Discovery, Synthesis, and Medicinal Applications of Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern drug discovery. At the forefront of this "Escape from Flatland" movement is the bicyclo[1.1.1]pentane (BCP) motif. Originally synthesized as a highly strained chemical curiosity, BCP has evolved into a privileged non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. This technical guide explores the historical discovery, physicochemical advantages, core synthetic protocols, and modern functionalization strategies of BCP derivatives.

Historical Discovery & Evolution

The journey of bicyclo[1.1.1]pentane from a theoretical construct to a cornerstone of medicinal chemistry spans several decades of synthetic innovation.

In 1964, Kenneth B. Wiberg and his team first synthesized the parent hydrocarbon, bicyclo[1.1.1]pentane[1]. Due to its immense ring strain (approximately 66.6 kcal/mol compared to straight-chain pentane), the molecule was initially regarded as a structural curiosity rather than a viable synthetic building block[2],[3].

The pivotal breakthrough occurred in 1982 when Wiberg and Walker successfully synthesized [1.1.1]propellane , a highly strained intermediate featuring an inverted tetrahedral geometry at its bridgehead carbons[2],[1]. This molecule provided a scalable gateway to 1,3-disubstituted BCP derivatives.

The translational impact of BCPs was fully realized in 2012 when 4 demonstrated that incorporating the BCP motif as a bioisostere for a para-phenyl ring in a γ-secretase inhibitor dramatically improved the compound's aqueous solubility and passive permeability while maintaining target affinity[4],[2].

G A 1966 Parent BCP Synthesized (Wiberg) B 1982 [1.1.1]Propellane Synthesized A->B C 2012 BCP as p-Phenyl Bioisostere (Stepan) B->C D 2020s Photoredox CATRA Functionalization C->D

Timeline of BCP evolution from chemical curiosity to privileged bioisostere.

Physicochemical Properties & Bioisosterism

The utility of BCP in structure-based drug design (SBDD) stems from its unique geometric and physicochemical profile. When replacing a para-phenyl ring, the BCP scaffold acts as a rigid, conformationally restricted spacer that perfectly mimics the 180° exit vectors of the aromatic system without engaging in non-specific π-π stacking interactions[4],[5].

Furthermore, BCP possesses fewer carbon atoms (5) compared to other 3D bioisosteres like bicyclo[2.2.2]octane (BCO) and cubane (CUB), resulting in a lower lipophilicity penalty (clogP)[6]. The reduction in lipophilicity directly correlates with improved metabolic stability, as the sp³-rich core is resistant to the oxidative degradation pathways that typically plague electron-rich aromatic rings[7].

Comparative Physicochemical Metrics of Common Bioisosteres
Bioisostere ScaffoldCarbon CountDiagonal Distance (Å)3D Character (sp³)Lipophilicity Impact
para-Phenyl (p-Ph) 62.79Low (Planar)Baseline
Cubane-1,4-diyl (CUB) 82.72HighHigh
Bicyclo[2.2.2]octane (BCO) 82.60HighHigh
Bicyclo[1.1.1]pentane (BCP) 51.85HighLowest (Highly Favorable)

Data summarized from structural analyses of non-classical isosteres[6].

Core Synthesis: The[1.1.1]Propellane Intermediate

The synthesis of complex BCPs fundamentally relies on the generation and subsequent functionalization of[1.1.1]propellane. The central C1-C3 bond of [1.1.1]propellane possesses an extraordinary strain energy of ~102 kcal/mol[1]. Causality of Reactivity: This immense strain drives the thermodynamic favorability of radical, anionic, and transition-metal-catalyzed additions across the central bond, releasing the strain to form the stable BCP cage[2],[1].

Protocol 1: Photochemical Synthesis of 1,3-Diacetylbicyclo[1.1.1]pentane

This self-validating protocol, optimized by 8, remains the gold standard for accessing bridgehead-functionalized BCPs[8].

Step-by-Step Methodology:

  • Propellane Generation: React 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (50 g, 0.167 mol) with methyllithium in a pentane/diethyl ether solvent system. The halogen-metal exchange triggers an intramolecular cyclization to yield a solution of [1.1.1]propellane[8].

  • Temperature Control: Warm the [1.1.1]propellane solution strictly to -20 °C to -15 °C. Causality: This precise thermal window prevents the subsequent reagent (2,3-butanedione) from crystallizing out of solution, which would halt the reaction[8].

  • Radical Addition: Add freshly distilled 2,3-butanedione (15 mL) to the mixture.

  • Photochemical Activation: Irradiate the mixture using a 450 W medium-pressure UV lamp at -10 ± 5 °C for 8 hours.

  • Self-Validation (NMR Monitoring): The reaction is intrinsically validated by taking aliquots for ¹H-NMR spectroscopy. Irradiation must continue as long as the characteristic[1.1.1]propellane singlet at δ 2.0 ppm is detectable[8].

  • Isolation: Evaporate the solvents and wash the resulting crystalline material with cold pentane/diethyl ether (2:1) to remove yellow impurities, yielding 1,3-diacetylbicyclo[1.1.1]pentane (Yield: ~70%)[8].

G A 1,1-dibromo-2,2-bis(chloromethyl) cyclopropane B Methyllithium (MeLi) in Pentane / Ether A->B Halogen-Metal Exchange C [1.1.1]Propellane (Solution) B->C Cyclization D 2,3-Butanedione + UV (450 W) -10°C, 8 hrs C->D Radical Addition E 1,3-Diacetylbicyclo[1.1.1]pentane (Crystalline Product) D->E Evaporation & Wash

Synthetic workflow for 1,3-diacetylbicyclo[1.1.1]pentane via [1.1.1]propellane.

Modern Functionalization: Cascade Atom Transfer Radical Addition (CATRA)

While early methods relied on harsh anionic or prolonged photochemical conditions, modern synthetic chemistry leverages visible-light photoredox catalysis to achieve highly modular, unsymmetrical 1,3-difunctionalization of BCPs[2],[9].

Protocol 2: Multicomponent CATRA of [1.1.1]propellane

This one-step, three-component radical process allows for the rapid assembly of drug-like BCPs from simple alkenes, alkyl iodides, and [1.1.1]propellane[9].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, combine an alkene (0.15 mmol), an alkyl iodide (0.15 mmol), and the organic photocatalyst 4CzIPN (0.0025 mmol, 2.5 mol %)[9].

  • Propellane Addition: Add [1.1.1]propellane (0.50 mL of a 0.2 M solution in Et₂O/cyclohexane, 0.10 mmol)[9].

  • Dilution: Add 0.50 mL of dichloromethane to maintain an optimal reaction concentration of ~0.1 M[9].

  • Photocatalytic Cycle: Irradiate with visible light. Causality: The excited 4CzIPN catalyst undergoes single-electron transfer (SET) with the alkyl iodide to generate an electrophilic alkyl radical. This radical attacks the highly strained C1-C3 bond of[1.1.1]propellane. The strain release irreversibly drives the formation of a nucleophilic BCP radical intermediate, which is subsequently trapped by the alkene[9].

  • Chain Propagation: The resulting radical abstracts an iodine atom, yielding the complex 1,3-disubstituted BCP and propagating the radical chain[9].

G PC Photocatalyst (4CzIPN) Excited State R_Rad Alkyl Radical (R•) PC->R_Rad SET to Alkyl Iodide Prop [1.1.1]Propellane R_Rad->Prop Addition BCP_Rad BCP Radical Intermediate Prop->BCP_Rad Strain Release Alkene Alkene / Trap BCP_Rad->Alkene Radical Trapping Product 1,3-Disubstituted BCP Alkene->Product Halogen Abstraction

Mechanistic pathway of the photoredox-catalyzed CATRA functionalization.

Applications in Drug Discovery

The integration of BCPs into clinical candidates has yielded remarkable pharmacokinetic improvements across multiple therapeutic targets:

  • Lipoprotein-Associated Phospholipase A2 (LpPLA2) Inhibitors: In the optimization of Darapladib, replacing the internal biaryl system with a BCP moiety disrupted the planarity of the molecule. X-ray crystallographic data confirmed that the BCP core successfully acted as a spacer, allowing the molecule to access a lipophilic pocket while significantly improving the physicochemical profile and maintaining high potency[10].

  • γ-Secretase Inhibitors: Substitution of the para-fluorophenyl ring in the clinical candidate BMS-708,163 with a BCP motif resulted in an equipotent enzyme inhibitor. Crucially, the BCP analog demonstrated a ~4-fold increase in both

    
     and Area Under the Curve (AUC) in mouse models, driven by vastly superior passive permeability and aqueous solubility[2].
    

Conclusion

The evolution of bicyclo[1.1.1]pentane from an esoteric, highly strained hydrocarbon to a foundational pillar of modern medicinal chemistry highlights the power of synthetic methodology in drug discovery. By leveraging the unique strain-release thermodynamics of [1.1.1]propellane, chemists can now routinely access 3D sp³-rich architectures. As photoredox and multicomponent radical strategies continue to mature, the BCP motif will undoubtedly play an expanding role in rescuing flat, lipophilic drug candidates from clinical attrition.

References

1.[4] PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups".4 2.[8] Levin, M. D. et al. "Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid". Organic Syntheses. 8 3.[2] Shire, B. R. & Anderson, E. A. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes". JACS Au. 2 4.[9] Ling, M. et al. "A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition". CCS Chemistry. 9 5.[10] "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor". PMC/NIH. 10 6.[1] "Bicyclo[1.1.1]pentane-1,3-diamine". Benchchem. 1 7.[7] "Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes". PNAS. 7 8.[3] Wiberg, K. B. "Bicyclo[1.1.1]pentane". Journal of the American Chemical Society. 3 9.[6] PharmaBlock. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere". 6 10.[5] Benchchem. "Bicyclo[1.1.1]pentane-1,3-diamine Analytical Methods". 5

Sources

Technical Guide: Solubility & Stability of Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, stability, and physicochemical profile of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride , a critical "saturated bioisostere" in modern drug discovery.

CAS Registry Number: 2108646-79-1 (HCl Salt) | Formula: C₆H₁₂ClN Molecular Weight: 133.62 g/mol Structure: Bicyclo[1.1.1]pentane core with a methylene-linked primary amine (


).

Executive Summary: The "Saturated Bioisostere" Advantage

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is not merely a building block; it is a strategic tool for Lead Optimization . It functions as a high-Fsp³ bioisostere for benzylamine (phenyl-CH₂-NH₂) and neopentylamine (t-butyl-CH₂-NH₂).

  • Solubility: The BCP (bicyclo[1.1.1]pentane) scaffold significantly lowers lipophilicity (LogD) compared to phenyl rings, enhancing aqueous solubility.

  • Metabolic Stability: Unlike phenyl rings susceptible to oxidative metabolism (CYP450 hydroxylation), the BCP cage is metabolically inert, extending half-life (

    
    ).
    
  • Geometry: It maintains the linear exit vector of a para-substituted benzene but with a smaller hydrodynamic radius and 3D character.

Physicochemical Profile

The following data aggregates experimental observations and calculated properties for the HCl salt.

PropertyValue / DescriptionImplications for Research
Appearance White to off-white crystalline solidIndicates high purity; discoloration suggests oxidation.
Melting Point > 200 °C (Decomposition)Thermally stable in solid state; suitable for high-temp reactions.
pKa (Conjugate Acid) ~9.8 – 10.2 (Estimated)Basic amine. Fully protonated (cationic) at physiological pH (7.4).
LogP (Free Base) ~0.5 – 0.8Significantly lower than benzylamine (~1.1), aiding water solubility.
Hygroscopicity ModerateCritical: Store in desiccator. Absorbs atmospheric moisture.

Solubility Protocol & Solvent Compatibility

Aqueous Solubility

As a primary amine hydrochloride salt, this compound exhibits high aqueous solubility .

  • Water: > 50 mg/mL. Dissolution is endothermic; mild warming (37°C) speeds up saturation.

  • PBS (pH 7.4): Highly soluble. The compound remains charged, preventing precipitation.

Organic Solvent Compatibility
  • DMSO: > 100 mg/mL. Preferred solvent for stock solutions (100 mM).

  • Methanol/Ethanol: Soluble (> 20 mg/mL). Useful for transfers and intermediate dilutions.

  • DCM/Chloroform: Poor solubility. The ionic lattice of the HCl salt resists non-polar solvation.

  • Ether/Hexane: Insoluble. Used for precipitation/trituration during purification.

Visualization: Solubilization Decision Tree

The following workflow guides the preparation of stock solutions for biological assays.

SolubilityWorkflow Start Start: Solid HCl Salt Target Target Application? Start->Target AqAssay Biological Assay (Aq. Buffer) Target->AqAssay screening ChemRxn Chemical Synthesis Target->ChemRxn coupling StockDMSO Prepare 100 mM Stock in DMSO (Store at -20°C) AqAssay->StockDMSO Preferred (Long term) StockWater Dissolve directly in Water/Buffer (Use fresh) AqAssay->StockWater Alternative (Immediate use) ChemRxn->StockDMSO Polar Rxn FreeBase Perform Free Base Liberation (Partition into DCM/EtOAc) ChemRxn->FreeBase Non-polar Rxn Dilution Ready for Assay StockDMSO->Dilution Dilute into Media (<1% DMSO)

Figure 1: Decision matrix for solubilizing BCP-methanamine HCl based on downstream application.

Stability Profile & Handling

Solid-State Stability
  • Shelf-Life: > 2 years at -20°C in a sealed container.

  • Thermal: Stable up to 150°C. No degradation observed during standard drying protocols.

  • Light Sensitivity: Low. No special amber glassware required, but standard dark storage is best practice.

Solution Stability (Forced Degradation)

In solution, the BCP core is remarkably robust compared to other strained rings (e.g., bicyclobutane).

ConditionStability RatingNotes
Acidic (0.1 M HCl, 24h) High The ammonium salt is the stable form.
Basic (0.1 M NaOH, 24h) Moderate Free base is stable but volatile; risk of carbonate formation from air (

).
Oxidative (

, 24h)
High BCP cage resists oxidation; primary amine may slowly oxidize to N-oxide or hydroxylamine under extreme conditions.
Hydrolytic (pH 7.4, 37°C) Excellent

> 7 days. Ideal for long-duration cell assays.
Visualization: Stability Testing Pathway

Use this logic to validate the integrity of your stock solutions over time.

StabilityLogic Sample DMSO Stock (Stored at -20°C) Check Visual Inspection (Precipitate?) Sample->Check LCMS LC-MS Analysis (ESI+, C18 Column) Check->LCMS Clear Fail Discard & Re-synthesize Check->Fail Cloudy/Yellow NMR 1H NMR (DMSO-d6) Check CH2 Peak Integrity LCMS->NMR Purity >95% but unknown peak Pass Use in Assay LCMS->Pass Purity >98% LCMS->Fail Degradation >5% NMR->Pass Integral 2:1 ratio confirmed

Figure 2: Quality Control (QC) workflow for monitoring stock solution stability.

Experimental Protocols

Protocol A: Free Base Liberation (For Chemical Synthesis)

While the HCl salt is stable, many coupling reactions (e.g., amide coupling) require the free amine.

  • Dissolve: Dissolve 1.0 eq of HCl salt in minimal water (e.g., 10 mL/g).

  • Basify: Add 2.0 eq of 1M NaOH or saturated

    
    . Solution may become cloudy.
    
  • Extract: Extract 3x with DCM (Dichloromethane). Note: Do not use ether as solubility is poor.

  • Dry: Dry combined organics over

    
    , filter, and concentrate carefully (amine may be semi-volatile).
    
Protocol B: LC-MS Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Expected Mass:

    
     for free base cation). Note: The BCP cage does not absorb UV strongly; ELSD or MS detection is required.
    

References

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Measom, N. D., et al. (2017). "Improving the Solubility of Drug Candidates by Replacing a Phenyl Ring with a Bicyclo[1.1.1]pentane." MedChemComm. Link

  • PubChem Compound Summary. "Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (CAS 2108646-79-1)."[2] Link

Sources

The Ascendance of a Three-Dimensional Bioisostere: A Technical Guide to Bicyclo[1.1.1]pentane as a Phenyl Ring Surrogate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of molecular moieties to optimize drug-like properties is a cornerstone of successful drug development. The phenyl ring, while ubiquitous, often introduces liabilities such as poor solubility and metabolic instability. This guide provides an in-depth technical exploration of bicyclo[1.1.1]pentane (BCP) as a non-classical, three-dimensional bioisostere for the para-substituted phenyl ring. We will delve into the profound impact of this substitution on physicochemical properties, metabolic stability, and overall pharmacological profiles, supported by experimental data and case studies. Furthermore, this guide will furnish detailed synthetic protocols and workflows for the practical application of BCP in drug discovery programs.

Introduction: Escaping "Flatland" in Drug Design

The phenyl ring is a dominant motif in a vast number of approved drugs, valued for its rigid scaffolding and ability to engage in various intermolecular interactions.[1] However, its planarity and lipophilicity can lead to undesirable pharmacokinetic properties, including low aqueous solubility, high non-specific binding, and susceptibility to oxidative metabolism by cytochrome P450 enzymes.[1][2] These limitations have spurred a movement to "escape from flatland" by incorporating more three-dimensional, sp³-rich scaffolds into drug candidates.[3][4]

The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a highly effective surrogate for the para-substituted phenyl ring.[5][6][7] This strained, cage-like structure mimics the linear geometry and exit vectors of a 1,4-disubstituted benzene ring but with a significantly different electronic and steric profile.[8][9] The strategic replacement of a phenyl ring with a BCP core can lead to dramatic improvements in a compound's developability profile, often while maintaining or even enhancing its biological activity.[8][10] This guide will elucidate the principles behind this strategy and provide the practical knowledge needed for its implementation.

Comparative Physicochemical Properties: BCP vs. Phenyl Ring

The decision to employ a BCP surrogate is driven by the tangible improvements it confers upon a molecule's physicochemical properties. The replacement of a flat, aromatic system with a saturated, three-dimensional cage fundamentally alters lipophilicity, solubility, and polarity.

Lipophilicity and Solubility

A primary driver for considering BCP is the reduction of lipophilicity, which can mitigate issues related to poor solubility and high plasma protein binding. The BCP core, having fewer carbon atoms than a phenyl ring and being fully saturated, is inherently less lipophilic.[8] This often translates to a marked increase in aqueous solubility.

A compelling example is the case of the lipoprotein-associated phospholipase A2 (LpPLA2) inhibitor, darapladib.[11] Replacement of a phenyl ring with a BCP moiety resulted in a 9-fold increase in kinetic solubility.[11] Similarly, a BCP analog of resveratrol demonstrated a 32-fold enhancement in aqueous solubility.[8]

Compound PairPhenyl Analog PropertyBCP Analog PropertyFold ImprovementReference
Darapladib Analogues Kinetic Solubility: 8 µMKinetic Solubility: 74 µM9.3x[11]
Artificial Membrane Permeability: 230 nm/sArtificial Membrane Permeability: 705 nm/s3.1x[11]
Resveratrol Analogues Aqueous SolubilityAqueous Solubility32x[8]
Bioavailability (AUC)Bioavailability (AUC)10x[8]
Reduced Non-Specific Binding

The planarity of the phenyl ring can lead to strong π-π stacking interactions, contributing to non-specific binding with biological macromolecules, a cause of false positives and off-target effects.[1][2] The three-dimensional structure of BCP disrupts these planar interactions, leading to a significant reduction in non-specific binding.[2][12] The Chromatographic Hydrophobicity Index (CHI IAM), a measure of non-specific binding potential, is often substantially lower for BCP analogs compared to their phenyl counterparts.[1][2]

Impact on ADME Properties: Enhancing Metabolic Stability

A critical advantage of the BCP core is its profound effect on a drug candidate's metabolic profile. The saturated sp³-hybridized carbon atoms of the BCP cage are significantly more resistant to oxidative metabolism by CYP450 enzymes compared to the electron-rich phenyl ring.[1][2]

The metabolic pathways of benzene rings often involve the formation of reactive arene oxide intermediates, which can be cytotoxic.[1] In contrast, the metabolism of the BCP core, when it occurs, typically proceeds via hydroxylation through a radical-mediated mechanism, which is generally a slower process and produces less reactive metabolites.[1] This enhanced metabolic stability can lead to a longer plasma half-life and improved oral bioavailability.[8]

Synthesis of Bicyclo[1.1.1]pentane Derivatives

The practical application of BCPs in drug discovery has been historically limited by their synthetic accessibility. However, recent advancements have made a wide array of functionalized BCP building blocks readily available. The most common and versatile starting material for BCP synthesis is [1.1.1]propellane, a highly strained molecule that readily undergoes strain-release reactions.[9][13]

General Workflow for BCP Synthesis from [1.1.1]Propellane

The synthesis of 1,3-disubstituted BCPs typically involves the radical addition to [1.1.1]propellane. This process is highly efficient and tolerates a wide range of functional groups.

G cluster_0 Step 1: Radical Generation cluster_1 Step 2: Strain-Release Addition cluster_2 Step 3: Radical Trapping / Functionalization Radical_Precursor Radical Precursor (e.g., Alkyl Iodide) Initiator Initiator (e.g., Light, BEt3) Radical Generated Radical (R•) Initiator->Radical Initiation Propellane [1.1.1]Propellane Radical->Propellane Reaction BCP_Radical BCP Radical Intermediate Propellane->BCP_Radical Addition of R• Trapping_Agent Trapping Agent (e.g., I2, Bpin) BCP_Radical->Trapping_Agent Reaction Final_BCP Functionalized BCP Derivative Trapping_Agent->Final_BCP Trapping

Caption: General workflow for the synthesis of functionalized BCPs.

Experimental Protocol: Photochemical Synthesis of an Alkyl-Substituted BCP-Iodide

This protocol describes a general and scalable method for the synthesis of alkyl-substituted BCP iodides using light, without the need for additional catalysts.[5]

Materials:

  • Alkyl iodide (1.0 eq)

  • [1.1.1]Propellane solution (1.2 eq)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Photochemical flow reactor (e.g., equipped with a 365 nm LED)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a solution of the alkyl iodide in the chosen anhydrous solvent under an inert atmosphere.

  • Add the solution of [1.1.1]propellane to the alkyl iodide solution.

  • Pump the reaction mixture through the photochemical flow reactor, irradiating at 365 nm. The residence time is typically optimized for each substrate but is often in the range of 30 minutes.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting BCP-iodide by column chromatography or low-temperature crystallization from a suitable solvent like pentane.

This photochemical method has been used to prepare over 300 functionalized BCPs on a multigram scale, demonstrating its practicality and scalability.[5]

Case Studies in Drug Discovery

The true measure of a bioisostere's utility lies in its successful application in drug discovery programs. The BCP moiety has been instrumental in advancing several compounds by resolving critical pharmacokinetic challenges.

γ-Secretase Inhibitors for Alzheimer's Disease

One of the earliest and most cited examples of BCP's application is in the development of γ-secretase inhibitors for Alzheimer's disease.[4] The parent compound, BMS-708,163, contained a fluorophenyl group. Replacing this with a BCP moiety not only maintained the high potency but also significantly improved aqueous solubility, permeability, and in vitro metabolic stability.[4] This work provided a compelling case for the broader application of BCP as a phenyl ring surrogate.[4]

LpPLA2 Inhibitors for Cardiovascular Disease

As previously mentioned, the incorporation of a BCP into the LpPLA2 inhibitor darapladib led to a molecule with superior physicochemical properties.[11] X-ray crystallography confirmed that the BCP moiety effectively mimics the role of the phenyl ring as a spacer, allowing the rest of the molecule to access a key lipophilic pocket in the enzyme's active site.[11] This demonstrates that BCP can serve as a structural mimic while simultaneously improving drug-like properties.

Strategic Considerations and Future Outlook

The decision to replace a phenyl ring with a BCP is a strategic one that should be guided by the specific challenges of a drug discovery program.

G cluster_0 Problem Identification cluster_1 Structural Analysis cluster_2 Decision Point cluster_3 Implementation & Evaluation Problem Poor Solubility? Metabolic Instability? High Non-Specific Binding? Analysis Is the Phenyl Ring a Spacer? Are π-π Interactions Critical? Problem->Analysis Decision Implement BCP Replacement? Analysis->Decision Decision->Problem No - Re-evaluate Synthesis Synthesize BCP Analog Decision->Synthesis Yes Testing In Vitro & In Vivo Testing Synthesis->Testing Outcome Improved PK/PD Profile Testing->Outcome

Caption: Decision workflow for implementing a BCP surrogate strategy.

The primary consideration is the role of the phenyl ring in the parent molecule. If it primarily functions as a rigid spacer and does not engage in essential π-stacking interactions with the target protein, it is an ideal candidate for replacement with a BCP.[8]

The future for BCPs in medicinal chemistry is bright. As synthetic methods continue to improve, providing access to an even greater diversity of functionalized BCPs, their adoption is expected to grow.[5][9] The development of methods to access 1,2-difunctionalized BCPs as mimics for ortho- and meta-substituted arenes further expands the utility of this versatile scaffold.[3]

Conclusion

The bicyclo[1.1.1]pentane core has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its ability to serve as a three-dimensional, sp³-rich surrogate for the phenyl ring offers a powerful strategy to overcome common drug development hurdles such as poor solubility and metabolic instability. By providing a rigid scaffold that mimics the geometry of a para-substituted phenyl ring while offering superior physicochemical properties, the BCP moiety enables the design of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success. The continued innovation in the synthesis and application of BCPs ensures their growing impact on the future of drug discovery.

References

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]

  • Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University. [Link]

  • Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. [Link]

  • Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Loughborough University. [Link]

Sources

The Strained Ring Renaissance: A Technical Guide to Bioisosteric Replacement in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry was dominated by "flatland"—the reliance on planar aromatic rings (phenyl, pyridine) to build drug scaffolds.[1] While synthetically convenient, these structures often suffer from poor solubility, metabolic liability, and lack of specificity.[1]

This guide explores the paradigm shift toward strained ring systems —specifically oxetanes, bicyclo[1.1.1]pentanes (BCPs), and cyclobutanes .[1] These 3D-rich scaffolds offer a "Goldilocks" zone of reactivity and stability, allowing chemists to modulate physicochemical properties (LogD, pKa, solubility) with surgical precision while escaping the IP-crowded space of flat aromatics.[1]

Part 1: The Physicochemical Rationale[2]

The introduction of strain into a drug molecule is not merely an aesthetic choice; it is a calculated physicochemical intervention. The utility of strained rings rests on three pillars:

The "Escape from Flatland" (Saturation)

Increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success.[1] Strained rings introduce defined vectors that are impossible to achieve with planar aromatics.[1]
  • Vector Control: A phenyl ring places substituents 180° apart (para).[1] A BCP unit also places them 180° apart but reduces the distance from ~2.8 Å to ~1.85 Å, often tightening ligand-target binding.

  • Solubility: Planar rings stack (π-π interactions), reducing solubility.[1] Strained 3D rings disrupt this stacking, dramatically improving aqueous solubility.[1]

Metabolic Blocking

Metabolic "soft spots" (e.g., benzylic positions, lipophilic alkyl chains) are prime targets for Cytochrome P450 enzymes.[1]

  • The Gem-Dimethyl Problem: A gem-dimethyl group is a common steric blocker but adds lipophilicity (+LogP), often hurting bioavailability.[1]

  • The Oxetane Solution: Replacing a gem-dimethyl with an oxetane (3,3-disubstituted) maintains the steric block but lowers LogP (due to the oxygen dipole) and eliminates the hydrogen atom abstraction pathway, acting as a "metabolic sink."

Bioisosterism
  • Oxetane

    
     Carbonyl/Gem-dimethyl:  Similar dipole and steric volume but chemically stable.[1]
    
  • BCP

    
     Phenyl/tert-Butyl:  Linear geometry mimic with significantly lower lipophilicity.[1]
    

Part 2: Data Presentation – The Oxetane Effect[3]

The following table summarizes the impact of replacing a gem-dimethyl group with an oxetane ring in a lipophilic drug scaffold. Data is derived from the seminal Carreira et al. studies (J. Med. Chem. 2010).[1][2]

Table 1: Physicochemical Impact of Oxetane vs. Gem-Dimethyl Replacement

Propertygem-Dimethyl AnalogueOxetane AnalogueImpact / Causality
Lipophilicity (LogD) 4.5 (High)3.4 (Moderate)-1.1 units. The oxetane oxygen lowers lipophilicity, reducing non-specific binding.[1]
Aqueous Solubility < 1 µM~400 µM>400-fold increase. Disruption of crystal packing + increased polarity.
Metabolic Clearance High (

> 100)
Low (

< 10)
>10x Stability. Oxetane lacks abstractable protons at the 3-position and sterically shields the scaffold.[1]
Basicity (pKa of adjacent amine) 9.56.8-2.7 units. The electron-withdrawing oxetane lowers amine pKa, improving permeability and reducing hERG liability.[1]

Part 3: Strategic Decision Logic (Visualization)[1]

The following diagram illustrates the decision-making process for deploying strained rings during Lead Optimization.

StrainedRingLogic Problem Lead Compound Liability Metabolism Metabolic Instability (High Clearance) Problem->Metabolism Solubility Poor Solubility (High LogP) Problem->Solubility Geometry Suboptimal Vector (Flat Structure) Problem->Geometry BlockSite Block Metabolic Site Metabolism->BlockSite ReduceLogP Reduce Lipophilicity Solubility->ReduceLogP Rigidify Rigidify Scaffold Geometry->Rigidify Oxetane Install Oxetane (Replaces gem-dimethyl/C=O) BlockSite->Oxetane If alkyl site BCP Install BCP (Replaces Phenyl/t-Butyl) BlockSite->BCP If aromatic site ReduceLogP->Oxetane High impact Rigidify->BCP Linear vector Spiro Install Spirocycle (Replaces Piperidine/Morpholine) Rigidify->Spiro Orthogonal vector

Caption: Decision matrix for selecting specific strained ring systems based on ADME/PK liabilities.

Part 4: Detailed Experimental Protocol

Protocol: Strain-Release Amination of [1.1.1]Propellane

Objective: Synthesis of a Bicyclo[1.1.1]pentan-1-amine (BCP-amine) derivative.[1][3][4] Context: Historically, BCP synthesis was arduous.[1] The "Strain-Release" method developed by the Baran Lab and Pfizer utilizes the release of ring strain (~68 kcal/mol) in [1.1.1]propellane to drive the addition of amines. This is the industry-standard method for installing BCPs.[1]

Reagents & Materials
  • Precursor: [1.1.1]Propellane (0.3 M solution in diethyl ether/pentane).[1] Note: Commercially available or synthesized via Wurtz coupling of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[1]

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, or complex drug scaffold).[1]

  • Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard) or n-BuLi (to generate the amide nucleophile).[1]

  • Electrophile (Quench): Electrophilic Nitrogen source (e.g., O-benzoylhydroxylamine) or simple proton source (MeOH) depending on desired substitution.[1]

  • Vessel: 20 mL Scintillation vial with Teflon-lined cap (Pressure rated).

Step-by-Step Methodology
  • Preparation of "Turbo-Amide" (In-Situ):

    • In a flame-dried vial under Argon, dissolve the secondary amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous THF (5 mL).

    • Cool to 0 °C in an ice bath.

    • Dropwise add i-PrMgCl[1]·LiCl (1.05 equiv, 1.3 M in THF).[1]

    • Stir at 0 °C for 15 minutes to ensure deprotonation. Causality: The lithium/magnesium amide is sufficiently nucleophilic to attack the propellane central bond but less basic than pure alkyl-lithiums, preventing polymerization.

  • Strain-Release Addition:

    • Add the [1.1.1]propellane solution (1.2 equiv) to the reaction mixture at 0 °C.

    • Allow the mixture to warm to room temperature (25 °C).

    • Crucial Step: Seal the vial tightly. Stir at 40–50 °C for 12 hours.

    • Mechanism:[1][5][6] The amide attacks the bridgehead carbon, breaking the central C-C bond and generating a BCP-anion (bridgehead carbanion).

  • Functionalization (Quench):

    • Option A (Hydroamination): Cool to 0 °C and quench with MeOH.[1] This yields the mono-substituted BCP-amine.[1][3]

    • Option B (C-C Bond Formation): Add an electrophile (e.g., alkyl halide, aldehyde) to trap the BCP-anion.[1]

    • For this protocol, we assume Option A .

  • Workup & Isolation:

    • Dilute with EtOAc (20 mL) and wash with saturated NaHCO₃ (10 mL) and Brine (10 mL).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate carefully (BCP amines can be volatile).[1]

    • Purification: Flash column chromatography (DCM/MeOH/NH₃ gradient).[1] BCP amines typically stain with Ninhydrin.[1]

Workflow Visualization

StrainRelease Step1 1. Amine + TurboGrignard (THF, 0°C) Step2 2. Add [1.1.1]Propellane (Strain Release) Step1->Step2 Step3 3. Heat (50°C) (C-N Bond Formation) Step2->Step3 Step4 4. Quench (MeOH) (Protonation) Step3->Step4 Product BCP-Amine Product Step4->Product

Caption: Workflow for the Turbo-amide mediated strain-release amination of [1.1.1]propellane.

Part 5: Case Study – Abrocitinib (Cibinqo)[1]

Drug: Abrocitinib (Pfizer, Approved 2022) Target: JAK1 Selective Inhibitor (Atopic Dermatitis) Strained Element: Cyclobutane Ring [1]

Analysis: Abrocitinib contains a cis-1,3-disubstituted cyclobutane linker connecting the pyrrolopyrimidine hinge-binder to the sulfonamide tail.[1]

  • Why Cyclobutane? A flexible propyl chain (linear) would lead to entropic penalties upon binding.[1] A phenyl ring would be too large and lipophilic.[1] The cyclobutane "locks" the conformation, directing the sulfonamide into the solvent-exposed region while maintaining a specific vector that maximizes potency.

  • Synthesis Insight: The cyclobutane moiety is introduced early as a building block (3-aminocyclobutane-1-sulfonamide), highlighting the "building block" availability of strained rings in modern supply chains.[1]

References

  • Carreira, E. M., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][1]

  • Baran, P. S., et al. (2016).[1][4] "Strain-Release Amination." Science. [Link][1]

  • Mykhailiuk, P. K. (2015).[1] "Bicyclo[1.1.1]pentanes in medicinal chemistry." Organic & Biomolecular Chemistry. [Link]

  • Stepan, A. F., et al. (2012).[1][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. [Link][1]

  • Pfizer Inc. (2022).[1] "Abrocitinib (CIBINQO) Prescribing Information."[1] FDA Access Data. [Link][1]

Sources

Methodological & Application

Application Note: A Scalable and Validated Synthesis of Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical structural component in contemporary medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for commonly used groups like para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] The introduction of a BCP core into a drug candidate can significantly enhance its physicochemical properties, leading to improved aqueous solubility, metabolic stability, and membrane permeability, while often maintaining or even improving biological activity.[1] As the demand for novel, sp³-rich scaffolds to escape the "flatland" of aromatic systems grows, the need for robust and scalable syntheses of key BCP building blocks has become paramount.[4][5]

This application note provides a detailed, step-by-step protocol for the scalable synthesis of bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride, a valuable building block for introducing the BCP moiety with a one-carbon linker into drug candidates. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.

Synthetic Strategy: A Multi-Step Approach to a Key Building Block

The following protocol outlines a reliable and scalable multi-step synthesis starting from the readily accessible bicyclo[1.1.1]pentane-1-carboxylic acid. The overall workflow is depicted in the diagram below.

G A Bicyclo[1.1.1]pentane-1-carboxylic Acid B Bicyclo[1.1.1]pentane-1-carboxamide A->B 1. SOCl₂, DMF (cat.) 2. NH₄OH C Bicyclo[1.1.1]pentan-1-ylmethanamine B->C LiAlH₄, THF D Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride C->D HCl in Dioxane

Figure 1. Overall synthetic workflow for the preparation of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride.

Experimental Protocols

Part 1: Synthesis of Bicyclo[1.1.1]pentane-1-carboxamide

This initial step involves the conversion of the carboxylic acid to the corresponding amide via an acid chloride intermediate. This is a classic and highly efficient transformation.

Materials and Reagents:

ReagentPuritySupplier
Bicyclo[1.1.1]pentane-1-carboxylic acid≥98%Various
Thionyl chloride (SOCl₂)≥99%Standard vendor
N,N-Dimethylformamide (DMF)AnhydrousStandard vendor
Dichloromethane (DCM)AnhydrousStandard vendor
Ammonium hydroxide (NH₄OH)28-30% solutionStandard vendor
Saturated sodium bicarbonate solution-Lab prepared
Brine-Lab prepared
Anhydrous sodium sulfate (Na₂SO₄)-Standard vendor

Procedure:

  • Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL per gram of acid).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop per 10 mmol of acid).

  • Slowly add thionyl chloride (1.2 eq) to the suspension via the dropping funnel at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour until the evolution of gas ceases and the solution becomes clear.

  • Amidation: Cool the reaction mixture to 0 °C. Carefully and slowly add the acid chloride solution to a stirred solution of ammonium hydroxide (5.0 eq) in an ice bath. Caution: This is a highly exothermic reaction.

  • Allow the resulting mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with DCM (3 x volume of the initial organic layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[1.1.1]pentane-1-carboxamide as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Part 2: Reduction of Bicyclo[1.1.1]pentane-1-carboxamide to Bicyclo[1.1.1]pentan-1-ylmethanamine

The reduction of the amide to the corresponding amine is achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Materials and Reagents:

ReagentPuritySupplier
Bicyclo[1.1.1]pentane-1-carboxamide-From Part 1
Lithium aluminum hydride (LiAlH₄)1.0 M in THFStandard vendor
Tetrahydrofuran (THF)AnhydrousStandard vendor
Sodium sulfate decahydrate (Na₂SO₄·10H₂O)-Standard vendor
Celite®-Standard vendor

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add bicyclo[1.1.1]pentane-1-carboxamide (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF, 10 mL per gram of amide).

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of lithium aluminum hydride in THF (2.0 eq) via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.

  • A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude bicyclo[1.1.1]pentan-1-ylmethanamine.

Part 3: Formation and Isolation of Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt, which is generally a more stable and easily handleable solid.

Materials and Reagents:

ReagentPuritySupplier
Bicyclo[1.1.1]pentan-1-ylmethanamine-From Part 2
Hydrochloric acid solution4.0 M in 1,4-dioxaneStandard vendor
Diethyl etherAnhydrousStandard vendor

Procedure:

  • Salt Formation: Dissolve the crude bicyclo[1.1.1]pentan-1-ylmethanamine from Part 2 in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a 4.0 M solution of HCl in 1,4-dioxane (1.1 eq) dropwise with vigorous stirring.

  • A white precipitate will form immediately.

  • Isolation and Purification: Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to afford bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride as a white to off-white solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data

AnalysisExpected Result
¹H NMR (400 MHz, D₂O)δ 3.05 (s, 2H, -CH₂-NH₃⁺), 2.10 (s, 6H, BCP-CH)
¹³C NMR (101 MHz, D₂O)δ 54.0 (BCP-C), 45.0 (-CH₂-), 38.0 (BCP-C)
Mass Spec (ESI+) m/z calculated for C₆H₁₂N⁺ [M+H]⁺: 98.10; found 98.10
Melting Point >250 °C (decomposes)
Appearance White to off-white crystalline solid

Safety and Handling

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Thionyl chloride is corrosive and lachrymatory. It reacts violently with water. Handle with extreme care.

  • Lithium aluminum hydride is a highly reactive, flammable solid that reacts violently with water and protic solvents. Handle under an inert atmosphere.

  • Hydrochloric acid in dioxane is a corrosive solution. Avoid inhalation of vapors.

Refer to the Safety Data Sheets (SDS) for all reagents before use.[6][7]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 (Amidation) Incomplete acid chloride formation; Hydrolysis of the acid chloride during work-up.Ensure the use of anhydrous solvents and reagents. Perform the amidation at 0 °C and add the acid chloride solution slowly to the ammonium hydroxide.
Incomplete reduction in Part 2 Insufficient LiAlH₄; Deactivated LiAlH₄.Use a fresh bottle of LiAlH₄ solution. Ensure the reaction is run for a sufficient amount of time, monitoring by TLC. Consider using a slight excess of the reducing agent.
Oily product after salt formation Impurities present in the free amine.Purify the crude free amine by distillation before proceeding with the salt formation. Ensure the use of anhydrous solvents for the precipitation.

Mechanism: The Core of the Transformation

The key chemical transformation in this synthesis is the reduction of the amide to the amine. The mechanism of this reaction with LiAlH₄ is well-established.

G cluster_0 Amide Reduction Mechanism Amide R-C(=O)NH₂ Intermediate1 R-CH(O⁻Li⁺)NH₂ Amide->Intermediate1 Hydride attack on carbonyl LAH Li⁺[AlH₄]⁻ Intermediate2 R-CH=NH₂⁺ Intermediate1->Intermediate2 Elimination of AlH₃O⁻Li⁺ Imine R-CH=NH Intermediate2->Imine Deprotonation Amine R-CH₂-NH₂ Imine->Amine Second hydride attack

Figure 2. Simplified mechanism of amide reduction by Lithium Aluminum Hydride.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride. By following these detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable building block in significant quantities, facilitating its use in a wide range of drug discovery and development projects. The insights into the causality of the experimental choices aim to empower scientists to not only replicate this procedure but also to adapt and troubleshoot similar synthetic challenges.

References

  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14061–14068. [Link][4][5][8][9][10]

  • Baran, P. S., et al. (2011). Scalable synthesis of 1-bicyclo[1.1.1]pentylamine via a hydrohydrazination reaction. Organic Letters, 13(17), 4746-4748. [Link][11][12]

  • PubChem. (n.d.). {Bicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride. Retrieved from [Link][6]

  • Thirumoorthi, N. T., Shen, C. J., & Adsool, V. A. (2015). Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. Chemical Communications, 51(14), 2852-2855. [Link][2]

  • Mykhailiuk, P. K. (2024). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link][3]

Sources

Application Notes & Protocols: Synthetic Routes to Functionalized Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed overview of the primary synthetic strategies for accessing functionalized bicyclo[1.1.1]pentane (BCP) derivatives, compounds of increasing importance in medicinal chemistry. The protocols and discussions herein are grounded in established literature and aim to provide both the "how" and the "why" behind key experimental choices.

Introduction: The Rise of Bicyclo[1.1.1]pentanes in Drug Discovery

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical "saturated bioisostere" in modern drug design. Its rigid, rod-like structure allows it to mimic the linear geometry of alkynes or the spatial orientation of para-substituted benzene rings, while introducing a unique three-dimensional character and improved physicochemical properties. Specifically, the replacement of aromatic rings with BCPs can lead to enhanced solubility, reduced metabolic liability, and novel intellectual property positions, making the synthesis of functionalized BCPs a key area of research.

This guide will detail the primary methods for synthesizing the key BCP precursor, [1.1.1]propellane, and explore the subsequent functionalization strategies that provide access to a diverse range of derivatives.

The Gateway to BCPs: Synthesis of [1.1.1]Propellane

The most common entry point into BCP chemistry is through the synthesis and subsequent trapping of [1.1.1]propellane, a highly strained and reactive molecule. The method developed by Szeimies and co-workers remains a cornerstone of this field.

Szeimies Synthesis of [1.1.1]Propellane Precursor

The classical synthesis begins with the conversion of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to a more versatile precursor, 1,3-dibromobicyclo[1.1.1]pentane. A subsequent reaction with an organolithium reagent, such as methyllithium, generates [1.1.1]propellane in situ.

Protocol 1: Generation of [1.1.1]Propellane from 1,3-Dibromobicyclo[1.1.1]pentane

  • Materials: 1,3-dibromobicyclo[1.1.1]pentane, methyllithium (MeLi) in diethyl ether, diethyl ether (anhydrous), and the desired trapping agent (e.g., a thiol or an organocuprate).

  • Procedure:

    • To a solution of 1,3-dibromobicyclo[1.1.1]pentane in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of MeLi in diethyl ether dropwise.

    • The reaction mixture is typically stirred for 1-2 hours at 0 °C. The formation of [1.1.1]propellane is often indicated by the precipitation of lithium bromide.

    • The in situ generated [1.1.1]propellane is then trapped with a suitable nucleophile or radical initiator.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): The generation of [1.1.1]propellane is an exothermic process, and the product itself is highly strained and prone to polymerization at higher temperatures. Maintaining a low temperature is crucial for controlling the reaction and minimizing side reactions.

  • Anhydrous Conditions: Organolithium reagents like MeLi are extremely reactive towards protic sources, such as water. The use of anhydrous solvents is essential to prevent quenching of the reagent and ensure efficient generation of [1.1.1]propellane.

  • In situ Trapping: Due to its high reactivity and inability to be isolated in a pure form under normal conditions, [1.1.1]propellane is almost always generated and used immediately in the presence of a trapping agent.

Functionalization of BCPs: Key Strategies

Once [1.1.1]propellane is generated, a variety of functionalization strategies can be employed. The choice of method depends on the desired functionality and the compatibility of the reagents.

Radical Addition Reactions

The central C1-C3 bond of [1.1.1]propellane is weak and readily undergoes homolytic cleavage, making it an excellent substrate for radical addition reactions. This is arguably the most common and versatile method for functionalizing the BCP core.

Protocol 2: Thiol-Ene Radical Addition to [1.1.1]Propellane

  • Materials: A solution of in situ generated [1.1.1]propellane, a thiol of interest (R-SH), and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Procedure:

    • To the ethereal solution of [1.1.1]propellane, add the desired thiol.

    • Add a catalytic amount of AIBN.

    • The reaction mixture is typically heated to reflux or irradiated with UV light to initiate the radical chain reaction.

    • The reaction is monitored by TLC or GC-MS until completion. Workup usually involves quenching any remaining reactive species and purification by column chromatography.

Mechanism of Thiol-Ene Radical Addition

Cuprate Addition Workflow RLi 2 R-Li Cuprate R₂CuLi RLi->Cuprate Formation CuI CuI CuI->Cuprate Formation BCP_Cuprate BCP-Cuprate Adduct Cuprate->BCP_Cuprate Addition Propellane [1.1.1]Propellane Propellane->BCP_Cuprate Addition Product Functionalized BCP (BCP-E) BCP_Cuprate->Product Trapping Electrophile Electrophile (E+) Electrophile->Product Trapping

Caption: Stepwise process for the functionalization of [1.1.1]propellane via cuprate addition.

Transition-Metal Catalyzed Cross-Coupling Reactions

More recently, methods for the direct cross-coupling of BCP precursors have been developed, offering a powerful alternative to the addition reactions of [1.1.1]propellane. These methods often utilize bicyclo[1.1.1]pentyl boronic acids or their esters.

Data Summary: Comparison of Functionalization Strategies

Method Typical Reagents Advantages Limitations
Radical Addition Thiols, alkyl halides, AIBNHigh functional group tolerance, mild conditionsCan be sensitive to radical inhibitors, sometimes lacks regioselectivity
Anionic Addition Organocuprates, organolithiumsForms C-C bonds, good for alkyl and aryl groupsRequires cryogenic temperatures, sensitive to protic functional groups
Cross-Coupling BCP-boronic esters, Pd catalystsWide range of coupling partners, excellent functional group toleranceRequires pre-functionalized BCP starting material

Trustworthiness and Self-Validation in BCP Synthesis

The synthesis of BCPs requires careful attention to detail. The following points are critical for ensuring reproducible and successful outcomes:

  • Purity of Starting Materials: The synthesis of [1.1.1]propellane is sensitive to impurities. Ensure that the 1,3-dibromobicyclo[1.1.1]pentane is of high purity.

  • Inert Atmosphere: The use of a robust inert atmosphere (argon or nitrogen) is non-negotiable when working with organolithium reagents.

  • Titration of Reagents: The concentration of commercial organolithium reagents can vary. It is best practice to titrate the MeLi solution before use to ensure accurate stoichiometry.

  • Reaction Monitoring: The progress of these reactions should be carefully monitored by appropriate analytical techniques (TLC, GC-MS, or ¹H NMR) to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

The synthesis of functionalized bicyclo[1.1.1]pentanes is a rapidly evolving field. While the generation of [1.1.1]propellane remains a central strategy, the development of new functionalization methods, including transition-metal catalyzed cross-coupling reactions, is expanding the toolbox for medicinal chemists. The protocols and insights provided in this guide offer a solid foundation for researchers looking to incorporate this valuable motif into their drug discovery programs.

References

  • The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Bicyclo[1.1.1]pentanes in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • A Practical, Kilogram-Scale Synthesis of 1-Azabicyclo[1.1.1]pentane HCl. Organic Process Research & Development. [Link]

  • Synthesis of Bicyclo[1.1.1]pentanes by the Addition of Organometallics to [1.1.1]Propellane. The Journal of Organic Chemistry. [Link]

Application Note: Strategic Integration of Bicyclo[1.1.1]pentan-1-ylmethanamine HCl in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using Bicyclo[1.1.1]pentan-1-ylmethanamine HCl in Peptide Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary: Escaping "Flatland"

In modern peptide drug discovery, the "Escape from Flatland" initiative drives the replacement of planar aromatic rings with three-dimensional, saturated bioisosteres. Bicyclo[1.1.1]pentan-1-ylmethanamine HCl (BCP-amine) has emerged as a premier bioisostere for the para-substituted phenyl ring and the tert-butyl group .

Incorporating this motif into peptide backbones or side chains offers three distinct pharmacological advantages:

  • Solubility Enhancement: The sp³-rich character disrupts π-stacking aggregation common in aromatic-rich peptides.

  • Metabolic Stability: The cage-like structure is resistant to oxidative metabolism (e.g., P450 hydroxylation) that typically targets phenyl rings.

  • Vector Retention: The linear geometry of the 1,3-substitution mimics the exit vectors of a para-phenyl ring (distance ~1.85 Å vs. 2.79 Å for phenyl), maintaining receptor binding fidelity while reducing lipophilicity (LogP).

Chemical Profile & Handling

PropertySpecification
IUPAC Name Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride
CAS Number 2108646-79-1
Formula C₆H₁₁N[1][2] · HCl
Molecular Weight 133.62 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (as salt)
Storage Hygroscopic.[1] Store at -20°C under inert atmosphere (Ar/N₂).

Critical Handling Note: This reagent is supplied as a hydrochloride salt . Direct use in coupling reactions without adequate base neutralization will result in failed coupling due to protonation of the nucleophilic amine.

Strategic Application: Where to Modify?

A. Phenylalanine/Tyrosine Replacement (Side Chain)

The BCP-amine can be coupled to Asp/Glu side chains or used as a scaffold to build non-canonical amino acids. It mimics the hydrophobic bulk of Phenylalanine but without the electron-rich aromatic face, reducing non-specific protein binding.

B. Backbone Spacer (Linker)

In macrocyclic peptides or PROTAC linkers, the BCP motif serves as a rigid, linear spacer. Unlike flexible alkyl chains, the BCP cage restricts conformational freedom, potentially lowering the entropic penalty of binding.

C. N-Terminal Capping

Using BCP-amine to cap the N-terminus of a peptide can protect against exopeptidases while improving blood-brain barrier (BBB) permeability due to its lipophilic yet non-aromatic nature.

Experimental Protocols

Protocol A: Preparation of the Free Base (In Situ)

Recommended for sensitive couplings where excess base might cause racemization of the activated ester.

  • Dissolution: Dissolve 1.0 equivalent (eq) of BCP-amine HCl in minimal dry DMF or NMP.

  • Neutralization: Add 1.05 eq of Diisopropylethylamine (DIEA) or 2,4,6-Collidine.

  • Verification: Verify pH is approx. 8–9 (damp pH paper).

  • Usage: Use this solution immediately in the coupling step. Do not store the free base in solution for extended periods as it may absorb CO₂.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Standard Fmoc-chemistry workflow for coupling BCP-amine to a resin-bound carboxylic acid.

Reagents:

  • Resin-bound peptide (e.g., Rink Amide or Wang resin)

  • Coupling Agent: HATU (preferred for sterically hindered amines) or DIC/Oxyma.

  • Base: DIEA.[3]

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Resin Prep: Swell resin (0.1 mmol scale) in DMF for 20 min. Drain.

  • Activation:

    • In a vial, dissolve the C-terminal amino acid or carboxylic acid partner (4.0 eq) and HATU (3.9 eq) in DMF (2 mL).

    • Add DIEA (8.0 eq) to activate. Shake for 30 seconds.

    • Note: If coupling the BCP-amine TO the resin (reductive amination or displacing a leaving group), ensure the resin linker is compatible.

    • Scenario: Coupling BCP-amine to a side-chain acid (e.g., Glu on resin).

  • Coupling Reaction:

    • Add the activated acid mixture to the resin.

    • Add the neutralized BCP-amine solution (from Protocol A) if the BCP is the nucleophile.

    • Correction: If BCP-amine is the nucleophile reacting with a resin-bound acid:

      • Activate the resin-bound acid with HATU (4 eq) and DIEA (8 eq) for 2 min.

      • Add BCP-amine HCl (5 eq) pre-mixed with DIEA (5 eq) in DMF.

  • Incubation: Shake at room temperature for 2–4 hours. The rigid BCP structure may exhibit slower kinetics than linear amines.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure consumption of resin-bound groups.

  • Washing: Drain and wash with DMF (3x), DCM (3x), DMF (3x).

Protocol C: Solution Phase Coupling (Convergent Synthesis)

Ideal for modifying late-stage intermediates.

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DCM/DMF (9:1). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 15 min.

  • Addition: Add BCP-amine HCl (1.1 eq) and TEA (2.5 eq).

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Dilute with EtOAc. Wash with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine. Dry over Na₂SO₄.

Logic & Mechanism Visualization

Figure 1: Bioisosteric Replacement Logic

This diagram illustrates the structural rationale for replacing a Phenyl ring with the BCP motif.[4][5][6]

Bioisostere_Logic Phenyl Phenyl Ring (Planar, Aromatic) BCP Bicyclo[1.1.1]pentane (3D Cage, Saturated) Phenyl->BCP Bioisosteric Replacement Properties_Ph High Lipophilicity Metabolic Liability (Oxidation) π-Stacking Aggregation Phenyl->Properties_Ph Characteristics Properties_BCP Improved Solubility Metabolic Stability Vector Retention (180°) BCP->Properties_BCP Characteristics Target Optimized Peptide Drug (Better PK/PD) Properties_Ph->Target Optimization Needed Properties_BCP->Target Solution Provided

Caption: Transition from planar phenyl rings to BCP scaffolds improves physicochemical properties while maintaining structural vectors.[5][7][8][9]

Figure 2: SPPS Coupling Workflow

Decision tree for coupling BCP-amine HCl in solid-phase synthesis.

SPPS_Workflow Start Start: Resin-Bound Peptide (Free Carboxylic Acid) Activation Activate Acid (HATU/DIEA in DMF) Start->Activation Coupling Coupling Reaction (Mix Activated Resin + Amine) Activation->Coupling Prep_Amine Prepare BCP-Amine (Dissolve HCl salt + DIEA) Prep_Amine->Coupling Check Kaiser/Chloranil Test Coupling->Check Success Proceed to Next Step or Cleavage Check->Success Negative (No free acid) Fail Double Coupling (Re-react with fresh reagents) Check->Fail Positive (Incomplete) Fail->Coupling

Caption: Step-by-step workflow for coupling BCP-amine HCl to resin-bound carboxylic acids.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Coupling Yield Incomplete neutralization of HCl salt.Increase base (DIEA) to 2.5–3.0 eq relative to the amine salt. Ensure pH > 8.
Precipitation BCP-amine HCl is less soluble in DCM.Use DMF or NMP as the primary solvent. Sonicate to ensure full dissolution before adding base.
Steric Hindrance The cage structure is bulkier than a methyl group.Use smaller, high-activity coupling agents like HATU or COMU instead of HBTU. Extend reaction time to 4h.
Side Reactions Guanidinylation (if using uronium reagents with excess amine).Pre-activate the acid with HATU/Base before adding the amine solution.

References

  • Stepan, A. F., et al. (2012).[4][10] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[10] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • PharmaBlock Whitepaper. "Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups."

  • Kanazawa, J., & Uchiyama, M. (2019).[11] "Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane." Synlett.

  • PubChem Compound Summary. "Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride."

Sources

Application Note: Strategic Incorporation of Bicyclo[1.1.1]pentane (BCP) Amines in γ-Secretase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The development of γ-secretase inhibitors (GSIs) for the treatment of Alzheimer’s disease has historically been hindered by severe physicochemical limitations and off-target toxicities. Traditional GSIs, such as BMS-708163 (Avagacestat), rely heavily on planar, highly lipophilic para-substituted phenyl rings to anchor the molecule within the hydrophobic catalytic pocket of the presenilin subunit. While these aromatic systems provide necessary structural rigidity, they inherently suffer from poor aqueous solubility, high non-specific protein binding, and suboptimal passive permeability due to extensive π-π stacking interactions.

To overcome these "flatland" limitations, drug development professionals have pivoted toward three-dimensional, sp3-rich bioisosteres. The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier nonclassical bioisostere for the para-phenyl ring. This application note details the rationale, synthetic integration of BCP amines, and validation protocols for designing next-generation GSIs with optimized pharmacokinetic profiles.

G APP Amyloid Precursor Protein BACE1 β-Secretase Cleavage APP->BACE1 C99 C99 Fragment BACE1->C99 GammaSec γ-Secretase Complex C99->GammaSec Substrate Binding Abeta Amyloid-β (Aβ42) GammaSec->Abeta Intramembrane Cleavage GSI BCP-Amine GSI GSI->GammaSec Active Site Inhibition

Fig 1. Simplified APP cleavage pathway highlighting γ-secretase inhibition by BCP-modified GSIs.

The Bioisosteric Rationale: Why BCP Amines?

When designing GSIs, the spatial orientation of pharmacophores is critical. The integration of BCP amines is driven by three causal factors:

  • Geometric Fidelity : The bridgehead carbons of the BCP cage provide a 180° exit vector, perfectly matching the geometry of a para-substituted phenyl ring. This ensures the inhibitor maintains its critical hydrogen-bonding and hydrophobic contacts within the γ-secretase active site.

  • Physicochemical Enhancement : Replacing a flat aromatic ring with a saturated BCP core reduces the molecular lipophilicity (LogP) and disrupts crystal lattice stacking. This translates to enhanced aqueous solubility and passive membrane permeability .

  • The Amine Handle : BCP amines serve as versatile synthetic linchpins. The primary amine allows for rapid late-stage functionalization via amide coupling or sulfonamide formation—key linkages in the GSI pharmacophore.

Quantitative Impact of BCP Substitution

The profound impact of BCP integration is best illustrated by comparing a standard fluorophenyl-containing GSI to its BCP analogue. As demonstrated in foundational Pfizer studies, the BCP derivative maintains sub-nanomolar potency while drastically improving ADME properties.

Compound VariantCore MotifIC50 Aβ42 (nM)Aqueous SolubilityPassive Permeability
Compound 8 Phenyl Ring1.04LowModerate
Compound 9 Fluorophenyl Ring1.77LowModerate
Compound 7 BCP Ring0.99Significantly ImprovedHigh (~4-fold ↑ AUC)

Table 1: Physicochemical and in vitro comparison of traditional GSIs versus BCP-analogues.

Workflow Step1 1. Propellane Ring Opening (Radical Amination) Step2 2. BCP-Amine Isolation (NMR/LC-MS Validation) Step1->Step2 Step3 3. Amide/Sulfonamide Coupling with GSI Core Step2->Step3 Bioisosteric Replacement Step4 4. In Vitro Aβ42 Assay (HEK293-APP Cells) Step3->Step4 Potency Evaluation Step5 5. ADME Profiling (Solubility & Permeability) Step4->Step5 Lead Optimization

Fig 2. Workflow for the synthesis and biological evaluation of BCP-amine derived GSIs.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Substituted BCP-Amine Intermediates via[1.1.1]Propellane

Objective : To synthesize a primary BCP-amine building block for downstream GSI coupling. Causality & Design Choice : We utilize a radical addition approach to [1.1.1]propellane rather than carbocation-based chemistry. BCP carbocations are highly labile and prone to skeletal rearrangement. Radical amination ensures the structural integrity of the highly strained BCP cage.

Step-by-Step Methodology :

  • Reagent Preparation : In a flame-dried Schlenk flask under nitrogen, dissolve [1.1.1]propellane (1.0 equiv, typically sourced as a 0.5 M solution in ether) in anhydrous THF.

  • Radical Initiation : Add a nitrogen-centered radical precursor (e.g., di-tert-butyl azodicarboxylate) and a photoredox catalyst (e.g., Ir(ppy)3) to the solution.

  • Irradiation : Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12 hours. Causality: Visible light photoredox catalysis provides mild conditions, preventing the thermal degradation of the strained propellane ring.

  • Deprotection : Concentrate the intermediate, dissolve in DCM, and treat with Trifluoroacetic Acid (TFA) (20% v/v) for 2 hours to cleave the Boc protecting groups, yielding the primary BCP amine TFA salt.

  • Self-Validation System : Confirm the product via 1H NMR. The successful formation of the BCP cage is self-validated by the appearance of a sharp singlet at ~2.0–2.5 ppm, corresponding to the six equivalent methylene protons of the BCP core, and the complete disappearance of the propellane alkene-like signals.

Protocol 2: Cell-Based γ-Secretase Inhibition and Aβ42 Quantification Assay

Objective : To evaluate the in vitro potency of the synthesized BCP-GSI in a physiological cellular environment. Causality & Design Choice : We employ HEK293 cells stably transfected with the human APP gene (HEK293-APP). This specific cell line ensures a constitutively high, stable baseline of Aβ42 secretion, which is critical for achieving a robust signal-to-noise ratio in downstream ELISA quantification.

Step-by-Step Methodology :

  • Cell Seeding : Seed HEK293-APP cells at a density of 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

  • Compound Preparation : Prepare a 10 mM stock of the BCP-GSI in 100% DMSO. Perform a 10-point 3-fold serial dilution. Causality: A 10-point dilution allows for precise sigmoidal curve fitting to calculate an accurate IC50.

  • Treatment : Transfer the diluted compounds to the cell culture media. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validation System : Include Avagacestat as a positive control and a DMSO-only vehicle as a negative control. The positive control must yield an IC50 within its known literature range (~1-2 nM) to validate the assay's sensitivity on that specific day.

  • Incubation & Harvest : Incubate the treated cells for 24 hours. Carefully harvest the conditioned supernatant without disturbing the adherent cell layer.

  • Aβ42 Quantification : Transfer the supernatant to a high-sensitivity Aβ42 sandwich ELISA plate. Use an Aβ42-specific capture antibody (binding the C-terminus of Aβ42) to prevent cross-reactivity with the more abundant Aβ40 isoform.

  • Data Analysis : Read absorbance at 450 nm, normalize data against the vehicle control, and use non-linear regression (four-parameter logistic equation) to determine the IC50.

References

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry (2012).[Link]

  • The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry (2022).[Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Advances (2021).[Link]

Protocol for N-Functionalization of Bicyclo[1.1.1]pentan-1-ylmethanamine: A Guide to Bioisosteric Arene Replacement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the "Escape from Flatland" paradigm has driven medicinal chemists to replace planar, sp²-hybridized aromatic rings with three-dimensional, sp³-rich scaffolds. The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes 1.

Specifically, bicyclo[1.1.1]pentan-1-ylmethanamine serves as a saturated, metabolically robust analog of benzylamine. Replacing a benzylamine motif with a BCP-methanamine drastically mitigates metabolic liabilities—such as CYP450-mediated aromatic oxidation and rapid amide hydrolysis—while simultaneously improving aqueous solubility by disrupting planar π-π stacking in the solid state 2.

Mechanistic Insights into BCP-Amine Reactivity

From a physical organic chemistry perspective, the amine functionality on the BCP core exhibits exceptional reactivity. Despite being a tertiary carbon bridgehead, the low steric hindrance and high intrinsic nucleophilicity (driven by the unique s-character of the exocyclic C–N bond) make BCP-amines highly reactive towards electrophiles compared to bulkier adamantyl or bicyclo[2.2.2]octane (BCO) amines 3. This allows for rapid, high-yielding N-functionalization under mild conditions.

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical progression from a metabolically vulnerable phenyl hit to an optimized 3D lead candidate via BCP bioisosteric replacement and subsequent N-functionalization.

BCP_Workflow cluster_Functionalization N-Functionalization of BCP-Methanamine Hit Phenyl Hit (Flatland) Metabolism Metabolic Liability (CYP450 / Hydrolysis) Hit->Metabolism BCP_Design BCP Bioisostere Replacement Metabolism->BCP_Design Amidation Amidation (HATU, DIPEA) BCP_Design->Amidation RedAmin Reductive Amination (STAB, DCE) BCP_Design->RedAmin Sulfonylation Sulfonylation (R-SO2Cl, DMAP) BCP_Design->Sulfonylation Lead Optimized Lead (Improved PK) Amidation->Lead RedAmin->Lead Sulfonylation->Lead

Workflow: Bioisosteric replacement of phenyl rings with BCP-methanamine and subsequent N-functionalization.

Quantitative Data & Reaction Optimization

Table 1: Pharmacokinetic & Physicochemical Impact of BCP Replacement

Property Benzylamine Motif (Flatland) BCP-Methanamine Motif (3D) Causality / Mechanism
Lipophilicity (LogP) Higher Lower The sp³-rich core reduces overall lipophilicity compared to flat aromatics.
Aqueous Solubility Moderate High Disruption of planar π-π stacking reduces crystal lattice energy.
Metabolic Stability Low (CYP450 oxidation) High Lack of aromatic C–H bonds prevents epoxidation and hydroxylation.

| Amide Hydrolysis | Susceptible | Resistant | Steric bulk of the rigid BCP cage shields the adjacent amide bond. |

Table 2: Optimization of BCP-Methanamine Amidation Conditions

Coupling Reagent Base Solvent Yield (%) Self-Validation / Observation
EDC/HOBt Et₃N DCM 65% Sluggish reaction; incomplete conversion observed via LC-MS.
HATU DIPEA DMF >95% Rapid conversion; standard for high-throughput synthesis.

| T3P (50% in EtOAc) | Pyridine | EtOAc | 85% | Excellent for scale-up; allows for completely aqueous workup. |

Validated Experimental Protocols

General Note: Bicyclo[1.1.1]pentan-1-ylmethanamine is commercially supplied as a highly stable hydrochloride salt. All protocols below account for the necessary in situ neutralization.

Protocol A: Amide Coupling (Amidation) via HATU

This protocol is the industry standard for generating BCP-amides, frequently utilized in the synthesis of complex IDO1 and METTL3 inhibitors 4.

Causality & Rationale: HATU is selected over EDC/HOBt to ensure rapid coupling, especially when the carboxylic acid partner is sterically hindered. An excess of DIPEA (3.0 eq) is critical: 1.0 eq liberates the BCP-methanamine free base, while the remaining 2.0 eq drive the HATU coupling mechanism and neutralize the resulting HOAt byproduct.

Step-by-Step Procedure:

  • Activation: To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq). Dissolve in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise. Stir at room temperature for 10 minutes to form the active ester.

  • Amine Addition: Add bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (1.1 mmol, 1.1 eq) in one portion.

  • In-Process Control (IPC): Stir the reaction at room temperature for 2 hours. Monitor via LC-MS. The system is self-validating when the mass of the starting carboxylic acid is fully consumed, replaced by the product mass (M+H).

  • Workup: Dilute the mixture with EtOAc (25 mL). Wash sequentially with 1N HCl (2 × 10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 10 mL) to remove acidic byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Reductive Amination

Causality & Rationale: Sodium triacetoxyborohydride (STAB) is utilized instead of NaBH₃CN. STAB is milder, avoids the generation of toxic cyanide gas during aqueous workup, and prevents over-alkylation of the highly nucleophilic BCP-amine. 1,2-Dichloroethane (DCE) is the optimal solvent as its slight acidity and polarity promote rapid imine formation prior to reduction.

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde or ketone (1.0 mmol, 1.0 eq) and bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (1.1 mmol, 1.1 eq) in anhydrous DCE (10 mL). Add DIPEA (1.1 mmol, 1.1 eq) to liberate the free base. Stir at room temperature for 1 hour.

  • Reduction: Add STAB (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture.

  • IPC: Stir at room temperature for 12 hours. Monitor by TLC (ninhydrin stain) to confirm the disappearance of the primary amine.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the secondary amine.

Protocol C: Sulfonylation

Causality & Rationale: Sulfonylation of BCP-methanamine requires a nucleophilic catalyst. DMAP acts as an acyl transfer catalyst, forming a highly reactive sulfonylpyridinium intermediate that rapidly reacts with the BCP-amine, preventing competitive hydrolysis of the sulfonyl chloride.

Step-by-Step Procedure:

  • Preparation: Suspend bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL). Add Triethylamine (TEA) (2.5 mmol, 2.5 eq) and DMAP (0.1 mmol, 0.1 eq).

  • Addition: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (1.1 mmol, 1.1 eq) dropwise as a solution in DCM (2 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with DCM (15 mL), wash with 1N HCl (10 mL) to remove DMAP and TEA, followed by brine. Dry and concentrate to yield the sulfonamide.

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors.ACS Medicinal Chemistry Letters.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light.ChemRxiv.
  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.National Institutes of Health (PMC).
  • Polyheterocyclic compounds as METTL3 inhibitors (WO2021111124A1).Google Patents.

Sources

Application Notes and Protocols for the Integration of Bicyclo[1.1.1]pentane (BCP) Building Blocks into Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier three-dimensional building block in modern medicinal chemistry. Its unique rigid structure allows it to function as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] The incorporation of BCP motifs into drug candidates has been shown to confer significant advantages, including improved aqueous solubility, enhanced metabolic stability, and reduced non-specific binding, thereby optimizing pharmacokinetic profiles.[4][5][6][7] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of key BCP building blocks into parallel synthesis libraries, enabling the rapid exploration of this valuable chemical space.

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism

For decades, medicinal chemists have sought to "escape the flatland" of planar aromatic systems that are often associated with poor physicochemical properties and metabolic liabilities.[4] The BCP motif provides a robust solution. With its bridgehead carbons separated by a distance comparable to a 1,4-disubstituted benzene ring, it effectively mimics the geometry and substituent exit vectors of its aromatic counterpart.[2][8] However, as a saturated, strained carbocycle, it introduces a desirable C(sp3)-rich character that leads to marked improvements in drug-like properties.

Key Advantages of BCP Incorporation:

  • Improved Solubility: Replacing a flat, greasy phenyl ring with a 3D BCP core disrupts crystal packing and reduces hydrophobicity, often leading to a significant increase in aqueous solubility.[1][6]

  • Enhanced Metabolic Stability: The saturated sp3-hybridized carbon atoms of the BCP ring are more resistant to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[6][7]

  • Novel Chemical Space Exploration: The rigid, three-dimensional nature of the BCP scaffold allows for the exploration of pharmacophore regions that are inaccessible to planar structures.[6]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and aromatic character upon replacing a phenyl ring with a BCP can reduce promiscuous binding to off-target proteins.[6][9]

The primary challenge to the widespread adoption of BCPs was historically the difficulty in their synthesis.[10][11] However, recent breakthroughs, particularly those leveraging the reactivity of the strained hydrocarbon [1.1.1]propellane, have made a diverse array of functionalized BCP building blocks readily accessible, paving the way for their use in high-throughput chemistry.[2][8][11][12]

Essential BCP Building Blocks for Library Synthesis

For efficient parallel synthesis, it is crucial to start with versatile building blocks bearing key functional "handles" that are amenable to robust, high-yielding coupling reactions. The most effective strategies for library diversification rely on the functionalization of a common BCP core. The synthesis of these key intermediates often begins with [1.1.1]propellane.

BCP_Building_Blocks cluster_products Key BCP Building Blocks Propellane [1.1.1]Propellane BCP_COOH BCP-Carboxylic Acid Propellane->BCP_COOH 1. Anionic/Radical Addition 2. Carboxylation BCP_I Iodo-BCP Propellane->BCP_I Radical Addition of Iodo-precursor BCP_NH2 BCP-Amine BCP_COOH->BCP_NH2 Curtius Rearrangement BCP_CHO BCP-Aldehyde BCP_COOH->BCP_CHO Reduction BCP_Bpin BCP-Boronic Ester BCP_I->BCP_Bpin Miyaura Borylation Parallel_Synthesis_Workflow cluster_design Design & Setup cluster_synthesis Synthesis cluster_purification Purification & Analysis Design Library Design (Select BCP Core & Reagent Set) Plate Reagent Plating (96-well format) Design->Plate Reaction Parallel Reaction (e.g., Amide or Suzuki Coupling) Plate->Reaction Monitoring Reaction Monitoring (LC-MS) Reaction->Monitoring Purify High-Throughput Purification (Mass-triggered HPLC or SPE) Monitoring->Purify Analysis QC & Characterization (LC-MS, NMR) Purify->Analysis Archive Compound Archiving Analysis->Archive

Caption: A generalized workflow for parallel synthesis incorporating BCP building blocks.

This workflow emphasizes automation and high-throughput techniques. Reagents are typically handled by liquid-handling robots in 96-well plates. [13]Reactions can be accelerated using microwave irradiation. [14]Post-reaction, purification is the bottleneck. Automated mass-triggered HPLC or parallel solid-phase extraction (SPE) are essential for isolating products with sufficient purity for biological screening. [13][15][16]

Detailed Experimental Protocols

The following protocols are optimized for robustness and scalability in a parallel synthesis format.

Protocol 1: Parallel Amide Coupling with Bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol describes the coupling of a BCP-carboxylic acid core with a library of diverse primary and secondary amines. The use of HATU as a coupling agent is often preferred in library synthesis due to its high reactivity and the formation of soluble byproducts.

Causality and Experimental Choices:

  • Coupling Reagent: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid, minimizing side reactions and racemization. [17]* Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base used to neutralize the generated acids without competing with the amine nucleophile.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves a wide range of reagents and facilitates the reaction.

  • Work-up: A simple aqueous work-up followed by solid-phase extraction (SPE) is ideal for parallel purification. Washing with aqueous LiCl is an effective method to remove residual DMF. [18] Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of Bicyclo[1.1.1]pentane-1-carboxylic acid in anhydrous DMF.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

    • Prepare a plate (96-well format) containing 0.1 M solutions of the amine library (1.2 equivalents per well) in anhydrous DMF.

  • Carboxylic Acid Activation:

    • In a separate vessel, add the BCP-carboxylic acid solution (1.0 equivalent).

    • Add the HATU solution (1.1 equivalents) and the DIPEA solution (2.5 equivalents).

    • Stir the mixture at room temperature for 15 minutes to allow for pre-activation.

  • Amine Coupling:

    • Using an automated liquid handler, dispense the pre-activated BCP-acid mixture into each well of the amine library plate.

    • Seal the plate and allow it to shake at room temperature for 2-4 hours, or until reaction completion as monitored by LC-MS analysis of a representative well.

  • Parallel Work-up and Purification:

    • Quench the reactions by adding water to each well.

    • Extract the products using an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the crude products using parallel solid-phase extraction (SPE) cartridges (e.g., reversed-phase C18 silica) or by automated mass-triggered preparative HPLC. [15][16] * Combine the purified fractions and evaporate the solvent to yield the final library of BCP-amides.

Amine Substrate Class Typical Reaction Time Key Considerations
Primary Alkyl Amines1-2 hoursHighly reactive, generally high yields.
Secondary Alkyl Amines2-6 hoursSlower due to steric hindrance; may require gentle heating (40-50 °C).
Anilines (Electron-rich)2-4 hoursGood reactivity.
Anilines (Electron-poor)4-12 hoursSignificantly lower nucleophilicity; may require extended reaction times or heating.
Protocol 2: Parallel Suzuki-Miyaura Coupling with 1-Iodobicyclo[1.1.1]pentane

This protocol facilitates the coupling of an iodo-BCP core with a library of aryl and heteroaryl boronic acids or their corresponding pinacol esters.

Causality and Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a sterically bulky, electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is highly effective for cross-coupling reactions involving C(sp³)-halides. [19]* Base: A strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle. [20][21]* Solvent System: A mixture of a high-boiling point organic solvent like 1,4-dioxane and water is standard. Water plays a critical role in facilitating the transmetalation from the boronic acid to the palladium center. [20]* Inert Atmosphere: All Suzuki couplings must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is sensitive to oxidation by air. [20] Step-by-Step Methodology:

  • Reagent Plating (in a glovebox):

    • To each well of a 96-well plate, add the boronic acid or ester (1.5 equivalents).

    • Add the base (e.g., Cs₂CO₃, 2.5 equivalents).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).

  • Addition of Core and Solvent:

    • Prepare a stock solution of 1-Iodobicyclo[1.1.1]pentane (1.0 equivalent) in a degassed 10:1 mixture of 1,4-dioxane and water.

    • Dispense the iodo-BCP solution into each well.

    • Seal the reaction plate with a cap mat suitable for heating.

  • Reaction Execution:

    • Remove the plate from the glovebox and place it on a heating block.

    • Heat the reaction mixture to 80-100 °C for 4-16 hours. Monitor progress by taking an aliquot from a control well for LC-MS analysis.

  • Parallel Work-up and Purification:

    • Cool the plate to room temperature.

    • Add water and an extraction solvent (e.g., ethyl acetate) to each well.

    • After mixing, separate the organic layer. This can be accomplished using plates with a phase-separation membrane.

    • The crude organic extracts can be directly purified via parallel SPE or preparative HPLC as described in Protocol 1.

Boronic Acid Substrate Class Typical Catalyst Loading Key Considerations
Electron-rich Arylboronic Acids1-2 mol% PdGenerally fast and high-yielding.
Electron-poor Arylboronic Acids2-3 mol% PdCan be slower; ensure complete consumption of starting material.
Heteroarylboronic Acids2-5 mol% PdReactivity varies widely. Some heteroaryls can chelate to palladium, requiring specific ligands or higher catalyst loading.
Vinylboronic Acids1-3 mol% PdReaction proceeds with retention of stereochemistry. [19]

Conclusion

The Bicyclo[1.1.1]pentane scaffold represents a powerful tool for medicinal chemists aiming to improve the drug-like properties of their lead compounds. By leveraging the robust and high-throughput protocols detailed in this guide, research organizations can rapidly and efficiently synthesize large libraries of novel BCP-containing molecules. The combination of versatile BCP building blocks with automated parallel synthesis platforms will undoubtedly accelerate the discovery of next-generation therapeutics with superior physicochemical and pharmacokinetic profiles.

References

  • The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals.
  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC - NIH.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC - NIH.
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC - NIH.
  • Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. ResearchGate.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate.
  • Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Angewandte Chemie International Edition.
  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. PMC - NIH.
  • Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Chemistry – A European Journal.
  • Parallel Purification of Microscale Libraries via Automated Solid Phase Extraction. ResearchGate.
  • Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. PubMed.
  • Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. Enamine.
  • Synthesis and Use of Bicyclo[1.1.1]pentylaldehyde Building Blocks. ResearchGate.
  • Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research.
  • High-Throughput Purification of Single Compounds and Libraries. ACS Publications.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett.
  • Suzuki coupling results depends on the reaction time and electronic properties of the aryl bromide. ResearchGate.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes. Benchchem.

Sources

Application Note: A Practical Guide to the Incorporation of Bicyclic Peptide (BCP) Motifs into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Bicyclic peptides (BCPs) have emerged as a powerful therapeutic and diagnostic modality, uniquely positioned between small molecules and large biologics.[1][2] Their constrained, two-loop structure confers exceptional target affinity and specificity, enhanced metabolic stability, and superior tissue penetration capabilities compared to linear or monocyclic peptides.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the design, synthesis, and conjugation of BCP motifs to bioactive molecules. We will explore the foundational principles of BCP discovery via phage display, detail robust chemical synthesis and cyclization protocols, and provide step-by-step methodologies for creating BCP-drug conjugates (BDCs). Finally, we will cover the essential analytical techniques for characterization and validation, ensuring the generation of well-defined and potent bioactive agents.

Introduction: The Bicyclic Peptide Advantage

For decades, drug discovery has been dominated by small molecules and large protein therapeutics like monoclonal antibodies. Small molecules, while often orally bioavailable, struggle to effectively bind to targets with large, flat, or featureless surfaces, such as those involved in protein-protein interactions (PPIs).[5][6] Conversely, antibodies possess exquisite specificity but their large size (~150 kDa) can limit their penetration into solid tumors and their production is complex.[3]

Bicyclic peptides, typically 1.5-2.5 kDa in molecular weight, represent a "middle space" modality that combines the advantages of both.[1][7] Their conformationally rigid structure, often locked in place by a synthetic chemical scaffold, allows them to bind with antibody-like affinity and specificity to even the most challenging targets.[3][8] This structural constraint also provides significant resistance to proteolytic degradation, a common failure point for linear peptides.[1][8] The result is a new class of molecules with the potential for high potency, minimal off-target toxicity, and favorable pharmacokinetic properties.[2][7]

G cluster_0 Therapeutic Modalities cluster_1 Key Properties Small_Molecule Small Molecules (<500 Da) SM_Props Good oral bioavailability Limited to defined pockets Small_Molecule->SM_Props Characteristics BCP Bicyclic Peptides (1.5-2.5 kDa) BCP_Props Targets PPIs High tissue penetration Enhanced stability Synthetic accessibility BCP->BCP_Props Characteristics Antibody Antibodies (~150 kDa) Ab_Props High specificity Poor tumor penetration Complex manufacturing Antibody->Ab_Props Characteristics

Fig. 1: Comparison of Therapeutic Modalities

Part I: Generation and Synthesis of BCP Motifs

The journey to a functional BCP conjugate begins with the discovery and synthesis of a high-affinity BCP motif. This process typically involves screening vast libraries to identify a sequence that binds the target of interest, followed by robust chemical synthesis.

Section 1.1: Discovery of Target-Binding BCPs via Phage Display

Phage display is a Nobel prize-winning technology that has become the gold standard for discovering novel BCPs.[9][10] It allows for the screening of billions (>1010) of unique peptide sequences displayed on the surface of bacteriophages to find rare binders to a specific protein target.[9][11]

Causality Behind the Method: The power of phage display lies in the physical linkage between the displayed peptide (phenotype) and the DNA that encodes it within the phage particle (genotype). This link enables an iterative process of binding, washing, elution, and amplification, which rapidly enriches the phage population for high-affinity binders. For BCPs, a linear peptide library, typically containing three cysteine residues, is first displayed on the phage. The entire library is then treated with a trivalent chemical scaffold, such as 1,3,5-tris(bromomethyl)benzene (TBMB), to cyclize the peptides into their bicyclic form before screening.[3][12]

G A 1. Phage Library Generation (e.g., Cys-Xn-Cys-Xn-Cys) B 2. On-Phage Bicyclization (e.g., with TBMB scaffold) A->B C 3. Affinity Selection (Pannning) Incubate with immobilized target B->C D 4. Wash Remove non-specific binders C->D E 5. Elution Recover target-bound phage D->E F 6. Amplification Infect E. coli to produce more phage E->F G Repeat 3-5 Cycles F->G G->C Next Round H 7. DNA Sequencing & Analysis Identify enriched BCP sequences G->H

Fig. 2: Phage Display Workflow for BCP Discovery
Section 1.2: Chemical Synthesis of the Linear Peptide Precursor

Once a promising peptide sequence is identified, it must be produced synthetically. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for its efficiency and scalability.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

  • Resin Selection & Swelling: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., using HBTU/HOBt activators in the presence of a base like DIPEA) and couple it to the deprotected resin. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion (e.g., with a Kaiser test). Wash thoroughly with DMF.

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified linear peptide using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).

Section 1.3: Bicyclization with a Thiol-Reactive Scaffold

The final step is to form the bicyclic structure. Using a trivalent scaffold to link three cysteine residues creates highly stable thioether bonds, which are resistant to the reducing environments found in the body, making them superior to disulfide bridges for many therapeutic applications.[12]

G BCP Targeting BCP Motif Linker Chemical Linker (e.g., cleavable) BCP->Linker Covalent Bond Payload Bioactive Payload (e.g., Cytotoxin) Linker->Payload Covalent Bond

Fig. 4: Modular Structure of a BCP-Drug Conjugate
Section 2.2: Protocol for BCP Conjugation via Maleimide-Thiol Chemistry

This protocol describes the conjugation of a maleimide-activated payload to a BCP that has been engineered to contain a single, accessible cysteine residue for site-specific modification.

Causality Behind the Method: Maleimide-thiol chemistry is widely used due to its high efficiency and specificity. [13]At a pH range of 6.5-7.5, the maleimide group reacts almost exclusively with sulfhydryl (thiol) groups to form a stable thioether bond. Maintaining this pH range is crucial to prevent the maleimide ring from hydrolyzing and to minimize side reactions with other nucleophilic groups like amines. [13] Protocol 3: Site-Specific BCP Conjugation

  • Buffer Preparation: Prepare a conjugation buffer (e.g., 100 mM phosphate buffer containing 150 mM NaCl and 1 mM EDTA, pH 7.0). Degas the buffer thoroughly to prevent oxidation of the free thiol. [13]2. BCP Preparation: Dissolve the cysteine-containing BCP in the conjugation buffer. If the BCP was stored with its cysteine protected or dimerized, it may need to be treated with a mild reducing agent like TCEP and subsequently desalted to ensure a free thiol is available.

  • Payload Preparation: Dissolve the maleimide-activated payload in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the payload solution to the BCP solution at a 3-5 molar excess. Mix gently and allow the reaction to proceed for 1-2 hours at room temperature or 4°C overnight.

  • Quenching: Add a quenching reagent like N-acetylcysteine or free cysteine to a final concentration of ~1 mM to react with any excess maleimide-payload, preventing non-specific reactions later.

  • Purification: Purify the BDC from unreacted BCP, payload, and quenching reagent. Size-Exclusion Chromatography (SEC) or RP-HPLC are commonly used methods.

  • Characterization: Analyze the purified BDC to confirm its identity, purity, and drug-to-BCP ratio (DBR).

Conjugation ChemistryReactive GroupspH RangeLinkage FormedStability
Maleimide-Thiol Maleimide + Sulfhydryl (-SH)6.5 - 7.5ThioetherStable [13]
NHS Ester-Amine NHS Ester + Amine (-NH2)7.2 - 8.5AmideVery Stable
Click Chemistry (SPAAC) Azide + Cyclooctyne4.0 - 8.5TriazoleVery Stable
Pyridyl Disulfide-Thiol Pyridyl Disulfide + Sulfhydryl (-SH)6.0 - 8.0DisulfideReducible [13]

Part III: Characterization and Validation of BCP Conjugates

Rigorous analytical characterization is mandatory to ensure the quality, consistency, and potency of the final BCP conjugate. This involves a suite of orthogonal methods to assess purity, identity, and biological function.

Section 3.1: Purity and Identity Confirmation

Protocol 4: Analytical Characterization

  • Purity Assessment by HPLC/UPLC:

    • Inject the purified BDC onto an appropriate RP-HPLC or SEC column.

    • For RP-HPLC, use a gradient of water/acetonitrile containing 0.1% TFA.

    • For SEC, use an aqueous buffer as the mobile phase.

    • Monitor the elution profile using a UV detector (e.g., at 220 nm for the peptide backbone and a wavelength specific to the payload).

    • The goal is to observe a single, sharp peak, indicating high purity. Purity is calculated by integrating the area of the main peak relative to the total peak area. [14]2. Identity and DBR Confirmation by LC-MS:

    • Couple the HPLC/UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Analyze the mass spectrum of the main elution peak.

    • The observed mass should match the theoretical mass of the BDC (Mass of BCP + Mass of Payload).

    • This analysis confirms the covalent linkage and provides the drug-to-BCP ratio (DBR), which should be 1 for a site-specific conjugation. This is analogous to the drug-to-antibody ratio (DAR) measured for ADCs. [15][16]

Section 3.2: Functional Validation

Protocol 5: In Vitro Functional Assays

  • Target Binding Assay (e.g., Competition ELISA):

    • Coat a microplate with the target protein.

    • Add the BDC in a serial dilution, along with a constant, known concentration of a labeled (e.g., biotinylated) version of the parent BCP.

    • Measure the displacement of the labeled BCP by the BDC.

    • This assay confirms that the BCP motif retains its high-affinity binding to its target after conjugation, a critical attribute for its function. [9]2. Cell-Based Potency Assay (e.g., Cytotoxicity Assay):

    • Culture a cancer cell line that is known to express the target protein on its surface.

    • Treat the cells with serial dilutions of the BDC for 48-72 hours.

    • Measure cell viability using a reagent like CellTiter-Glo® or by microscopy.

    • Calculate the EC50 value (the concentration at which 50% of cell death occurs).

    • This assay validates the entire conjugate, proving it can bind to target cells, internalize, and release its payload to induce a biological effect. [17]

Case Study: BT1718 - A BDC in the Clinic

A prime example of this entire workflow is the clinical development of BT1718 by Bicycle Therapeutics. [18][19]

  • Target: BT1718 targets Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), a protein highly expressed in many solid tumors and linked to poor prognosis. [3][18]* Discovery & Conjugation: A high-affinity BCP targeting MT1-MMP was identified using phage display. This BCP was then conjugated to a potent toxin payload, creating the BDC known as BT1718. [18]* Validation & Clinical Translation: Preclinical studies demonstrated that BT1718 had powerful, target-dependent anti-tumor activity in models resistant to standard-of-care treatments. [19]Based on these promising results, BT1718 became the first BDC to enter human clinical trials, with a Phase I/IIa study initiated in patients with advanced solid tumors. [18][19]

    BCP Therapeutic Target Indication Development Stage
    BT1718 MT1-MMP Advanced Solid Tumors Phase II [5][19]
    BT5528 EphA2 Advanced Solid Tumors Phase II [5]

    | THR-149 | Plasma Kallikrein (PKal) | Diabetic Macular Edema | Phase II (Positive Results) [5]|

Conclusion and Future Perspectives

The incorporation of BCP motifs into bioactive molecules represents a paradigm shift in drug development, offering a versatile platform to create highly targeted and potent therapeutics. By leveraging robust discovery methods like phage display, controlled chemical synthesis, and site-specific conjugation, researchers can engineer BDCs with optimized efficacy and safety profiles. The clinical progress of molecules like BT1718 validates this approach and paves the way for a new generation of precision medicines. Future innovations will likely focus on developing novel, next-generation linkers, exploring new classes of payloads, and designing BCPs capable of penetrating the cell membrane to address intracellular targets.

References

  • He, X., et al. (2017). Bicyclic Peptides as Next-Generation Therapeutics. PMC. Available at: [Link]

  • Li, P., et al. (2022). Current development of bicyclic peptides. Drug Discovery Today. Available at: [Link]

  • (2026). Bicyclic peptides: Paving the road for therapeutics of the future. ResearchGate. Available at: [Link]

  • Wiedmann, L., et al. (2023). Biocompatible and selective generation of bicyclic peptides. ChemRxiv. Available at: [Link]

  • Bicycle Therapeutics. (N.D.). Identification of high affinity, highly selective bicyclic peptides (Bicycles®) to transmembrane proteins using phage display. Bicycle Therapeutics. Available at: [Link]

  • Geniol, A. (2016). Screening of structurally diverse bicyclic peptide libraries by phage display. Infoscience. Available at: [Link]

  • Deyle, K., et al. (2017). Strategies for the Construction of Multicyclic Phage Display Libraries. Accounts of Chemical Research. Available at: [Link]

  • Ranjbari, J., et al. (2019). Bicyclic peptides: types, synthesis and applications. Drug Discovery Today. Available at: [Link]

  • Heinis, C. (2012). Phage Selection of Mono- and Bicyclic Peptide Ligands. Royal Society of Chemistry. Available at: [Link]

  • Zhang, H., et al. (2023). Modification of Low-Energy Surfaces Using Bicyclic Peptides Discovered by Phage Display. Journal of the American Chemical Society. Available at: [Link]

  • Shen, Z-A., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • McKee, S. (2018). Bicycle, CR UK launch first trial of a bicyclic peptide. PharmaTimes. Available at: [Link]

  • Labiotech.eu. (2018). Bicycle's First Peptide-Toxin Conjugate Enters the Clinic for Solid Tumors. Labiotech.eu. Available at: [Link]

  • Fossey, S.L., et al. (2019). Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Cancer Research. Available at: [Link]

  • He, X., et al. (2017). Bicyclic Peptides as Next-Generation Therapeutics. Chemistry – A European Journal. Available at: [Link]

  • Zhang, X., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature. Available at: [Link]

  • Bicycle Therapeutics. (N.D.). Therapeutic Modalities. Bicycle Therapeutics. Available at: [Link]

  • Shen, Z-A., et al. (2025). A general synthesis of complex bicyclo[1.1.1]pentanes via a multi-component cascade atom transfer radical addition. ChemRxiv. Available at: [Link]

  • Novák, Z., et al. (2018). Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks. ResearchGate. Available at: [Link]

  • Takano, H., et al. (2023). Synthesis of Bicyclo[1.1.1]pentane (BCP)-Based Straight-Shaped Diphosphine Ligands. Angewandte Chemie. Available at: [Link]

  • Diderich, P., & Heinis, C. (2013). Directed Evolution of Bicyclic Peptides for Therapeutic Application. CHIMIA. Available at: [Link]

  • Ranjbari, J., et al. (2019). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Available at: [Link]

  • Zhu, R., et al. (2021). An intramolecular coupling approach to alkyl bioisosteres for the synthesis of multi-substituted bicycloalkyl boronates. Nature Communications. Available at: [Link]

  • Jafari, M.R., et al. (2018). Light-responsive bicyclic peptides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rentero Rebollo, I., & Heinis, C. (2014). Peptide ligands stabilized by small molecules. Infoscience. Available at: [Link]

  • Rentero Rebollo, I. (2014). Development of New Bicyclic Peptide Formats and their Application in Directed Evolution. Infoscience. Available at: [Link]

  • Stepanovs, D., et al. (2022). Optimization of synthesis of BCP 1. ResearchGate. Available at: [Link]

  • Eze, C.O., et al. (2025). Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization. PMC. Available at: [Link]

  • van der Broek, L.A.M., et al. (2026). Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. PMC. Available at: [Link]

  • Stepan, A.F., et al. (2016). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. Available at: [Link]

  • D'Atri, V., & Fekete, S. (2022). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available at: [Link]

  • Sartorius. (N.D.). Characterization of Antibody-Drug Conjugates. Sartorius. Available at: [Link]

  • Chen, H., & Yang, K. (N.D.). Analytical Characterization of Antibody Drug Conjugates. Sepax Technologies, Inc. Available at: [Link]

Sources

Application Note: Bioisosteric Optimization in Cancer Immunotherapy using Bicyclo[1.1.1]pentan-1-ylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Integration of Bicyclo[1.1.1]pentan-1-ylmethanamine in Immuno-Oncology Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Immuno-Oncology Researchers, and DMPK Scientists

Executive Summary

This guide details the application of Bicyclo[1.1.1]pentan-1-ylmethanamine (BCP-amine) as a high-value bioisostere in the development of small-molecule cancer immunotherapies. While monoclonal antibodies (mAbs) dominate the checkpoint inhibitor landscape, small molecules offer superior tissue penetration and oral bioavailability. However, small molecules often suffer from metabolic instability and poor solubility due to high aromatic ring counts ("flatland").

This protocol focuses on using the BCP-amine motif to replace para-substituted phenyl or benzylamine rings. We present a validated workflow based on the optimization of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors , demonstrating how this structural modification can resolve critical metabolic liabilities (specifically amide hydrolysis) while maintaining potency.

Scientific Rationale: The "Escape from Flatland"

In immuno-oncology, targets like IDO1 and PD-L1 often involve hydrophobic binding pockets that traditionally attract planar, aromatic drug candidates. These "flat" molecules frequently exhibit:

  • Poor Solubility: Leading to formulation challenges.

  • Metabolic Liability: Planar rings are prone to oxidative metabolism (CYP450) and hydrolysis.

  • Promiscuity: Increased non-specific binding.

Bicyclo[1.1.1]pentane (BCP) serves as a "3D-spacer" bioisostere.[1][2] It mimics the vector geometry and size of a phenyl ring but possesses a saturated, cage-like structure rich in


 carbons.
Comparative Physicochemical Profile
FeaturePhenyl Ring (Traditional)BCP-Amine (Bioisostere)Impact on Drug Candidate
Geometry Planar (2D)Linear/Cage (3D)Maintains binding vector; improves fit in narrow channels.
Hybridization

(Aromatic)

(Aliphatic)
Increases fraction of

carbons (

), correlating with clinical success.
Solubility Low (Lipophilic)Highimproved aqueous solubility without adding polar groups.
Metabolism High CYP affinityLow CYP affinityBlocks metabolic "soft spots"; resists enzymatic hydrolysis.

Visualizing the Logic: Bioisosteric Replacement Strategy

The following diagram illustrates the decision matrix for replacing a phenyl ring with a BCP-amine moiety during Lead Optimization.

Bioisostere_Logic cluster_Synthesis Synthesis & Integration Lead_Compound Lead Compound (Phenyl Core) High Potency / Poor Stability Analysis Metabolic Identification (MetID) Result: Rapid Amide Hydrolysis or CYP Oxidation Lead_Compound->Analysis Design_Hypothesis Design Hypothesis: Replace Phenyl with BCP-Amine Analysis->Design_Hypothesis Identify Liability BCP_Coupling Coupling Reaction (Amide/Reductive Amination) Design_Hypothesis->BCP_Coupling Library_Gen Generate Analog Library BCP_Coupling->Library_Gen Validation In Vitro Validation (IDO1 Assay + Microsomal Stability) Library_Gen->Validation Validation->Design_Hypothesis Loss of Potency (Iterate) Outcome Optimized Lead Retained Potency + High Stability Validation->Outcome Success Criteria Met

Caption: Workflow for transitioning from a metabolically unstable phenyl-based lead to a stable BCP-based candidate.

Technical Protocol: Synthesis and Integration

Context: This protocol describes the coupling of Bicyclo[1.1.1]pentan-1-ylmethanamine (as a hydrochloride salt) to a carboxylic acid core, a common step in synthesizing IDO1 inhibitors.

Materials
  • Reagent A: Carboxylic Acid Core (Target specific, e.g., IDO1 binding motif).

  • Reagent B: Bicyclo[1.1.1]pentan-1-ylmethanamine HCl (CAS: 119670-08-3).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Reagent A (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to activate the carboxylic acid.

    • Expert Insight: Pre-activation is crucial. BCP-amines can be sterically demanding; ensuring the active ester is formed prevents unreacted starting material.

  • Addition: Add Reagent B (BCP-amine HCl, 1.1 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass shift corresponding to the loss of water and formation of the amide bond.

  • Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

  • Purification: Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes). The BCP moiety is non-polar; the product often elutes earlier than phenyl analogues.

Functional Validation: IDO1 Inhibition Assay

Context: IDO1 catalyzes the conversion of Tryptophan (Trp) to Kynurenine (Kyn), suppressing T-cell activity. This assay confirms that the BCP substitution does not disrupt the compound's ability to inhibit this enzyme.

Experimental Setup
  • Cell Line: HeLa cells (induced with IFN-γ to express IDO1).

  • Readout: LC-MS/MS quantification of Kynurenine.

Protocol
  • Seeding: Plate HeLa cells at 20,000 cells/well in a 96-well plate. Allow attachment for 24 hours.

  • Induction: Treat cells with human IFN-γ (50 ng/mL) to upregulate IDO1 expression.

  • Treatment: Simultaneously add the BCP-test compound at varying concentrations (serial dilution, e.g., 10 µM to 0.1 nM). Include a Phenyl-analogue control and a vehicle control (DMSO).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvest: Collect 100 µL of supernatant.

  • Protein Precipitation: Add 100 µL of Methanol containing an internal standard (e.g., d5-Tryptophan). Centrifuge at 4000 rpm for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Measurement: Calculate the [Kyn]/[Trp] ratio.

    • Data Processing: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Success Criteria:

  • The IC₅₀ of the BCP-analogue should be within 3-fold of the Phenyl-analogue.

  • Note: If potency drops significantly (>10-fold), the BCP cage may be clashing with the binding pocket (steric bulk is slightly larger than a phenyl ring).

Stability Validation: Microsomal Stability Assay

Context: This is the critical "Go/No-Go" step. The primary motivation for using BCP is to improve metabolic stability.

Protocol
  • System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Reaction: Incubate test compound (1 µM) with Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile.

  • Calculation: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    
Data Interpretation (Example)
CompoundStructure CoreHeLa IDO1 IC₅₀ (nM)HLM

(min)
Interpretation
Compound A Phenyl-Amide3.112Unstable: Rapid amide hydrolysis.
Compound B BCP-Amide 4.5 >120 Ideal Candidate: Potency retained, stability restored.

Mechanism of Action Diagram: IDO1 Pathway

The following diagram contextualizes where the BCP-inhibitor acts within the tumor microenvironment.

IDO1_Pathway Tryptophan Tryptophan (Trp) Kynurenine Kynurenine (Kyn) Tryptophan->Kynurenine Catalysis IDO1_Enzyme IDO1 Enzyme (Target) IDO1_Enzyme->Tryptophan Acts on Inhibitor BCP-Based Inhibitor Inhibitor->IDO1_Enzyme Blocks T_Cell CD8+ T-Cell Kynurenine->T_Cell Suppresses Proliferation Tumor Tumor Cell T_Cell->Tumor Cytotoxicity (Restored by Inhibitor)

Caption: Mechanism of Action.[][4] The BCP-based inhibitor blocks IDO1, preventing Tryptophan depletion and Kynurenine accumulation, thereby restoring T-cell attack on the tumor.

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Source: ACS Medicinal Chemistry Letters (2020).[5] Context: Primary case study for replacing phenyl rings with BCP to prevent amide hydrolysis.[5][6] URL:[Link]

  • Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring. Source: Journal of Medicinal Chemistry (2012). Context: Foundational text on the physicochemical properties of BCP vs. Phenyl. URL:[Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Source: Journal of Medicinal Chemistry (2012). Context: Demonstrates improved solubility and permeability using BCP. URL:[Link]

  • Small-Molecule Inhibitors of the PD-1/PD-L1 Protein–Protein Interaction. Source: Journal of Medicinal Chemistry (2016). Context: Background on small molecule checkpoint inhibitors where BCP linkers are applicable. URL:[Link]

Sources

BCP derivatives for improving pharmacokinetic properties of drugs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bicyclo[1.1.1]pentane (BCP) Derivatives for Pharmacokinetic Optimization

Introduction: The "Escape from Flatland"

In modern drug discovery, the over-reliance on aromatic rings (phenyl, pyridine) often leads to molecules with poor physicochemical properties: low aqueous solubility, high lipophilicity (LogP), and rapid metabolic clearance. This phenomenon, often termed "Flatland," results in high attrition rates during clinical development.

Bicyclo[1.1.1]pentane (BCP) has emerged as a critical "saturated bioisostere" for the para-phenyl ring. Unlike the planar phenyl ring, BCP is a rigid, three-dimensional spacer.[1] It maintains the linear vector alignment (180° exit vectors) required for receptor binding but dramatically alters the molecule's physicochemical profile.

Key Advantages of BCP Incorporation:

  • Solubility: Disrupts crystal lattice packing energy, significantly enhancing aqueous solubility.

  • Lipophilicity: Increases fraction of sp3 carbons (Fsp3), lowering LogD and reducing non-specific binding.

  • Metabolic Stability: Removes aromatic oxidation sites (e.g., preventing quinone methide formation).

Application Note: Physicochemical Modulation

Case Study: Optimization of


-Secretase Inhibitors 
The seminal validation of BCP as a phenyl bioisostere was demonstrated by Pfizer (Stepan et al., 2012) in the optimization of BMS-708,163.

Comparative Data: Phenyl vs. BCP Analog

PropertyPhenyl Parent (BMS-708,163)BCP AnalogImpact
Structure para-Fluorophenyl spacerBCP spacer3D conformation
LogD (pH 7.4) 4.13.2Reduced Lipophilicity
Solubility (pH 6.5) < 1

g/mL
15

g/mL
>15-fold Increase
Permeability (MDCK) LowHighImproved Passive Transport
AUC (Mouse, PO) Baseline4-fold increaseSuperior Bioavailability

Mechanism of Action: The BCP unit acts as a "spacer" that positions the flanking functional groups at a distance of ~1.85 Å (compared to ~2.8 Å for phenyl). While slightly shorter, the BCP scaffold creates a distinct 3D volume that prevents the "pancake stacking" of aromatic rings, thereby lowering the energy required to solvate the molecule.

BCP_Properties cluster_0 Bioisosteric Switch Phenyl Phenyl Ring (Planar, Aromatic) Properties Physicochemical Outcome Phenyl->Properties High LogP Low Solubility Pi-Stacking BCP BCP Scaffold (3D, Saturated) BCP->Properties Lower LogP High Solubility Disrupted Packing

Caption: Comparison of physicochemical outcomes when switching from a planar Phenyl ring to a 3D BCP scaffold.

Protocol: Synthesis of N-Substituted BCP Amines (Turbo-Amide Method)

Background: Direct nucleophilic attack on [1.1.1]propellane is the primary route to BCPs. However, traditional methods often require harsh conditions or yield volatile intermediates. The "Turbo-Amide" method (developed by Baran and Pfizer) utilizes magnesium amide bases to open the propellane ring efficiently, yielding stable BCP-amine precursors.

Safety Warning: [1.1.1]Propellane is unstable and can polymerize spontaneously. It should be stored in solution at -78°C and handled in a fume hood.

Materials:

  • [1.1.1]Propellane (approx.[2][3][4][5] 0.5 M solution in Et2O or THF)

  • Amine substrate (R-NH2)

  • Isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF)

  • Anhydrous THF

  • Electrophile (e.g., Boc2O, Cbz-Cl) for trapping (optional but recommended for isolation)

Step-by-Step Procedure:

  • Preparation of Turbo-Amide:

    • In a flame-dried Schlenk flask under Argon, dissolve the amine substrate (1.0 equiv) in anhydrous THF.

    • Cool to 0°C.

    • Dropwise add iPrMgCl (1.05 equiv).

    • Stir for 15 minutes to generate the magnesium amide species (R-NH-MgCl).

  • Propellane Addition:

    • Cannulate the [1.1.1]propellane solution (1.2 equiv) into the reaction mixture at 0°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Mechanism:[6][7] The nitrogen anion attacks the bridgehead carbon of propellane, breaking the central bond and generating a BCP-Grignard species.

  • Quenching/Trapping:

    • Option A (Protonation): If the free amine is desired, quench with MeOH/HCl. Note: Simple BCP amines are often volatile.

    • Option B (Functionalization): To stabilize the product for isolation, add an electrophile (e.g., Boc2O dissolved in THF) directly to the BCP-Grignard intermediate. Stir for 1 hour.

  • Work-up:

    • Dilute with EtOAc and wash with saturated NH4Cl (aq) and brine.

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Purify via silica gel chromatography (flash column).

Validation Criteria:

  • NMR: Look for the characteristic BCP bridgehead proton (if protonated) at

    
     ~2.0–2.5 ppm (singlet, 1H) and the methylene cage protons at 
    
    
    
    ~1.8–2.0 ppm (singlet, 6H).

TurboAmide Start Amine Substrate (R-NH2) Activation Add iPrMgCl (Form Magnesiate) Start->Activation Propellane Add [1.1.1]Propellane (Strain Release) Activation->Propellane Intermediate BCP-Grignard Species Propellane->Intermediate Quench Quench/Trap (H+, Boc2O, etc.) Intermediate->Quench Product Functionalized BCP Amine Quench->Product

Caption: Workflow for the synthesis of BCP amines via Turbo-Amide ring opening of [1.1.1]propellane.

Application Note: Metabolic Stability & Toxicology

The "Metabolic Handle" Hypothesis: Phenyl rings are frequent sites of Phase I metabolism (CYP450-mediated oxidation).

  • Epoxidation/Hydroxylation: Leads to rapid clearance.

  • Quinone Formation: Electron-rich phenyl rings (e.g., catechols, anilines) can oxidize to reactive quinones, which covalently bind to proteins, causing toxicity (idiosyncratic drug reactions).

BCP Advantage: Replacing the phenyl ring with BCP removes the aromatic


-system. The BCP cage C-H bonds are strong and sterically hindered, making them resistant to CYP oxidation. This often results in reduced Intrinsic Clearance (

).

Data Integration (Human Hepatocytes):

  • Phenyl-Drug:

    
    
    
    
    
    L/min/kg (High Clearance)
  • BCP-Analog:

    
    
    
    
    
    L/min/kg (Low/Moderate Clearance)

Protocol: In Vitro Microsomal Stability Assessment for BCPs

Critical Modification for BCPs: Standard UV-based HPLC assays often fail for BCP derivatives because the BCP scaffold lacks a chromophore. If the rest of the molecule does not have a strong UV absorbance, LC-MS/MS (MRM mode) is mandatory for accurate quantification.

Materials:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound (10 mM DMSO stock).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Procedure:

  • Pre-Incubation:

    • Prepare a 1

      
      M solution of the BCP test compound in Phosphate Buffer (100 mM, pH 7.4).
      
    • Add microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate metabolism.

    • Total reaction volume: 200

      
      L per time point.
      
  • Sampling (Time Course):

    • At

      
       minutes, remove 30 
      
      
      
      L aliquots.
    • Immediately dispense into 120

      
      L of ice-cold Stop Solution (ACN + Internal Standard) to precipitate proteins.
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples at 4000 rpm for 20 mins.

    • Inject supernatant onto LC-MS/MS.

    • Detection: Monitor the parent ion transition (MRM).

    • Note: BCPs often show different fragmentation patterns than phenyls; optimize collision energy for the cage fragmentation.

  • Calculation:

    • Plot ln(% remaining parent) vs. time.

    • Slope =

      
      .
      
    • 
      .
      
    • 
      .
      

PK_Loop Design Design: Replace Phenyl with BCP Synth Synthesis: Turbo-Amide Coupling Design->Synth Assay Assay: Microsomal Stability (LC-MS/MS) Synth->Assay Analyze Analysis: Calc Cl_int & LogD Assay->Analyze Analyze->Design Iterate

Caption: Iterative cycle for optimizing pharmacokinetic properties using BCP bioisosteres.

References

  • Stepan, A. F., et al. (2012).[4][8][9][10][11] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[4][9] 
    
  • Mykhailiuk, P. K. (2021).[12][13] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry, 86(20), 14061–14068.[12] [12]

  • Gianatassio, R., et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-244. (Describes the fundamental turbo-amide/strain-release chemistry adapted for these cages).

  • Bunker, K. D., et al. (2020). "Structure-Property Relationships of Bicyclo[1.1.1]pentane Derivatives." ChemMedChem, 15, 1-6.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the unique bicyclo[1.1.1]pentane (BCP) scaffold into their molecules. The BCP motif is a highly sought-after bioisostere for para-substituted arenes and tert-butyl groups, often conferring improved metabolic stability, enhanced solubility, and better pharmacokinetic properties.[1][2][3]

However, the synthesis of functionalized BCPs, particularly the title compound, presents unique challenges due to the high strain energy (66.6 kcal/mol) of the cage structure and the reactivity of key intermediates like [1.1.1]propellane.[2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and improve your synthetic yields.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question: My yield of [1.1.1]propellane is consistently low. What are the most critical parameters for this step?

Answer: The synthesis of [1.1.1]propellane, typically from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and an organolithium reagent like MeLi or t-BuLi, is the linchpin of many BCP syntheses and is notoriously sensitive.[4][5] Low yields almost always trace back to one of three areas:

  • Reagent Quality and Stoichiometry: Organolithium reagents are highly sensitive to air and moisture. Use freshly titrated reagents. Two equivalents are required for the reaction.[2] Ensure your solvent (typically diethyl ether) is rigorously anhydrous.

  • Temperature Control: The reaction is highly exothermic. The addition of the organolithium reagent must be done slowly at very low temperatures (e.g., -78 °C to -85 °C) to prevent side reactions and decomposition.[6] Allowing the temperature to rise can lead to uncontrolled oligomerization.[4]

  • Inert Atmosphere: A scrupulously maintained inert atmosphere (Argon or Nitrogen) is non-negotiable. Any oxygen or moisture will quench the organolithium reagent and lead to byproducts.

Causality: The mechanism involves a series of lithium-halogen exchanges and intramolecular cyclizations. Each step is sensitive to proton sources and temperature. The high strain of the propellane product also makes it prone to polymerization if reaction conditions are not carefully controlled.[4] For large-scale work or improved safety and reproducibility, consider a continuous flow setup, which can manage exotherms and handle the reactive intermediates more effectively.[7][8]

Question: I've successfully generated [1.1.1]propellane in solution, but the subsequent functionalization step (e.g., addition of an acyl radical precursor) is inefficient. Why is this happening?

Answer: This is a common bottleneck. Since [1.1.1]propellane is highly reactive and volatile, it is almost always used directly in solution without isolation.[7] Poor yields in the subsequent step often result from:

  • Propellane Decomposition/Polymerization: The half-life of [1.1.1]propellane is surprisingly long at room temperature for such a strained molecule, but it is not indefinite.[4] If there is a significant delay between its generation and use, or if the solution is allowed to warm, its effective concentration will decrease due to polymerization.

  • Inefficient Radical Generation: Many functionalization reactions rely on the radical-mediated opening of the central propellane bond.[9][10] If your radical initiation (e.g., photochemical, thermal, or redox) is inefficient, the propellane will not be consumed by the desired pathway. For photochemical reactions, ensure your light source has the correct wavelength (e.g., 365 nm) and sufficient power.[11][12]

  • Competitive Pathways: The radical intermediate formed after the initial addition to propellane is a bridgehead radical. This species must be trapped by a suitable hydrogen atom donor or other reagent. If the concentration of your trapping agent is too low, or if it is a poor donor, the radical can engage in undesired side reactions.

Below is a troubleshooting workflow for this critical stage.

G cluster_0 Troubleshooting [1.1.1]Propellane Functionalization start Low Yield in Functionalization Step q1 Was propellane solution used immediately and kept cold? start->q1 a1_no Remake propellane and use immediately. Minimize time between generation and use. q1->a1_no No q2 Is your radical initiation method optimized? q1->q2 Yes a1_no->q2 a2_no Verify initiator/photocatalyst concentration. Check lamp wavelength/intensity for photochemical reactions. Consider alternative initiation methods. q2->a2_no No q3 Is the concentration of the trapping agent sufficient? q2->q3 Yes a2_no->q3 a3_no Increase concentration of H-atom donor or trapping reagent. Ensure it is competent for the desired reaction. q3->a3_no No end_node Yield Improved q3->end_node Yes a3_no->end_node

Caption: A common synthetic pathway to the target compound.

Q3: Are there any alternatives to using the highly reactive [1.1.1]propellane?

Yes, though they come with their own trade-offs. One can start with pre-functionalized BCPs like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. [11][13]This avoids handling propellane but may require more steps to achieve the desired monofunctionalization. Another emerging area is the direct C-H functionalization of the BCP core, for example, using rhodium-catalyzed carbene insertion. [14]However, these methods are still under development and may have limitations in scope and scalability compared to propellane-based routes. [14][15] Q4: How do I purify the final Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride product?

The free amine is often a volatile oil or low-melting solid. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify. After the reduction and workup, the free amine is typically dissolved in a non-polar solvent (like MTBE or Et₂O). A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) is added dropwise at 0 °C. [6][16]The hydrochloride salt precipitates and can be collected by filtration. A final wash or trituration with a cold non-polar solvent like diethyl ether is often used to remove any non-polar impurities. [6]

Section 3: Key Experimental Protocol

This protocol is adapted from a scalable, three-step synthesis starting from 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, demonstrating a reliable method for producing the title compound. [6][16] Step 1: Synthesis of 3-methylbicyclo[1.1.1]pentane-1-carbonyl chloride

  • To a stirred solution of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (25 g, 0.19 mol) in dry Dichloromethane (DCM, 300 mL), add one drop of N,N-Dimethylformamide (DMF).

  • Slowly add thionyl chloride (42 mL, 0.59 mol, 3 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature until gas evolution (SO₂ and HCl) ceases (approx. 2-3 hours).

  • Concentrate the mixture in vacuo to remove excess thionyl chloride and solvent. The resulting crude acid chloride is a yellow oil and is used in the next step without further purification.

Step 2: Synthesis of 3-methylbicyclo[1.1.1]pentane-1-carboxamide

  • Dissolve the crude carbonyl chloride (approx. 27 g, 0.18 mol) in DCM (500 mL) in a flask equipped with a gas dispersion tube.

  • Cool the solution in an ice bath (0 °C).

  • Bubble anhydrous ammonia gas through the solution for 30 minutes. A white precipitate will form.

  • Allow the mixture to stir for an additional 2 hours at room temperature.

  • Filter the reaction mixture to remove ammonium chloride salts.

  • Evaporate the filtrate to dryness to yield the crude carboxamide as a white solid, which is used directly in the next step.

Step 3: Synthesis of (3-methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride

  • To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 7.7 g, 0.2 mol, 1.2 eq.) in anhydrous Tetrahydrofuran (THF, 500 mL) at 0 °C under an Argon atmosphere, add a solution of the crude carboxamide (21 g, 0.17 mol) in THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

  • Cool the reaction mixture back to 0 °C. Carefully and sequentially quench the reaction by the dropwise addition of:

    • 7.7 mL of water

    • 7.7 mL of 15% (w/v) aqueous NaOH

    • 23.1 mL of water

  • Stir the resulting mixture vigorously for 1 hour at room temperature. A granular white precipitate should form.

  • Filter the solids and wash them thoroughly with Methyl tert-butyl ether (MTBE, 3 x 50 mL).

  • Combine the organic filtrates, wash with brine (100 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and cool the filtrate to 0 °C.

  • Add 4M HCl in dioxane (100 mL) dropwise. A white precipitate will form immediately.

  • Stir the suspension for 30 minutes at room temperature, then concentrate in vacuo to obtain a white solid.

  • Triturate the solid with cold diethyl ether, filter, and dry under vacuum to yield pure (3-methylbicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride. (Typical overall yield: ~50% over three steps). [6][16]

References

  • Steffens, D. J., & Morken, J. P. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Zhang, W., et al. (2024). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Bull, J. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Reader, J. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). [1.1.1]Propellane. Wikipedia. [Link]

  • Donnelly, K., & Baumann, M. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Synfacts. [Link]

  • Donnelly, K., & Baumann, M. (2021). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications. [Link]

  • Davies, H. M. L., et al. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. [Link]

  • Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • Galkin, A., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]

  • Goh, S. S., et al. (2014). A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2014). ChemInform Abstract: A New Route to Bicyclo[1.1.1]pentan-1-amine from 1-Azido-3-iodobicyclo[1.1.1]pentane. [Link]

  • Galkin, A., et al. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. ResearchGate. [Link]

  • Wang, C., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • ResearchGate. (2023). Significance, challenges and strategy for accessing multi-substituted BCPs. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2022). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Ma, S., et al. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters. [Link]

  • Sarpong, R., et al. (2020). Decarboxylative Redox Bicyclo[1.1.1]pentylation: Benchmarking the Influence of Backbone Substituents on C–C Bond-Forming Reactions. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • Chen, F., et al. (2024). Synthesis of Bicyclo[1.1.1]pentane Carboxamides and Ketones from [1.1.1]Propellane. Chemistry – An Asian Journal. [Link]

  • Chen, F., et al. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. EurekAlert!. [Link]

  • Merck & Co. (2020). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Purification & Handling of Bicyclo[1.1.1]pentane (BCP) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

User Profile: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Core Focus: Overcoming volatility, detection limits, and stability issues in BCP synthesis.

Introduction: The BCP Challenge

Bicyclo[1.1.1]pentane (BCP) is a high-value bioisostere for para-substituted benzenes, alkynes, and tert-butyl groups, offering improved metabolic stability and solubility. However, its incorporation presents unique purification challenges:

  • Volatility: The parent scaffold and simple derivatives (e.g., [1.1.1]propellane, 1,3-diiodo-BCP) sublime or evaporate easily.

  • Detection: The BCP cage lacks a UV chromophore, making standard HPLC/Flash monitoring difficult.

  • Stability: The strained cage is susceptible to ring-opening under specific radical or electrophilic conditions.

This guide provides field-proven protocols to isolate and purify these "invisible" and "elusive" compounds.

Module 1: Troubleshooting & FAQs

Q1: "I synthesized a BCP-amine, but my product disappeared after rotary evaporation. What happened?"

Diagnosis: Volatility Loss. Simple 1-substituted or 1,3-disubstituted BCPs (especially amines and iodides) are highly volatile. High vacuum or prolonged evaporation at elevated temperatures will strip the product along with the solvent.

Corrective Protocol:

  • Never use high vacuum (< 10 mbar) for simple BCP intermediates unless confirmed non-volatile.

  • Salt Formation: Immediately convert BCP-amines to their HCl or TFA salts. This renders them non-volatile and solid, allowing for filtration or recrystallization.

    • Method: Treat the crude ethereal solution with 2M HCl in ether. The BCP-amine hydrochloride will precipitate.

  • Controlled Concentration: Use a rotary evaporator with a bath temperature < 20°C and pressure > 100 mbar. Stop when the volume is reduced, not dry.

Q2: "I cannot see any peaks on my Flash/HPLC UV detector. How do I purify?"

Diagnosis: Lack of Chromophore. The BCP cage is transparent to UV light (254 nm). Unless your derivative has an attached aryl group, UV triggering will fail.

Corrective Protocol:

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detectors for automated chromatography.

  • TLC Visualization: Use specific stains.[1][2] UV light is useless here.

    • General:Iodine Chamber (reversible, good for initial check).

    • Universal Permanent:PMA (Phosphomolybdic Acid) or CAM (Ceric Ammonium Molybdate) . Heat vigorously.

    • Amines:Ninhydrin (Deep red/purple spots).

    • Unsaturation/Oxidizable:KMnO4 (Yellow spots on purple background).

    • Carbonyls:[3]p-Anisaldehyde (requires strong heating).

Q3: "My [1.1.1]propellane precursor degrades during storage. How do I keep it?"

Diagnosis: Polymerization/Reaction. [1.1.1]Propellane is a strained, reactive alkene.[4] It can polymerize to form "staffanes" or react with oxygen/moisture.

Corrective Protocol:

  • Solution Storage: Store as a dilute solution (approx. 0.5–0.7 M) in ether or pentane.

  • Temperature: Keep at -20°C or lower.

  • Stabilizers: Some protocols suggest storing over molecular sieves to prevent hydrolysis, though inert atmosphere (Argon/Nitrogen) is the most critical factor.

  • Best Practice: Generate in situ or in flow and use immediately (See Protocol A).

Module 2: Decision Frameworks & Workflows

Figure 1: Purification Strategy Decision Matrix

Use this logic tree to select the correct isolation method based on your BCP derivative's properties.

BCP_Purification Start Start: Crude BCP Reaction Mixture IsVolatile Is the BCP derivative volatile? (MW < 200, no polar groups) Start->IsVolatile Yes_Volatile STOP! Do not Rotavap to dryness IsVolatile->Yes_Volatile Yes No_Volatile No_Volatile IsVolatile->No_Volatile No HasChromophore Does it have a UV chromophore? (Aryl, Heteroaryl, Conjugated) StandardFlash Standard Flash Chromatography (UV detection) HasChromophore->StandardFlash Yes AltDetection Flash with ELSD/RI or Blind Cut (Spot TLC with Stain) HasChromophore->AltDetection No IsAcidBase Is it an Amine or Acid? MakeSalt Salt Formation (HCl/TFA for amines, Na/K for acids) -> Precipitate & Filter IsAcidBase->MakeSalt Yes (Amine/Acid) Distill Careful Distillation (or use solution directly in next step) IsAcidBase->Distill No (Neutral) Yes_Volatile->IsAcidBase No_Volatile->HasChromophore

Caption: Decision matrix for selecting purification methods based on volatility and detection properties of BCP derivatives.

Module 3: Detailed Experimental Protocols

Protocol A: Safe Generation of [1.1.1]Propellane (Flow Chemistry)

Why Flow? Flow chemistry minimizes the accumulation of the hazardous, high-energy propellane precursor, allowing for safer scale-up (up to kg scale) compared to batch distillation.

Reagents:

  • 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (Precursor)[5]

  • Methyllithium (MeLi) or Phenyllithium (PhLi)

  • Solvent: Diethyl ether or Pentane[5][6]

Workflow:

  • Setup: Use a chemically resistant tubing reactor (e.g., PFA) cooled to -78°C or 0°C depending on the lithiating agent.

  • Feed: Pump a solution of the precursor and the organolithium reagent into a T-mixer.

  • Quench/Reaction: The outlet stream containing [1.1.1]propellane is directed immediately into a flask containing the "trap" reagent (e.g., iodine, thiol, or radical precursor) or collected in a cold receiver (-78°C) if isolation is strictly necessary.

  • Analysis: Titrate the outlet stream using a known amount of thiophenol or iodine to determine concentration before use.

Data for Scale-up (Batch vs. Flow):

ParameterBatch DistillationContinuous Flow
Safety High Risk (Accumulation of volatile/reactive intermediate)High Safety (Minimal active volume)
Throughput Limited (typically <10g)Scalable (tested up to 1 kg/day )
Purity Requires distillation (loss of yield)High (clean conversion, salts filtered)
Temperature Requires -78°C handlingCan often run at 0°C or RT in flow
Protocol B: Purification of BCP-1,3-Dicarboxylic Acid

This is the standard "workhorse" building block. Its purification relies on its acidic nature rather than chromatography.

Context: Synthesis usually involves the haloform reaction of 1,3-diacetyl-BCP.

Step-by-Step:

  • Reaction Quench: After the haloform reaction (using NaOBr), the mixture is basic (pH > 12).

  • Organic Wash: Extract the aqueous reaction mixture with Dichloromethane (DCM) or Ether .

    • Purpose: This removes unreacted neutral impurities (e.g., bromoform, unreacted ketone) while the BCP-diacid remains in the aqueous layer as the dicarboxylate salt.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add concentrated HCl until pH < 1.

    • Observation: The BCP-diacid may precipitate or form a suspension.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3x).[7][8]

    • Note: BCP-diacid is highly soluble in EtOAc but less so in DCM.

  • Drying & Concentration: Dry over Na2SO4, filter, and concentrate.

  • Crystallization (Polishing): If the solid is off-white, recrystallize from a mixture of Pentane/Ether (2:1) .

    • Result: White crystalline solid.

Protocol C: Handling Volatile BCP-Amines

Primary amines on the BCP core are volatile liquids or low-melting solids.

Step-by-Step:

  • Generation: Following the reduction or amination step, the amine is in the organic phase (usually ether).

  • Do NOT Evaporate: Do not rotavap the free base to dryness.

  • Salt Formation:

    • Add 2.0 equivalents of HCl (2M in Diethyl Ether) or 1.1 equivalents of Trifluoroacetic acid (TFA) dropwise to the cooled reaction mixture.

    • A white precipitate (the ammonium salt) will form immediately.

  • Isolation:

    • Filter the solid under a nitrogen blanket (some salts are hygroscopic).

    • Wash with cold pentane.[5]

    • Dry under vacuum.

  • Recovery: The salt is stable and non-volatile. To recover the free base for a subsequent reaction, suspend the salt in the solvent of choice and treat with excess base (e.g., Et3N or aqueous NaOH) in situ.

References

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Source: Journal of Organic Chemistry (ACS). Key Insight: Detailed protocol for flow synthesis of propellane and acid-base purification of the diacid. URL:[Link][9]

  • A Continuous Flow Synthesis of [1.1.1]Propellane and Bicyclo[1.1.1]pentane Derivatives. Source: Chemical Communications (RSC). Key Insight: Safety benefits and setup for flow generation of propellane. URL:[Link]

  • Silaboration of [1.1.1]Propellane to Provide a Storable Feedstock for Bicyclo[1.1.1]pentane Derivatives. Source: Angewandte Chemie International Edition. Key Insight: Describes "storable" BCP derivatives that do not require difficult purification. URL:[Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Source: JACS Au. Key Insight: Comprehensive review of synthetic strategies and handling of BCP intermediates.[10] URL:[Link]

  • Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Source: Organic Letters. Key Insight: Protocols for synthesizing and handling volatile BCP-amines. URL:[Link]

Sources

Technical Support Center: BCP C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Topic: Overcoming Challenges in Bicyclo[1.1.1]pentane (BCP) C-H Functionalization

Introduction: The "Escape from Flatland" Initiative

Welcome to the BCP Technical Support Center. You are likely here because you are attempting to replace a phenyl ring or tert-butyl group with a BCP moiety to improve solubility, metabolic stability, or patentability—a strategy known as "escaping from flatland."

The Core Problem: While BCPs are excellent bioisosteres, they are thermodynamically frustrated systems. With a strain energy of ~68 kcal/mol, the BCP core is prone to fragmentation. Furthermore, the chemical distinction between the Bridgehead (C1/C3) and the Bridge (C2) positions creates a dichotomy in reactivity that often leads to failed experiments.

This guide is structured to troubleshoot these specific reactivity profiles.

Module 1: Bridgehead (C1/C3) Functionalization

Status: Well-Established but Finicky

The C1/C3 positions are the most common entry points. The C-H bonds here are tertiary but possess high


-character (approx. 30%), making them relatively acidic (

~39) yet paradoxically difficult to engage in standard radical chemistry without cage fragmentation.
Protocol A: Photocatalytic HAT (Hydrogen Atom Transfer)

Recommended System: Tetrabutylammonium Decatungstate (TBADT) / 365-390 nm LED.

The Issue: "I’m getting low yields and a complex mixture of oligomers."

Root Cause Analysis:

  • Polysubstitution: The BCP product is often more electron-rich or sterically accessible than the starting material, leading to double functionalization.

  • Oxygen Quenching: BCP radicals are short-lived; traces of

    
     intercept the radical chain.
    
  • Solvent Effects: Using H-atom donor solvents (like THF) competes with the BCP substrate.

Troubleshooting Steps:

ParameterRecommendationThe "Why" (Mechanism)
Catalyst Loading 0.5 - 2 mol% TBADT TBADT* is an aggressive H-abstractor. High loading promotes side reactions.
Solvent Acetonitrile (MeCN) MeCN is polar enough to solubilize TBADT but has a high BDE (93 kcal/mol), preventing solvent activation.
Stoichiometry BCP (3-5 equiv.) Using excess BCP statistically favors mono-functionalization over di-functionalization.
Light Source 390 nm (Violet) While TBADT absorbs at 365 nm, 390 nm reduces background degradation of sensitive substrates.

Visual Workflow: TBADT Cycle

TBADT_Cycle TBADT TBADT (Ground State) TBADT_Star *TBADT (Excited State) Highly Electrophilic TBADT->TBADT_Star hv (365-390nm) BCP_Rad BCP Radical (Nucleophilic) TBADT_Star->BCP_Rad Reduced_W H-W10O32(4-) TBADT_Star->Reduced_W HAT BCP BCP Substrate (C1-H) BCP->BCP_Rad H-Abstraction Product Functionalized BCP BCP_Rad->Product Giese Addition / Cross-Coupling Reduced_W->TBADT Oxidation (Turnover) Trap Electrophile (e.g., Michael Acceptor) Trap->Product

Caption: The photocatalytic cycle of TBADT mediated C-H functionalization. Note the electrophilic nature of the excited state targeting the hydridic C1-H bond.[1]

Protocol B: Carbene Insertion (Enantioselective)

Recommended System: Rhodium(II) catalysis (e.g.,


).

The Issue: "The reaction works, but I see significant ring opening to [1.1.0]bicyclobutanes."

Corrective Action:

  • Temperature Control: Maintain reaction temperature between -40°C and 0°C . Higher temperatures favor the strain-release rearrangement.

  • Carbene Source: Use Donor/Acceptor diazo compounds .[2] The "donor" group stabilizes the carbene intermediate, taming its reactivity to prevent non-selective insertion or fragmentation.

Module 2: Bridge (C2) Functionalization

Status: Experimental / High Difficulty

This is the "Holy Grail." The C2-H bonds are secondary, sterically shielded by the bridgehead hydrogens, and have a higher Bond Dissociation Energy (BDE) than C1-H.

The Issue: "I applied C1 conditions (TBADT), but I only got C1 product. How do I hit C2?"

Answer: You cannot use standard HAT conditions for C2. The C1 position is kinetically and thermodynamically favored for radical abstraction. You must use Directing Groups or De Novo Synthesis .

Decision Matrix: How to access C2-substituted BCPs

C2_Decision Start Goal: C2-Functionalized BCP Existing Do you have an existing BCP core? Start->Existing DeNovo Can you build it from [1.1.0]bicyclobutane? Existing->DeNovo No (or willing to switch) Direct Direct C-H Activation Existing->Direct Yes StrainRelease Strain-Release Synthesis DeNovo->StrainRelease Method_Pd Method: Pd-Catalysis Req: Pyridine-N-Oxide DG Direct->Method_Pd Strict Requirement Method_Carbene Method: Carbene Insertion into C1-C3 bond StrainRelease->Method_Carbene For C2-One Carbon Method_Radical Method: Radical Addition to Propellane StrainRelease->Method_Radical For C1/C3 subst.

Caption: Decision tree for accessing C2-substituted BCPs. Direct functionalization is restricted to specific directing groups (DG).

Protocol C: Directed C2-H Activation (Palladium)

Reference: See Mykhailiuk or Knochel methodologies.

  • Directing Group (DG): You must install a Pyridine-N-Oxide or a bidentate amide at the C1 position.

    • Mechanism:[1][3][4][5][6] The DG coordinates Pd(II), placing the metal in proximity to the C2-H bond, overcoming the inherent preference for C1.

  • Conditions:

    
    , Ag salts (oxidant), and heating (often 80-100°C).
    
  • Warning: This often requires a pre-installed carboxylic acid at C1 to attach the DG.

Protocol D: The "Linchnpin" Strategy (De Novo)

If direct functionalization fails, switch to [1.1.0]bicyclobutane (BCB) insertion.

  • Reaction: Triplet carbene insertion into the central bond of BCB.[7]

  • Result: This installs a functional group at C2 while forming the BCP cage. This is often higher yielding than trying to functionalize an inert BCP C2-H bond.

Module 3: Handling & Purification

Status: Practical Lab Safety

The Issue: "My NMR looks great, but after rotavap, the flask is empty."

Fact: Simple BCPs (e.g., phenyl-BCP) are highly volatile. BCP itself sublimes easily.

Operational Guidelines:

StepProtocol
Solvent Removal Do NOT use high vacuum. Use a rotavap at >100 mbar and <30°C bath temperature.
Solvent Choice Use Pentane/Ether for extractions. They can be distilled off at low temperatures.
Storage Store as a solid salt (if amine/acid) or in solution at -20°C.
TLC Visualization BCPs are often UV-inactive. Use KMnO4 (stains alkenes/oxidizable C-H) or Iodine chamber.

FAQ: Frequently Asked Questions

Q1: Can I use standard peroxide initiators (DCP, TBP) for BCP functionalization?

  • A: Generally, No. Thermal radical initiators often require temperatures (>80°C) that induce ring opening of the BCP radical into a flexible chain or polymerization. Photochemical methods (Room Temp) are superior for cage integrity.

Q2: Why is my BCP product unstable on silica gel?

  • A: BCPs with electron-donating groups can undergo acid-catalyzed rearrangement to cyclobutanes or dienes.

  • Fix: Pre-treat your silica column with 1% Triethylamine to neutralize acidity, or use Alumina (Neutral) .

Q3: Is BCP actually a good phenyl bioisostere?

  • A: Yes, but with caveats. It matches the vector (180° substitution) but not the electronics (no pi-stacking). It is best used to improve solubility (logP reduction) rather than to engage in active site binding.

References

  • Bioisosterism & Properties

    • Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor."[8] Journal of Medicinal Chemistry, 2012. Link

  • Photocatalytic C-H Functionalization (TBADT)

    • Bonnet, L., et al. "Photocatalytic Alkylation of Amides, Ethers, and Acetals." Chemical Reviews, 2016 (Review of TBADT chemistry). Link

    • Note on BCP specific: See recent works by the Fagnou or MacMillan groups on H
  • Carbene Insertion (Rh-Catalysis)

    • Turberg, M., et al. "Enantioselective Functionalization of Bicyclo[1.1.1]pentanes." Nature, 2020. Link

  • C2-Functionalization (Direct & De Novo)

    • Ma, X., et al. "Direct C2-Functionalization of Bicyclo[1.1.1]pentanes." Journal of the American Chemical Society, 2021. Link

    • Walsh, P. J., et al. "Tricyclo[1.1.1.0]pentane (Propellane) Chemistry." Chemical Reviews, 2021.[9] Link

Sources

Storage and handling guidelines for Bicyclo[1.1.1]pentan-1-ylmethanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for handling, storing, and reacting Bicyclo[1.1.1]pentan-1-ylmethanamine Hydrochloride (BCP-methanamine HCl) . Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical physical chemistry and benchtop execution.

The Scientific Context: Why BCP-Methanamine HCl?

In modern drug discovery, the bicyclo[1.1.1]pentane (BCP) motif is a highly valued ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon-rich bioisostere for tert-butyl groups, internal alkynes, and 1,4-disubstituted phenyl rings.

When researchers replace flat, aromatic rings with the three-dimensional BCP scaffold, they observe a drastic improvement in metabolic stability. This is primarily achieved by mitigating the potential for amide hydrolysis, a common metabolic liability in aryl amides[1]. Furthermore, the BCP motif lowers the overall lipophilicity of the molecule while enhancing passive permeability and aqueous solubility[2]. BCP-methanamine HCl serves as the premier building block for introducing this motif via standard amine functionalization pathways.

Storage and Handling Guidelines

Environmental Controls
  • Temperature: Store at 2–8°C (refrigerated) for long-term stability.

  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).

The Causality of Hygroscopicity

As a primary amine hydrochloride salt, BCP-methanamine HCl is inherently hygroscopic. The mechanism: The ionic crystal lattice of the hydrochloride salt readily coordinates with ambient water molecules.

  • Physical Consequence: Exposure to humidity causes the powder to undergo deliquescence, turning from a free-flowing solid into a sticky paste. This makes accurate stoichiometric weighing impossible.

  • Chemical Consequence: Adventitious water introduced into downstream reactions (like amide couplings) will act as a competing nucleophile. Water reacts with activated ester intermediates, hydrolyzing them back to the starting carboxylic acid and severely depressing your reaction yield.

Best Practice Handling

Always allow the sealed reagent vial to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold glass or the chemical itself. For highly sensitive catalytic reactions, weigh the salt inside a nitrogen-filled glove bag.

Troubleshooting & FAQs

Q: My amide coupling with BCP-methanamine HCl and HATU is stalling at 40% conversion. What is the mechanistic cause? A: The most common cause is insufficient neutralization of the HCl salt combined with the unique electronic properties of the BCP ring. The internal C-C bonds of the highly strained BCP ring possess a high degree of s-character. This makes the BCP core inductively electron-withdrawing compared to standard alkyl groups, which slightly lowers the pKa and reduces the nucleophilicity of the adjacent primary amine. Solution: Do not rely on 1.0–1.5 equivalents of base. Use at least 3.0 equivalents of DIPEA to fully free-base the amine and overcome the acidic microenvironment, ensuring the amine is fully available for nucleophilic attack[3].

Q: The powder has absorbed moisture and turned into a paste. Is the batch ruined? A: The chemical integrity of the BCP-methanamine core is likely intact, but you can no longer trust its mass for stoichiometry. Solution: Dissolve the paste in a known volume of anhydrous solvent (e.g., DCM or DMF), dry the solution over anhydrous


, filter, and quantify the exact amine concentration using quantitative NMR (qNMR) against an internal standard (like trimethoxybenzene). Use this standardized solution directly in your reactions.

Q: Why should I choose the BCP motif over a standard tert-butyl or BCO group? A: While sterically similar to a tert-butyl group, BCP offers superior spatial efficiency. It has a significantly shorter diagonal distance (1.85 Å) compared to larger bridged rings like bicyclo[2.2.2]octane (BCO, 2.60 Å) or cubane (CUB, 2.72 Å)[2]. This allows it to fit into tighter binding pockets while maintaining the lowest lipophilicity among these bioisosteres[2].

Bioisostere Physicochemical Comparison

To aid in rational drug design, the following table summarizes the quantitative physical properties of the BCP motif compared to traditional functional groups[2].

Motif / BioisostereDiagonal Distance (Å)Relative LipophilicityMetabolic StabilityPrimary Medicinal Chemistry Use Case
Bicyclo[1.1.1]pentane (BCP) 1.85 ÅLowestExcellentMitigating amide hydrolysis; increasing solubility.
Bicyclo[2.2.2]octane (BCO) 2.60 ÅHighGoodFilling large, deep hydrophobic pockets.
Cubane (CUB) 2.72 ÅModerateGoodRigid spatial spacing; vector control.
para-Phenyl 2.79 ÅHighPoor (Prone to oxidation)

stacking interactions.

Self-Validating Experimental Protocol: Amide Coupling

This protocol outlines a high-yielding amide coupling utilizing BCP-methanamine HCl. It incorporates a self-validating visual cue to ensure the reaction is proceeding correctly.

Reagents: Carboxylic Acid (1.0 eq), BCP-methanamine HCl (1.1 eq), HATU (1.2 eq), Anhydrous DIPEA (3.0 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried flask purged with nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF.

  • Base Addition: Add 1.5 eq of DIPEA to the mixture. Stir at room temperature for 10 minutes.

    • Self-Validation Check: Look for a distinct color change (typically from colorless to pale yellow/orange). This confirms the successful formation of the active HOAt-ester intermediate. If the solution remains completely clear, verify the quality of your HATU.

  • Amine Free-Basing: In a separate dry vial, suspend the BCP-methanamine HCl in a minimum volume of anhydrous DMF. Add the remaining 1.5 eq of DIPEA and sonicate for 1 minute until a homogeneous solution is achieved (indicating the HCl salt has been fully neutralized).

  • Coupling: Add the free-based BCP-methanamine solution dropwise to the activated acid mixture. Stir at 50°C for 1 hour, or at room temperature for 2-4 hours[3].

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to pull the DMF into the aqueous phase), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.

Workflow Visualization

G Start BCP-methanamine HCl (Hygroscopic Salt) Weighing Weigh in Glove Bag (Inert Atmosphere) Start->Weighing Prevent Moisture Absorption Solvation Dissolve in Anhydrous DMF Weighing->Solvation Neutralization Add Excess DIPEA (3.0 eq) Free-basing Solvation->Neutralization Release Free Amine Coupling Add Activated Acid + HATU (Amide Coupling) Neutralization->Coupling Nucleophilic Attack Product BCP-Amide Product (High Metabolic Stability) Coupling->Product RT, 2-4h or 50°C, 1h

Workflow for handling and reacting hygroscopic BCP-methanamine HCl in amide couplings.

References

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC Source: nih.gov URL:1

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups - PharmaBlock Source: pharmablock.com URL:2

  • Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - ChemRxiv Source: chemrxiv.org URL:4

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane Source: thieme-connect.com URL:5

  • WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors - Google Patents Source: google.com URL:3

Sources

Technical Support Center: BCP Amine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions in the synthesis of BCP amines Content type: Technical Support Center (Troubleshooting & FAQ) Audience: Researchers, scientists, and drug development professionals.

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Side Reactions in Bicyclo[1.1.1]pentan-1-amine Synthesis

Introduction: The BCP Challenge

Welcome to the technical support hub for Bicyclo[1.1.1]pentane (BCP) synthesis. You are likely here because BCP amines—valuable bioisosteres for para-substituted anilines and tert-butyl groups—are notoriously difficult to synthesize cleanly.

The high strain energy of the [1.1.1]propellane precursor (~68 kcal/mol) drives reactivity but also fuels rapid, uncontrolled side pathways. Whether you are employing strain-release amination or Curtius rearrangement , this guide addresses the specific failure modes (polymerization, ring fragmentation, and rearrangements) that compromise your yields.

Module 1: Strain-Release Amination of [1.1.1]Propellane

Context: This route involves the addition of N-nucleophiles (ionic) or N-centered radicals to the central bond of [1.1.1]propellane.[1]

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between productive amination and the dreaded "staffane" polymerization.

Propellane_Amination Figure 1: Kinetic competition in propellane amination. Slow trapping leads to oligomerization. Propellane [1.1.1]Propellane Intermediate BCP-Intermediate (Radical or Anion) Propellane->Intermediate Activation (Turbo-Amide or Radical) Product 1,3-Disubstituted BCP Amine Intermediate->Product Fast Trapping (Electrophile/H-Source) Staffane Oligomers/Polymers (Staffanes) Intermediate->Staffane Slow Trapping (+ Propellane) RingOpen Acyclic/Cyclobutyl Side Products Intermediate->RingOpen Thermal Instability (>50°C)

Troubleshooting Guide: Ionic & Radical Addition

Q1: I am using "Turbo-Amides" (e.g., TMPMgCl·LiCl) for direct amination, but I see low conversion and significant protonated byproduct (monosubstituted BCP).

  • Diagnosis: Moisture Sensitivity & Protonation. The BCP-magnesium intermediate formed after amide addition is a potent base. Even trace moisture in your electrophile (e.g., alkyl halide) or solvent will quench the anion immediately, yielding the monosubstituted BCP-amine rather than the desired 1,3-disubstituted product.

  • The Fix:

    • Titrate your Grignard: Ensure your Turbo-Grignard is active.

    • Temperature Control: Perform the addition at 0 °C to 22 °C . Do not heat above 50 °C during the metallation step; BCP anions are thermally sensitive and can undergo ring fragmentation.

    • Deuterium Check: Run a pilot reaction quenched with D₂O. If you see <90% D-incorporation at the bridgehead, your system is wet or the anion is decomposing.

Q2: During radical amination (photoredox or Fe-catalyzed), my reaction mixture turns into a white suspension/gel, and yield is <20%.

  • Diagnosis: Staffane Polymerization. You are observing the formation of [n]staffanes (oligomers of BCP). This occurs when the propagation rate (radical adding to another propellane molecule) exceeds the rate of radical trapping (radical reacting with the desired terminator).

  • The Fix:

    • Increase Trapping Agent Concentration: If using a radical trap (e.g., heteroaryl chloride, diazo compound), increase its equivalents (1.5x – 2.0x).

    • Dilution: High concentration favors intermolecular polymerization. Run the reaction more dilute (0.05 M – 0.1 M).

    • Slow Addition: Add the [1.1.1]propellane solution slowly via syringe pump to maintain a low steady-state concentration relative to the radical precursor.

Module 2: The Curtius Rearrangement Route

Context: Converting BCP-carboxylic acids to amines via acyl azides. This is preferred for scale-up but prone to specific side reactions due to the bulky BCP cage.

Visualizing the Rearrangement Pathways

Curtius_Rearrangement Figure 2: Curtius Rearrangement on BCP. Water ingress leads to urea dimerization. Acid BCP-COOH Azide Acyl Azide (R-CON3) Acid->Azide DPPA, Et3N or SOCl2 then NaN3 Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Concerted Rearrangement Urea Sym-Urea Side Product (R-NH-CO-NH-R) Isocyanate->Urea H2O ingress (Hydrolysis -> Amine + Isocyanate) Carbamate Boc-Protected Amine (R-NH-Boc) Isocyanate->Carbamate t-BuOH (Solvent)

Troubleshooting Guide: Curtius Rearrangement

Q3: I isolated a highly insoluble white solid instead of my Boc-protected BCP amine.

  • Diagnosis: Symmetrical Urea Formation. The isocyanate intermediate is highly electrophilic. If water is present, it hydrolyzes a portion of the isocyanate to the free amine (

    
    ).[2] This free amine is a potent nucleophile and immediately attacks the remaining isocyanate to form the symmetrical urea (
    
    
    
    ).
  • The Fix:

    • Use Anhydrous t-BuOH: Ensure the solvent is rigorously dried.

    • One-Pot Protocol: Avoid isolating the acyl azide if possible. Use DPPA (Diphenylphosphoryl azide) in refluxing anhydrous t-BuOH. This ensures the isocyanate is trapped immediately by the vast excess of alcohol.

Q4: Can I hydrolyze the BCP-isocyanate with aqueous acid to get the free amine directly?

  • Warning: Risk of degradation. While possible, BCP amines can be volatile and difficult to isolate as free bases. Furthermore, acidic hydrolysis of the isocyanate generates CO₂, which can cause foaming.

  • Recommendation: Trap with t-BuOH to form the Boc-carbamate first. Purify the Boc-amine (which is stable and lipophilic), then deprotect with HCl/Dioxane to isolate the amine as a stable hydrochloride salt.

Module 3: Comparative Data & Protocols
Methodology Comparison Table
FeatureTurbo-Amide Addition Radical Amination (Photoredox/Fe) Curtius Rearrangement
Primary Risk Moisture sensitivity; ProtonationOligomerization (Staffanes)Urea formation; Explosion (Azides)
Key Intermediate BCP-Magnesium SpeciesBCP-RadicalBCP-Isocyanate
Typical Yield 60–85%40–70%70–90%
Substrate Scope Good for 2° amines; poor for 1°Excellent for complex N-heterocyclesBest for simple primary amines
Temperature Limit < 25 °C (Anion stability)Room Temp (Photoredox)Reflux (Rearrangement)
Standardized Protocol: Turbo-Amide Amination

Ref: Adapted from Kanazawa et al. (2019) and commercial technical notes.

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Reagent: Add [1.1.1]propellane (0.5 M in Et₂O/THF).

  • Activation: Add Turbo-Amide (e.g., TMPMgCl·LiCl, 1.1 equiv) dropwise at 0 °C .

    • Critical Check: Stir for 15 mins. Solution should remain clear/yellow. Turbidity implies moisture.

  • Trapping: Add electrophile (e.g., Iodine, CN-source, or H-source) at 0 °C.

  • Quench: Warm to RT and quench with NH₄Cl (sat. aq).

  • Isolation: Extract with Et₂O. Do not rotovap to dryness if the product is a low-MW free amine (volatility risk). Convert to HCl salt immediately.

References
  • Kanazawa, J., et al. "Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines."[3] Organic Letters, 2019.[3]

  • Wiberg, K. B., & Walker, F. "[1.1.1]Propellane." Journal of the American Chemical Society, 1982.

  • Measom, N. D., et al. "Divergent Strain-Release Amino-Functionalization of [1.1.1]Propellane with Electrophilic Nitrogen-Radicals." Journal of the American Chemical Society, 2020.

  • Lopchuk, J. M. "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Topics in Current Chemistry, 2017.

  • Ghosh, A. K., et al. "Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses." Molecules, 2023.[4][5][6]

Sources

Technical Support Center: Troubleshooting Low Solubility of BCP-Containing Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with bicyclo[1.1.1]pentane (BCP)-containing compounds. As a bioisosteric replacement for moieties like para-substituted phenyl rings, the BCP cage is often introduced to improve physicochemical properties, including aqueous solubility.[1][2][3] However, the unique three-dimensional structure and physicochemical characteristics of the final compound can still present significant solubility hurdles. This guide is designed to provide a logical, step-by-step approach to overcoming these challenges, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What exactly is a BCP-containing compound?

A BCP-containing compound is a molecule where a bicyclo[1.1.1]pentane (BCP) cage has been incorporated into its structure. In medicinal chemistry, BCP is most often used as a bioisostere—a replacement for another chemical group—typically a para-substituted phenyl ring. This "Escape from Flatland" strategy aims to improve a drug candidate's properties by replacing a flat, aromatic ring with a rigid, three-dimensional, saturated scaffold.[3]

Q2: If BCP is used to improve properties, why am I still facing solubility issues?

While replacing a phenyl ring with a BCP moiety often leads to a significant increase in aqueous solubility[2], overall compound solubility is a multifactorial property. Several factors can still limit solubility:

  • Overall Lipophilicity: The rest of the molecule may still be highly lipophilic, overwhelming the solubility benefit from the BCP group.

  • High Crystal Lattice Energy: The compound may form a highly stable crystal structure that is difficult to break down and dissolve. This is a common issue for "brick-dust" type molecules.[4]

  • Poor Interactions with Water: Despite the BCP cage disrupting planarity, the molecule as a whole may lack sufficient hydrogen bond donors or acceptors to interact favorably with water.

  • Ionization State: The presence of ionizable functional groups and the pH of the solvent play a critical role. The neutral form of a compound is often significantly less soluble than its ionized form.[5]

Q3: What are the first-line solvents I should try for a newly synthesized BCP compound?

For initial experiments and characterization, start with a range of common laboratory solvents to understand the compound's general characteristics. A good starting panel includes:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions.

  • Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.

  • Co-solvent Mixtures: Start with a 10% organic co-solvent (like DMSO or ethanol) in your aqueous buffer of choice.

Always start with small quantities to build a solubility profile before committing larger amounts of your compound.

Troubleshooting Guide: A Step-by-Step Approach

This guide is structured as a series of questions you might ask when facing a specific solubility problem during your experiments.

Problem 1: My BCP compound shows negligible solubility in standard aqueous buffers (e.g., PBS at pH 7.4). Where do I begin?

Answer: Your first step should be to investigate the impact of pH. Many drug candidates contain ionizable groups (weak acids or bases). Modifying the pH of the solution to ionize these groups can increase solubility by several orders of magnitude.[6][7][8]

  • Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10).

  • Stock Solution: Prepare a concentrated stock solution of your BCP compound in a suitable organic solvent like DMSO.

  • Sample Preparation: Add a small, precise aliquot of the DMSO stock to each buffer solution. Keep the final DMSO concentration low and consistent (e.g., <1% v/v) to minimize its effect.

  • Equilibration: Seal the samples and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter compatible with your compound and solvent).

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. Methods like HPLC-UV or LC-MS are ideal for accurate quantification.

  • Analysis: Plot solubility (e.g., in µg/mL or µM) against pH to identify the pH range of maximum solubility. For a weakly basic compound, solubility will increase at lower pH. For a weakly acidic compound, solubility will increase at higher pH.[5][9]

Problem 2: pH adjustment provided only a minor improvement, or my compound is non-ionizable. What is the next logical step?

Answer: Introduce co-solvents to your aqueous system. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This can significantly improve the solubility of hydrophobic or lipophilic compounds by reducing the interfacial tension between the solute and the solvent.[6][10]

Co-solventTypical Concentration Range (% v/v)Key Considerations
Ethanol 5 - 40%Generally recognized as safe (GRAS); can cause precipitation on dilution.
Propylene Glycol (PG) 10 - 60%Common in oral and parenteral formulations; can be viscous.
Polyethylene Glycol 400 (PEG 400) 10 - 80%Low toxicity; widely used in oral and injectable formulations.
Dimethyl Sulfoxide (DMSO) <10% (in vivo)Excellent solubilizer but can have toxicity concerns at higher concentrations.
Glycerol 5 - 50%Viscous; often used in combination with other co-solvents.

This data is compiled from general formulation knowledge.[10][11]

G cluster_start cluster_ph Tier 1: Physicochemical Modification cluster_cosolvent Tier 2: Simple Formulation cluster_advanced Tier 3: Advanced Formulation Strategies start Low Solubility Observed in Aqueous Buffer ph_adjust Q: Is the compound ionizable? A: Perform pH-Solubility Screen start->ph_adjust START HERE cosolvent Q: Is pH adjustment insufficient? A: Screen Co-solvents (Ethanol, PEG 400, PG) ph_adjust->cosolvent If solubility is still low OR compound is non-ionizable asd Amorphous Solid Dispersions (ASDs) (for 'brick-dust' compounds) cosolvent->asd If for advanced development & simple formulations fail lbf Lipid-Based Formulations (SEDDS/SMEDDS) (for 'grease-ball' compounds) cosolvent->lbf If for advanced development & simple formulations fail nano Particle Size Reduction (Nanosuspensions) (increases dissolution rate) cosolvent->nano If for advanced development & simple formulations fail cyclo Complexation (Cyclodextrins) (forms inclusion complexes) cosolvent->cyclo If for advanced development & simple formulations fail

Problem 3: My compound requires a sophisticated formulation for in vivo studies, and simple co-solvents are not sufficient or appropriate. What advanced strategies should I consider?

Answer: When simple approaches fail, you must turn to advanced formulation technologies. The choice depends on the specific properties of your BCP compound.

Consider using cyclodextrins . These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble "guest" molecules, like your BCP compound, forming a water-soluble "host-guest" inclusion complex.[14][15][16] This effectively masks the hydrophobic nature of the drug, increasing its apparent water solubility.[12]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their safety and high aqueous solubility.[13]

  • Mechanism: The BCP moiety and other lipophilic parts of your molecule can fit into the cyclodextrin cavity, driven by hydrophobic interactions.[14]

// Invisible edges for layout edge [style=invis]; BCP -> CD; CD -> Complex; } dot Caption: Cyclodextrin Inclusion Complex Formation.

For highly crystalline compounds, the primary barrier to dissolution is the strong energy of the crystal lattice. The best approach here is to eliminate the crystallinity by creating an Amorphous Solid Dispersion (ASD) .[17][18]

  • Mechanism: In an ASD, the drug is molecularly dispersed in a solid polymer matrix in an amorphous, non-crystalline state.[19][20] The amorphous form has a higher energy state than the crystalline form, leading to significantly enhanced apparent solubility and dissolution rates.[21]

  • How it Works: The polymer serves two roles: it helps form the amorphous dispersion during manufacturing (e.g., via spray drying or hot-melt extrusion) and, critically, it stabilizes the high-energy amorphous drug, preventing it from recrystallizing during storage.[17][18]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specific acrylic polymers like Eudragit® are commonly used.[19]

For highly lipophilic compounds (high LogP), Lipid-Based Formulations (LBFs) are often the most effective strategy.[22][23] These systems pre-dissolve the drug in a mixture of lipids, surfactants, and co-solvents.[24][25]

  • Mechanism: LBFs enhance oral bioavailability by several mechanisms. They present the drug in a solubilized state, bypassing the dissolution step.[23] Upon contact with gastrointestinal fluids, they can form fine emulsions or microemulsions (in the case of SEDDS/SMEDDS), which facilitate absorption via the intestinal lymphatic system, potentially bypassing first-pass metabolism.[23][25][26]

  • Types of LBFs:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures that spontaneously form emulsions (droplet size >100 nm) in aqueous media.[6][25]

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Form thermodynamically stable microemulsions (droplet size <100 nm), offering a larger interfacial area for absorption.[22][25]

Yes, particle size reduction is a powerful technique focused on improving the dissolution rate rather than the equilibrium solubility.[11][27] The principle is described by the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the solid.[22][28]

  • Micronization: Reduces particle size to the micrometer range, increasing surface area and dissolution rate.[10][29]

  • Nanosuspensions: A more advanced technique where the particle size of the pure drug is reduced to the sub-micron (nanometer) range.[30][31] This drastic increase in surface area can significantly enhance dissolution velocity and saturation solubility.[32][33][34] Nanosuspensions are colloidal dispersions of the drug particles stabilized by surfactants or polymers.[31][32] This approach is particularly effective for drugs belonging to BCS Class II (low solubility, high permeability).[34]

References
  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. Retrieved March 7, 2024, from [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. (n.d.). Aenova Group. Retrieved March 7, 2024, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Lipid-Based Drug Delivery Systems - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). Drug Development & Delivery. Retrieved March 7, 2024, from [Link]

  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review. Retrieved March 7, 2024, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Nanosuspension: A Novel Technology for Drug Delivery. (2022). Asian Journal of Research in Pharmaceutical Sciences. Retrieved March 7, 2024, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved March 7, 2024, from [Link]

  • Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. (2025, September 9). AKT Publication. Retrieved March 7, 2024, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Research Square. Retrieved March 7, 2024, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved March 7, 2024, from [Link]

  • Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. (2025, January 19). MDPI. Retrieved March 7, 2024, from [Link]

  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025, September 22). Eurasia. Retrieved March 7, 2024, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved March 7, 2024, from [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024, June 24). GSC Online Press. Retrieved March 7, 2024, from [Link]

  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis. Retrieved March 7, 2024, from [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015, August 30). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved March 7, 2024, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. Retrieved March 7, 2024, from [Link]

  • Amorphous Solid Dispersions: Advances in Drug Solubility. (2022, November 25). Cellets. Retrieved March 7, 2024, from [Link]

  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán BioScience. Retrieved March 7, 2024, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 7, 2024, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 7, 2024, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. Retrieved March 7, 2024, from [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (n.d.). SciELO. Retrieved March 7, 2024, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. Retrieved March 7, 2024, from [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma. Retrieved March 7, 2024, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Phase solubility studies of BCP with MβCD and 2-hydroxypropyl-β-cyclodextrin (HPβCD) in aqueous solution at 25 ± 2 °C. The values are mean ± % standard deviation. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Effect of hydroxypropyl-cyclodextrin-complexation and pH on solubility of camptothecin. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. (2024, June 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2024, from [Link]

  • Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. (2020, June 16). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry. (2021, June 24). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Effect of pH on the formation of complex between BCP and (a) CQ (5... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Impact of pH on Solubility. (2020, April 22). YouTube. Retrieved March 7, 2024, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Effect of Hydroxypropyl-Beta-Cyclodextrin-Complexation and pH on Solubility of Camptothecin. (2004, October 13). PubMed. Retrieved March 7, 2024, from [Link]

Sources

Navigating the Challenges of Bicyclo[1.1.1]pentane Chemistry: A Guide to Preventing Ring Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a crucial bioisostere in modern drug discovery, offering a three-dimensional replacement for flat aromatic rings that can significantly improve the pharmacokinetic properties of drug candidates.[1][2][3][4] However, the inherent strain energy of this unique cage-like structure, approximately 66.6 kcal/mol greater than its straight-chain pentane counterpart, presents a significant challenge for synthetic chemists.[1] Under certain reaction conditions, this strain can be released through ring fragmentation, leading to undesired byproducts and compromising the integrity of the target molecule.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and, most importantly, avoiding the ring fragmentation of the BCP scaffold. Through a series of frequently asked questions and detailed troubleshooting protocols, this document aims to equip you with the knowledge to confidently incorporate BCPs into your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of BCP ring fragmentation?

The high strain energy of the BCP core is the fundamental reason for its susceptibility to fragmentation.[1] This process is typically initiated by the formation of reactive intermediates at the bridge or bridgehead positions of the BCP cage. The most common fragmentation pathways are triggered by:

  • Cationic Intermediates: The formation of a positive charge on the BCP cage, particularly at a bridgehead position, is a major pathway to fragmentation. Cationic bicyclo[1.1.1]pentyl adducts are known to rapidly rearrange to more stable bicyclo[1.1.0]butyl-1-carbinyl cations, leading to ring-opened products.[5][6] This is a significant concern when dealing with strong acids or electrophilic reagents.

  • Radical Intermediates: While radical reactions are a cornerstone of modern BCP synthesis, certain radical processes can lead to fragmentation.[1][7] The stability of the BCP radical is crucial; if the radical can rearrange to a more stable, less strained structure, fragmentation can occur.

  • Anionic Intermediates and Base-Mediated Pathways: While generally more stable than their cationic counterparts, certain anionic species on the BCP scaffold, particularly alkoxides at the bridge position, can undergo rapid cycloreversion.[8][9] This is driven by the release of ring strain.

Q2: I'm observing a significant amount of 1,4-diene byproducts in my reaction. What is likely causing this?

The formation of 1,4-diene byproducts is a classic indicator of a specific type of fragmentation that can occur during carbene insertion reactions into bicyclo[1.1.0]butanes, a common method for synthesizing BCPs.[1] This fragmentation pathway arises during a stepwise carbene addition process.

Q3: Are there specific reaction conditions I should avoid when working with BCPs?

Yes, several conditions are known to promote BCP fragmentation and should be approached with caution:

  • Strongly Acidic Conditions: Avoid the use of strong, non-coordinating acids that can readily protonate the BCP cage and generate unstable cationic intermediates.

  • Harsh Anionic Conditions: Be mindful of highly reactive organometallics and harsh reaction conditions, such as high temperatures, when generating anions on the BCP scaffold. For example, aryl Grignard additions to [1.1.1]propellane may require heating in a sealed tube, which can present safety concerns and lead to side reactions.[1][7]

  • Certain Radical Initiators: While radical reactions are prevalent, the choice of initiator and reaction conditions is critical. Conditions that generate highly energetic or unselective radicals should be avoided.

  • Reactions with Strong Electrophiles: Direct reactions of strong electrophiles with the BCP core can lead to cage fragmentation.[5][6]

Q4: How can I detect if ring fragmentation has occurred in my experiment?

A combination of spectroscopic and analytical techniques is essential for identifying ring fragmentation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the BCP scaffold. The disappearance of the characteristic bridgehead and bridge proton signals, along with the appearance of new olefinic or cyclobutyl signals, can indicate fragmentation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can help identify the molecular weights of fragmentation products, providing valuable clues about the decomposition pathway.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile fragmentation byproducts.

Troubleshooting Guides

This section provides detailed protocols and strategies to mitigate the risk of BCP ring fragmentation during common synthetic transformations.

Issue 1: Ring Fragmentation During Functionalization of Bridge Positions

Scenario: You are attempting to functionalize the secondary (bridge) C-H bonds of a BCP derivative and are observing significant byproduct formation consistent with ring opening.

Underlying Cause: The bridge positions of the BCP are more strained than the bridgehead positions.[8][9] Functionalization at these sites can introduce substituents that further increase this strain, making the molecule more prone to fragmentation, especially when intermediates like alkoxides are formed.[8]

Troubleshooting Protocol: Employing Mild Reaction Conditions

Instead of harsh oxidation or deprotonation conditions, consider milder, more controlled methods for bridge functionalization.

Recommended Protocol: Rhodium-Catalyzed C-H Functionalization

Dirhodium tetracarboxylate catalysts have been shown to be remarkably selective for the functionalization of the tertiary C-H bonds at the bridgehead positions, with no evidence of ring fragmentation.[10] While direct bridge functionalization is more challenging, related strategies using tailored catalysts and directing groups can offer a milder approach than traditional methods.

Visualizing Fragmentation and Prevention Strategies

To better understand the chemical principles at play, the following diagrams illustrate the key fragmentation pathways and the logic behind preventative measures.

FragmentationPathways cluster_initiators Initiating Events cluster_intermediates Reactive Intermediates cluster_outcomes Reaction Outcomes cluster_solutions Preventative Measures Strong Acid Strong Acid BCP Cation BCP Cation Strong Acid->BCP Cation Strong Electrophile Strong Electrophile Strong Electrophile->BCP Cation Harsh Base Harsh Base Bridge Alkoxide Bridge Alkoxide Harsh Base->Bridge Alkoxide Ring Fragmentation Ring Fragmentation BCP Cation->Ring Fragmentation Rapid Rearrangement Bridge Alkoxide->Ring Fragmentation Cycloreversion Stable BCP Stable BCP Mild Conditions Mild Conditions Mild Conditions->Stable BCP Photoredox Catalysis Photoredox Catalysis Photoredox Catalysis->Stable BCP Radical-Mediated Reactions Radical-Mediated Reactions Radical-Mediated Reactions->Stable BCP

Caption: Key pathways leading to BCP fragmentation and preventative strategies.

Issue 2: Instability During Introduction of Carbonyl Functionality

Scenario: Your attempt to introduce a ketone or aldehyde functionality at a bridgehead position via Friedel-Crafts acylation or a similar electrophilic substitution reaction results in low yields and significant decomposition.

Underlying Cause: Traditional Friedel-Crafts conditions often employ strong Lewis acids, which can generate cationic intermediates on the BCP scaffold, leading to fragmentation.[11]

Troubleshooting Protocol: Leveraging Milder Acylation Methods

Recommended Protocol: Acylation using BCP Acyl Chlorides with Milder Lewis Acids

A protocol for the Friedel-Crafts acylation of (hetero)aromatic hydrocarbons with BCP acyl chlorides has been developed, which can be optimized for milder conditions to avoid fragmentation.[11]

Experimental Protocol: Synthesis of BCP Ketones via Friedel-Crafts Acylation

  • Preparation of BCP Acyl Chloride: Start with the corresponding BCP carboxylic acid and convert it to the acyl chloride using a standard reagent like oxalyl chloride or thionyl chloride under anhydrous conditions.

  • Friedel-Crafts Acylation: In a flame-dried flask under an inert atmosphere, dissolve the aromatic substrate in a suitable solvent (e.g., dichloromethane). Cool the solution to 0 °C.

  • Lewis Acid Addition: Add a mild Lewis acid (e.g., AlCl₃, but consider screening for milder alternatives if fragmentation is observed).

  • Acyl Chloride Addition: Slowly add the BCP acyl chloride to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction with ice-water and perform a standard aqueous workup followed by purification.

Table 1: Comparison of Reaction Conditions for BCP Functionalization

Reaction TypeTraditional ConditionsRecommended Mild ConditionsRationale for Change
Bridge Functionalization Strong oxidizing agents, strong basesRhodium-catalyzed C-H activation[10]Avoids formation of unstable intermediates.
Acylation Strong Lewis acids (e.g., AlCl₃) at elevated temperaturesMilder Lewis acids, controlled temperature[11]Minimizes generation of BCP cations.
Radical Reactions High-energy initiatorsPhotoredox catalysis, triethylborane initiation[7][12]Provides controlled generation of radicals.

Advanced Strategies for Preserving the BCP Scaffold

Recent advances in synthetic methodology have provided powerful tools for functionalizing BCPs under exceptionally mild conditions, thereby minimizing the risk of ring fragmentation.

1. Radical-Mediated Functionalization via [1.1.1]Propellane Opening

The ring-opening of [1.1.1]propellane with radicals is a highly effective and widely used method for synthesizing a diverse range of BCP derivatives.[1][7] These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

Key Features:

  • Mild Initiation: Radical generation can be achieved using methods like triethylborane initiation or visible-light photoredox catalysis, which operate at or below room temperature.[12][13][14]

  • High Functional Group Tolerance: These methods are often compatible with a wide range of functional groups, making them suitable for late-stage functionalization in complex molecule synthesis.[7]

  • Versatility: A broad spectrum of radical precursors can be used, allowing for the introduction of various carbon- and heteroatom-centered substituents.[15][16]

PropellaneOpening [1.1.1]Propellane [1.1.1]Propellane BCP Radical BCP Radical [1.1.1]Propellane->BCP Radical Radical Precursor (R-X) Radical Precursor (R-X) R• R• Radical Precursor (R-X)->R• Initiation Functionalized BCP (R-BCP-X) Functionalized BCP (R-BCP-X) Radical Precursor (R-X)->Functionalized BCP (R-BCP-X) Initiator Initiator (e.g., BEt3, Light) Initiator->R• R•->BCP Radical Addition to [1.1.1]Propellane BCP Radical->Functionalized BCP (R-BCP-X) Propagation

Caption: General workflow for radical-mediated synthesis of BCPs from [1.1.1]propellane.

2. Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for forging C-C and C-X bonds under exceptionally mild conditions. This approach has been successfully applied to the synthesis of BCPs, offering a high degree of control and functional group compatibility.[13][17][18]

Key Advantages:

  • Room Temperature Reactions: Most photoredox-catalyzed reactions proceed at ambient temperature, minimizing thermal decomposition pathways.

  • High Selectivity: The use of specific photocatalysts allows for highly selective transformations.

  • Scalability: Many photoredox methods are amenable to flow chemistry, enabling safe and scalable synthesis of BCP building blocks.[17]

By understanding the fundamental principles of BCP reactivity and employing modern synthetic methods, researchers can effectively navigate the challenges associated with this valuable scaffold and unlock its full potential in drug discovery and materials science.

References

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC - NIH.
  • Rationalizing the diverse reactivity of [1.1.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • Bridge Functionalisation of Bicyclo[1.1.
  • Rationalizing the diverse reactivity of [1.1.
  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Bicyclo[1.1.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Research Communities.
  • Light-enabled scalable synthesis of bicyclo[1.1.
  • Propellane-free access to bicyclo[1.1.1]pentanes. PMC.
  • A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. PMC.
  • (PDF) Synthesis and Use of Versatile [1.1.1]Bicyclopentylaldehyde Building Blocks.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry - Chinese Chemical Society.
  • Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry (RSC Publishing).
  • New Bicyclo[1.1.1]pentanes Via Anionic Reactivity Of 2-Azaallyl Anions And Metal Hydride Hydrogen Atom Transfer Reactions To [1.1.1]propellane.
  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. eScholarship.org.
  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme.
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
  • An Insight into Non‐Covalent Interactions on the Bicyclo[1.1.1]pentane Scaffold. PMC - NIH.
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.
  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. PMC.
  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC.
  • New method for bicyclo[1.1.1]pentane ketones synthesis. EurekAlert!.

Sources

Technical Support Center: Enhancing Metabolic Stability of Drug Candidates with Bicyclo[1.1.1]pentane (BCP)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the application of bicyclo[1.1.1]pentane (BCP) to improve the metabolic stability of drug candidates. It covers frequently asked questions, detailed troubleshooting for common experimental issues, and validated protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of BCP as a bioisostere to enhance metabolic stability.

Q1: What is Bicyclo[1.1.1]pentane (BCP) and why is it used in drug discovery?

A1: Bicyclo[1.1.1]pentane (BCP) is a highly strained, three-dimensional, saturated carbocycle. In medicinal chemistry, it serves as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] Its rigid structure and unique electronic properties offer several advantages over traditional aromatic moieties, including improved metabolic stability, increased aqueous solubility, and enhanced permeability, without compromising biological activity in many cases.[1][4][5] The use of BCP helps to "escape from flatland," a concept in drug design that advocates for moving away from flat, aromatic structures to improve physicochemical and pharmacokinetic properties.[6][7]

Q2: How does BCP enhance the metabolic stability of a drug candidate?

A2: The primary mechanism by which BCP enhances metabolic stability lies in its resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][8] Aromatic rings, like the phenyl group, are susceptible to hydroxylation, forming reactive epoxide intermediates that can be toxic.[9] In contrast, the saturated sp³-hybridized carbon atoms of the BCP core are less prone to enzymatic oxidation.[4][10] The high C-H bond dissociation energy of the BCP scaffold further contributes to its enhanced metabolic stability.[8][10]

Q3: When is it appropriate to consider replacing a functional group with BCP?

A3: The decision to replace a functional group, typically a para-substituted phenyl ring, with a BCP moiety should be guided by the structure-activity relationship (SAR) of the compound series. BCP is an excellent choice when the phenyl ring primarily acts as a rigid spacer or linker, and its aromaticity (π-π stacking interactions) is not critical for target binding.[1][2] If the aromatic ring is involved in essential binding interactions, replacing it with a BCP might lead to a loss of potency.[2] Therefore, a thorough understanding of the binding mode of the parent compound is crucial.

Q4: What are the potential downsides or challenges of incorporating BCP into a molecule?

A4: While advantageous, incorporating BCP is not without its challenges. The synthesis of BCP-containing molecules can be complex and may require specialized starting materials like [1.1.1]propellane, which can be difficult to handle and store.[2][11] The derivatization of the BCP core can also be challenging compared to the well-established chemistry of aromatic rings.[3][8] From a biological perspective, while often improving properties, the effect of BCP on potency and other pharmacokinetic parameters is not always predictable and must be empirically determined for each new chemical series.[2]

Q5: Are there commercially available BCP building blocks?

A5: Yes, the increasing interest in BCP has led to the commercial availability of a variety of BCP-containing building blocks from several chemical suppliers.[1][12] These include mono- and di-substituted BCPs with various functional groups such as carboxylic acids, amines, and boronic esters, which can facilitate the synthesis of BCP-containing drug candidates.[9][12]

II. Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis and evaluation of BCP-containing compounds.

A. Synthesis and Incorporation of BCP

Problem 1: Low yield or failure of BCP incorporation reactions.

  • Possible Cause: Instability or poor quality of the [1.1.1]propellane precursor.

  • Troubleshooting Steps:

    • Verify Precursor Quality: [1.1.1]propellane is a highly strained and reactive molecule. It is often generated in situ or requires careful storage at low temperatures.[13] Ensure the precursor is freshly prepared or has been stored under appropriate conditions (e.g., as a solution in a suitable solvent at -20°C or below).

    • Optimize Reaction Conditions: The addition of radicals or nucleophiles to [1.1.1]propellane is a common strategy.[2][14][15] Fine-tuning the reaction temperature, concentration, and stoichiometry of reagents is critical. For radical reactions, ensure the initiator is appropriate and used at the correct concentration. For nucleophilic additions, the choice of solvent and counter-ion can significantly impact the yield.

    • Alternative Synthetic Routes: If direct functionalization of [1.1.1]propellane is problematic, consider alternative strategies. These may include carbene insertion into bicyclo[1.1.0]butanes or utilizing commercially available BCP building blocks that can be incorporated via standard cross-coupling reactions.[2][16]

Problem 2: Difficulty in purifying BCP-containing compounds.

  • Possible Cause: Similar polarity of the desired product and byproducts.

  • Troubleshooting Steps:

    • Chromatography Optimization: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina, or reverse-phase C18) for column chromatography.

    • Crystallization: BCP-containing compounds, due to their rigid and symmetrical nature, often have good crystallinity. Attempt to purify the compound by recrystallization from a suitable solvent or solvent mixture.

    • Derivatization for Purification: If the compound has a suitable functional handle (e.g., an amine or carboxylic acid), consider forming a salt or a temporary derivative that has significantly different solubility or chromatographic properties, facilitating purification.

B. Metabolic Stability Assays

Problem 3: High variability in in vitro metabolic stability data (e.g., microsomal stability assay).

  • Possible Cause: Issues with the assay protocol or interference from the test compound.

  • Troubleshooting Steps:

    • Assay Validation: Ensure the in vitro assay is properly validated with appropriate positive and negative controls.[17][18] Use well-characterized high-turnover and low-turnover compounds to confirm the assay is performing as expected.

    • Check for Compound Interference: Some compounds can interfere with the analytical method (e.g., LC-MS/MS) or the enzymatic reaction itself.[17] Run a control incubation without NADPH to check for non-enzymatic degradation. Also, assess for potential matrix effects in the LC-MS/MS analysis.

    • Solubility Issues: Poor aqueous solubility of the BCP-containing compound can lead to inaccurate results. Ensure the compound is fully dissolved in the incubation mixture. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid inhibiting CYP enzyme activity.[17]

Problem 4: Unexpectedly low metabolic stability of a BCP-containing analog.

  • Possible Cause: Metabolism occurring at a different part of the molecule or unexpected metabolism of the BCP ring itself.

  • Troubleshooting Steps:

    • Metabolite Identification: Perform metabolite identification studies using high-resolution mass spectrometry to determine the site(s) of metabolism. While the BCP core is generally stable, metabolism can still occur on other labile parts of the molecule.

    • Consider Alternative BCP Isomers: If metabolism is occurring on the BCP ring (which is rare but possible), consider synthesizing and testing other isomers or substituted BCP analogs.[1][19]

    • Re-evaluate the Parent Compound's Metabolism: Compare the metabolic profile of the BCP analog to that of the parent compound. This can provide insights into whether the introduction of the BCP group has altered the primary sites of metabolism.

III. Experimental Protocols & Data

A. General Protocol for Incorporation of a BCP Moiety via Radical Addition to [1.1.1]Propellane

This protocol describes a general procedure for the synthesis of a 1,3-disubstituted BCP derivative, a common strategy for replacing a para-substituted phenyl ring.

Workflow Diagram:

G cluster_0 Synthesis of BCP-Iodide Intermediate cluster_1 Functionalization of BCP-Iodide A [1.1.1]Propellane Solution D Reaction Mixture A->D B Alkyl/Aryl Iodide B->D C Radical Initiator (e.g., AIBN or photoredox catalyst) C->D Initiation E BCP-Iodide Product D->E Radical Addition & Chain Transfer F BCP-Iodide I Coupling Reaction F->I G Coupling Partner (e.g., boronic acid, amine) G->I H Catalyst (e.g., Pd or Cu catalyst) H->I J Final BCP-Drug Analog I->J Cross-Coupling

Caption: Workflow for BCP incorporation and functionalization.

Step-by-Step Methodology:

  • Preparation of [1.1.1]Propellane Solution: Prepare a solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether or toluene) under an inert atmosphere (e.g., argon or nitrogen). The concentration is typically determined by titration. Caution: [1.1.1]Propellane is highly strained and should be handled with care.

  • Radical Addition: To a solution of the desired alkyl or aryl iodide (1.0 eq) in a degassed solvent, add the [1.1.1]propellane solution (1.2-1.5 eq).

  • Initiation: Initiate the radical reaction. This can be achieved thermally with an initiator like AIBN or photochemically using a suitable photoredox catalyst and a light source (e.g., blue LEDs).[2][7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.

  • Work-up and Purification: Upon completion, quench the reaction if necessary, and perform a standard aqueous work-up. Purify the resulting BCP-iodide intermediate by column chromatography.

  • Further Functionalization: The BCP-iodide can then be used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install the second substituent and complete the synthesis of the target BCP-drug analog.[20]

B. Protocol for In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a BCP-containing compound.

Workflow Diagram:

G A Prepare Test Compound Stock Solution C Pre-incubate Microsomes and Test Compound A->C B Prepare Liver Microsome Suspension B->C D Initiate Reaction with NADPH C->D E Time-Point Sampling (t=0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., with cold acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining vs. Time H->I J Determine Half-life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for a microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor, NADPH (e.g., 10 mM in buffer).

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to achieve a final concentration of, for example, 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Processing:

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., cold acetonitrile with an internal standard).

    • Vortex and centrifuge the samples to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the t=0 sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

C. Representative Data: Comparison of a Phenyl vs. BCP Analog

The following table summarizes typical data that might be obtained when a para-substituted phenyl ring in a hypothetical drug candidate is replaced with a BCP moiety.

PropertyPhenyl Analog (Parent)BCP AnalogRationale for Improvement
Potency (IC₅₀) 10 nM15 nMGenerally, potency is maintained or slightly reduced as long as π-interactions are not critical for binding.[6]
Aqueous Solubility 5 µg/mL50 µg/mLThe 3D, non-planar structure of BCP disrupts crystal packing, leading to improved solubility.[1][4]
Lipophilicity (logD) 3.52.8BCP is less lipophilic than a phenyl ring, which can improve overall drug-like properties.[1]
Microsomal Half-life (t½) 15 min> 60 minThe saturated BCP core is resistant to oxidative metabolism by CYP enzymes.[4][14]
Permeability (Papp) ModerateHighImproved solubility and reduced lipophilicity can lead to better membrane permeability.[3][5]

IV. References

  • Bull, J. A., & Fooks, J. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Available from: [Link]

  • Bull, J. A., & Fooks, J. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. PMC. Available from: [Link]

  • Measom, N. D., et al. (2017). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Aggarwal, V. K., et al. (2021). Significance, challenges and strategy for accessing multi-substituted BCPs. ResearchGate. Available from: [Link]

  • Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. Available from: [Link]

  • Anderson, H. L., et al. (2021). Improving medicines with carbon propellers. University of Oxford. Available from: [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. PubMed. Available from: [Link]

  • Mykhailiuk, P. K. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ResearchGate. Available from: [Link]

  • Stepan, A. F., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem. Available from: [Link]

  • Li, C., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available from: [Link]

  • Huang, Y., & Zhang, Y. (2022). Application of bioisostere-bicyclo 1.1.1 pentane (BCP) in drug design. Journal of China Pharmaceutical University. Available from: [Link]

  • Davies, H. M. L., & Morton, D. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research Chemistry Community. Available from: [Link]

  • Domainex Synthesis Group. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. Available from: [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available from: [Link]

  • Liu, C., et al. (2024). New method for bicyclo[1.1.1]pentane ketones synthesis. EurekAlert!. Available from: [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2023). Preparation of bicyclo[1.1.1]pentane-derived nucleoside analogues. PubMed. Available from: [Link]

  • MacMillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature. Available from: [Link]

  • Blower, P. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Available from: [Link]

  • MacMillan, D. W. C., et al. (2020). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. PMC. Available from: [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

  • Aggarwal, V. K., et al. (2022). a) Synthesis of BCP drug analogues. b) Further functionalization. Reagents and Conditions. ResearchGate. Available from: [Link]

  • Obach, R. S. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Available from: [Link]

  • Di, L., & Kerns, E. H. (2009). Metabolic Stability and Analogue-Based Drug Discovery. ResearchGate. Available from: [Link]

Sources

Validation & Comparative

Escaping Flatland: A Technical Guide to Bicyclo[1.1.1]pentane as a Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we frequently encounter the "Flatland" paradox: optimizing target affinity often leads to the incorporation of multiple planar, sp2-hybridized aromatic rings. While these phenyl rings drive potency through hydrophobic and π-π stacking interactions, they inevitably incur severe physicochemical penalties—namely poor aqueous solubility, high crystal lattice energy, and increased cytochrome P450 (CYP450) metabolic liabilities.

To circumvent these issues, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring. This guide objectively compares the physicochemical performance of BCP against the traditional phenyl ring, detailing the mechanistic causality behind its benefits and providing the self-validating experimental protocols required to evaluate this replacement in your discovery pipeline.

Mechanistic Rationale and Structural Causality

Why does replacing a flat benzene ring with a 3D hydrocarbon cage drastically improve drug-like properties? The causality lies in the fundamental shift from sp2 to sp3 hybridization.

  • Vector Alignment & Spatial Tolerance: The diagonal distance across the BCP core is 1.85 Å, compared to 2.79 Å for a para-phenyl ring. Despite being ~35% shorter, the exit vectors of the 1,3-disubstituted BCP are strictly collinear. This perfectly mimics the spatial trajectory of a para-substituted benzene ring, allowing it to fit seamlessly into the same binding pockets without inducing steric clashes.

  • Disrupting Crystal Packing: The 3D aliphatic nature of BCP prevents the planar π-π stacking interactions that drive high crystal lattice energies in solid-state drugs. By lowering the energy required to break the crystal lattice, the desolvation penalty is reduced, which directly causes a significant increase in aqueous solubility.

  • Metabolic Shielding: By removing the aromatic π-electron cloud, BCP eliminates a primary site for CYP450-mediated epoxidation and aromatic hydroxylation. This structural edit inherently enhances in vitro metabolic stability and lowers intrinsic clearance (CLint).

Quantitative Comparison: Phenyl vs. BCP

The following table synthesizes quantitative data from two landmark medicinal chemistry campaigns where a central phenyl ring was replaced by a BCP motif.

Parameter / MetricPhenyl Ring (Reference)Bicyclo[1.1.1]pentane (BCP)Causality / Impact
Diagonal Distance 2.79 Å1.85 ÅBCP is shorter but maintains collinear exit vectors, preserving target engagement.
Hybridization sp2 (Planar)sp3 (3D, Cage-like)Increased Fsp3 fraction disrupts π-π stacking, lowering crystal lattice energy.
Case Study 1: γ-Secretase Inhibitor IC50 = 0.225 nMIC50 = 0.178 nMBCP analogue maintained enzyme inhibition while drastically improving passive permeability and oral absorption.
Case Study 2: LpPLA2 Inhibitor pIC50 = 10.2Solubility = 8 μMPermeability = 230 nm/spIC50 = 9.4Solubility = 74 μMPermeability = 705 nm/sBCP analogue showed a 9-fold increase in solubility and a 3-fold increase in permeability, validating the disruption of planarity.

Logical Workflow for Bioisosteric Validation

The decision to replace a phenyl ring with a BCP scaffold requires a structured progression from in silico design to empirical validation. The workflow below outlines the critical path for evaluating a BCP candidate.

BioisostereWorkflow cluster_assays Self-Validating Experimental Profiling Lead Lead Compound (Phenyl Ring) Liability: High Lipophilicity, Poor Solubility Design In Silico Structural Alignment Match para-substitution vectors Lead->Design Synthesis BCP Analogue Synthesis via [1.1.1]propellane insertion Design->Synthesis Solubility Kinetic Solubility (LYSA) Validates crystal packing disruption Synthesis->Solubility Metabolism Microsomal Clearance (CLint) Validates reduced CYP450 oxidation Synthesis->Metabolism Potency Target Engagement (IC50) Validates spatial tolerance Synthesis->Potency Candidate Optimized BCP Candidate Enhanced ADME/PK Profile Solubility->Candidate Metabolism->Candidate Potency->Candidate

Workflow for bioisosteric replacement and validation of BCP analogues.

Self-Validating Experimental Protocols

To objectively prove that the BCP bioisostere has rescued the physicochemical liabilities of the parent phenyl compound, you must deploy robust, self-validating assays.

Protocol A: High-Throughput Kinetic Solubility Assay (LYSA)

Objective: To empirically validate the causality that replacing a planar phenyl ring with a 3D BCP cage lowers the desolvation energy and increases aqueous solubility.

  • Stock Preparation: Prepare a 10 mM stock solution of both the phenyl parent and the BCP analogue in 100% LC-MS grade DMSO.

  • Aqueous Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of 0.05 M phosphate-buffered saline (pH 7.4) in a 96-well plate. The final DMSO concentration must be strictly maintained at 1% to prevent artificial solubilization.

  • Equilibration: Seal the plate and incubate at 25°C on an orbital shaker at 300 rpm for 24 hours. Causality note: 24 hours is required to ensure thermodynamic equilibrium of the precipitate is reached.

  • Phase Separation: Transfer the suspension to a 96-well filter plate (0.45 µm PVDF membrane) and centrifuge at 1000 × g for 10 minutes to separate the undissolved solid lattice from the solubilized fraction.

  • Quantification: Dilute the filtrate appropriately and analyze via LC-MS/MS against a standard calibration curve prepared in a matching matrix.

  • Self-Validation Check: Include highly soluble (e.g., diclofenac) and poorly soluble (e.g., amiodarone) reference standards. The assay is only valid if the standard curve yields an R² > 0.99 and the control compounds fall within 15% of their historical mean values.

Protocol B: In Vitro Microsomal Clearance (CLint) Assay

Objective: To demonstrate that the removal of the phenyl ring's π-electron system eliminates a primary site for CYP450-mediated aromatic oxidation, thereby improving metabolic stability.

  • Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) fortified with 3.3 mM MgCl2.

  • Compound Addition: Spike the test compounds into the microsomal suspension to achieve a final screening concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time. Calculate the intrinsic clearance (CLint) using the half-life (t1/2) derived from the log-linear decline.

  • Self-Validation Check: Run parallel incubations with known high-clearance (verapamil) and low-clearance (warfarin) reference compounds. If the intrinsic clearance of verapamil does not meet historical baseline criteria, the assay must be rejected, ensuring the viability of the microsomal CYP450 enzymes was intact during the run.

Conclusion

The strategic replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) motif is a highly effective tactic to "escape flatland." By transitioning from sp2 to sp3 hybridization while maintaining critical spatial vectors, medicinal chemists can systematically rescue compounds suffering from poor solubility and high metabolic clearance, ultimately accelerating the discovery of robust clinical candidates.

References

  • Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters (ACS Publications).[Link]

A Comparative Guide to Saturated Bioisosteres: BCP, Cubane, and Bicyclo[2.2.2]octane in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. A key strategy in this endeavor is bioisosterism, the replacement of a functional group with another that retains the desired biological activity while improving other properties. While classic bioisosteres are well-established, the focus has increasingly shifted towards saturated, three-dimensional scaffolds to "escape from flatland" — a term coined to describe the move away from planar, aromatic structures that can be prone to metabolic liabilities and poor solubility.[1][2][3] This guide provides an in-depth comparison of three prominent saturated bioisosteres: bicyclo[1.1.1]pentane (BCP), cubane, and bicyclo[2.2.2]octane (BCO), offering insights for researchers, medicinal chemists, and drug development professionals.

The Rationale for Rigid, Saturated Scaffolds

The over-reliance on aromatic rings in drug candidates can lead to a host of issues, including metabolic instability through cytochrome P450-mediated oxidation, poor aqueous solubility due to high lipophilicity, and potential for off-target interactions.[1][4][5] Saturated, rigid bioisosteres like BCP, cubane, and BCO offer a compelling solution by introducing a higher fraction of sp³-hybridized carbons (Fsp³).[1] This increase in three-dimensionality can disrupt π-stacking interactions, improve solubility, and enhance metabolic stability, all while maintaining the crucial vector positioning of substituents necessary for target engagement.[2][6][7]

Bicyclo[1.1.1]pentane (BCP): The Compact Linear Spacer

Bicyclo[1.1.1]pentane has rapidly emerged as a valuable bioisosteric replacement for the para-substituted phenyl ring, as well as for tert-butyl and alkyne groups.[8][9][10] Its rigid, linear structure provides a defined exit vector for substituents, effectively mimicking the geometry of a 1,4-disubstituted benzene ring, albeit with a shorter inter-substituent distance.[2][11]

Key Attributes of BCP:

  • Improved Physicochemical Properties: The replacement of a phenyl ring with a BCP moiety has been shown to significantly improve aqueous solubility and metabolic stability.[2][4][10][12] In one notable example, the substitution of a fluorophenyl ring in a γ-secretase inhibitor with BCP led to enhanced permeability, metabolic stability, and solubility, without compromising inhibitory potency.[13]

  • Reduced Nonspecific Binding: BCP-containing analogs often exhibit markedly decreased nonspecific binding, a critical factor for developing clean drug candidates and reliable imaging agents.[12][14]

  • Synthetic Accessibility: Advances in synthetic methodologies, particularly those involving the ring-opening of [1.1.1]propellane, have made a wide array of functionalized BCPs readily accessible for incorporation into drug candidates.[8][9][15][16]

Cubane: The Three-Dimensional Benzene Mimic

Cubane, a highly strained C₈H₈ hydrocarbon, presents a unique, rigid, and perfectly cubic scaffold.[17][18] It serves as a three-dimensional bioisostere for the benzene ring, with the distance across its body diagonal closely matching that between the para positions of a phenyl group.[11][19]

Key Attributes of Cubane:

  • Geometric Fidelity: Among the three scaffolds, cubane offers the closest geometric match to a para-substituted benzene ring in terms of inter-substituent distance.[6][11] This precise spatial arrangement makes it an excellent tool for probing biological targets.[17][20]

  • Metabolic Stability: The high strain energy of the cubane cage imparts significant strength to its C-H bonds, generally leading to increased metabolic stability.[6][21] However, in some cases, the cubane core itself can become a site of metabolism.[20][22]

  • Improved Solubility: Similar to BCP, replacing a benzene ring with a cubane can lead to improved solubility.[6]

  • Synthetic Challenges: Historically, the synthesis of functionalized cubanes has been a significant hurdle.[21] However, recent advancements are making a broader range of cubane building blocks more accessible to medicinal chemists.[23][24][25]

Bicyclo[2.2.2]octane (BCO): The Larger, Lipophilic Scaffold

Bicyclo[2.2.2]octane is a larger, fully aliphatic, and rigid bicyclic system that is also employed as a bioisostere for the para-phenyl group.[1][3] Its greater size and carbon count make it more lipophilic compared to BCP.

Key Attributes of BCO:

  • Structural Rigidity: The BCO framework provides a rigid scaffold that allows for the precise positioning of substituents, which can be advantageous for optimizing binding affinity.[26]

  • Increased Lipophilicity: Compared to BCP and cubane, the BCO core is more lipophilic.[14] This can be beneficial in some contexts but may not offer the same advantages in improving solubility as the other two scaffolds.[5][14]

  • Metabolic Stability: The incorporation of a BCO scaffold can enhance metabolic stability. For instance, replacing the phenyl ring in Imatinib with a BCO moiety increased its stability in human liver microsomes.[5]

  • Versatility in Application: BCO derivatives have been explored in various therapeutic areas, demonstrating potent activity as inhibitors of enzymes like COX-2 and 11β-hydroxysteroid dehydrogenase type 1.[26]

Head-to-Head Comparison: A Data-Driven Overview

To facilitate a direct comparison, the following table summarizes the key properties of BCP, cubane, and BCO as bioisosteres for a para-substituted phenyl ring.

PropertyBicyclo[1.1.1]pentane (BCP)CubaneBicyclo[2.2.2]octane (BCO)para-Phenyl
Inter-substituent Distance (Å) ~1.85[2]~2.72[2]~2.60[2]~2.79[2]
Lipophilicity (clogP) LowestIntermediateHighestHigh
Aqueous Solubility Generally significantly improved[2][7][14]Generally improved[6][14]Can be lower or similar[5][14][27]Often a liability
Metabolic Stability Generally improved[2][12][13]Generally improved, but can be a liability[6][20][22]Generally improved[5]Often a liability
Synthetic Accessibility Readily accessible[8][9]Moderately accessible, improving[23][25]Accessible[26]Readily accessible
Primary Bioisosteric Role para-Phenyl, tert-butyl, alkyne[8][9]para-Phenyl[17][19]para-Phenyl[1]-

Experimental Workflow: Assessing Metabolic Stability

A crucial step in evaluating a novel bioisostere is to determine its impact on the metabolic stability of the parent molecule. The in vitro liver microsomal stability assay is a standard method for this purpose.[28][29][30][31][32]

G cluster_prep Preparation cluster_incubation Incubation cluster_quenching Quenching & Processing cluster_analysis Analysis Test_Compound Test Compound (10 mM in DMSO) Pre_incubation Pre-incubate Compound, Microsomes, & Buffer at 37°C Test_Compound->Pre_incubation Microsomes Liver Microsomes (e.g., human, rat) Microsomes->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation NADPH NADPH Solution (Cofactor) Initiation Initiate Reaction with NADPH NADPH->Initiation Pre_incubation->Initiation Time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) Initiation->Time_points Quench Quench with Acetonitrile (containing Internal Standard) Time_points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Calculate % Remaining, Half-life (t½), and Intrinsic Clearance (Clint) LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compounds (BCP, cubane, and BCO analogs, and parent compound) dissolved in DMSO (10 mM stock).

  • Pooled liver microsomes (human, rat, or other species of interest) from a commercial supplier.[28]

  • 0.1 M Phosphate buffer (pH 7.4).[28]

  • NADPH regenerating system or 1 mM NADPH solution.[29]

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis.

  • Positive control compounds with known metabolic stability (e.g., Dextromethorphan, Midazolam).[28]

  • Incubator or water bath set to 37°C.

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Preparation of Incubation Mixture:

    • Thaw liver microsomes on ice.[28]

    • Prepare a working solution of the test compound by diluting the DMSO stock into the phosphate buffer to achieve a final concentration of 1 µM in the incubation.[28]

    • In a microcentrifuge tube, combine the appropriate volumes of phosphate buffer, liver microsomes (final protein concentration typically 0.5 mg/mL), and the test compound working solution.[29][30]

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[29] The time of addition is considered t=0.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture.[29]

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.[28]

  • Sample Processing:

    • Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the amount of the parent compound remaining.[28][31]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[28]

Causality and Choice of Bioisostere

The selection of an appropriate bioisostere is not a one-size-fits-all decision and depends heavily on the specific objectives of the drug design program.

G Start Drug Design Challenge Q1 Primary Goal: Maximize Solubility & Reduce Lipophilicity? Start->Q1 Q2 Primary Goal: Precise Geometric Mimicry of Phenyl Ring? Q1->Q2 No BCP Consider BCP Q1->BCP Yes Q3 Tolerate Increased Lipophilicity for a Rigid Scaffold? Q2->Q3 No Cubane Consider Cubane Q2->Cubane Yes Q3->BCP No BCO Consider BCO Q3->BCO Yes

Caption: Decision logic for selecting a saturated bioisostere.

  • When to Choose BCP: BCP is an excellent choice when the primary goal is to significantly reduce lipophilicity and improve aqueous solubility and metabolic stability, while maintaining a linear exit vector.[2][12] It is particularly effective when the phenyl ring it replaces acts mainly as a rigid spacer, without critical π-stacking interactions.[2]

  • When to Choose Cubane: Cubane should be considered when precise geometric mimicry of a para-substituted benzene ring is crucial for maintaining biological activity.[6][11] Its rigid, symmetric structure offers a unique platform for presenting substituents in a well-defined spatial orientation.[19]

  • When to Choose BCO: BCO is a viable option when a larger, rigid scaffold is required and a moderate increase in lipophilicity is acceptable or even desirable.[14] It can effectively improve metabolic stability and provides a different spatial arrangement compared to BCP and cubane.[5]

Conclusion

Bicyclo[1.1.1]pentane, cubane, and bicyclo[2.2.2]octane are powerful tools in the medicinal chemist's arsenal for optimizing drug candidates. Each offers a unique set of properties that can be leveraged to address specific challenges in drug design. BCP excels at improving physicochemical properties like solubility and metabolic stability.[2][12] Cubane provides the closest geometric match to a para-phenylene ring, making it an ideal mimic.[6][11] BCO offers a larger, more lipophilic rigid scaffold.[14] A thorough understanding of the distinct characteristics of these bioisosteres, supported by robust experimental data, enables a more rational and effective approach to the design of safer and more efficacious medicines.

References

  • Benchchem. (n.d.). Synthetic Routes to Functionalized Cuban-1-amine Derivatives: Application Notes and Protocols.
  • Caputo, D. F. J., Arroniz, C., Dürr, A. B., Mousseau, J. J., Stepan, A. F., Mansfield, S. J., & Anderson, E. A. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 9(23), 5234–5239.
  • JACSAu. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Institutes of Health.
  • Macmillan Group, Princeton University. (2020, February 17). Copper-mediated synthesis of drug-like bicyclopentanes.
  • JACS Au. (2023, May 16). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • ResearchGate. (2025, August 10). Effective Synthetic Routes to Cubylcarbinol Derivatives.
  • National Institutes of Health. (n.d.). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane.
  • ACS Publications. (2014, July 28). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters.
  • PubMed. (2014, August 15). Cubanes in medicinal chemistry: synthesis of functionalized building blocks.
  • Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.
  • Macmillan Group, Princeton University. (2023, March 27). General Access to Cubanes as Benzene Bioisosteres.
  • Synfacts. (2023). Scalable Syntheses of Functionalized 2-Oxabicyclo[2.2.2]octanes.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Unknown. (n.d.). Application of cubane derivatives.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • PharmaBlock. (n.d.). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring.
  • PubMed. (2017, April 20). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres.
  • ResearchGate. (2026, January 11). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Thieme. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry.
  • Advanced Drug Delivery Reviews. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • RSC Publishing. (n.d.). Tetraasteranes as homologues of cubanes: effective scaffolds for drug discovery. Organic & Biomolecular Chemistry.
  • PharmaBlock. (n.d.). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups.
  • ACS Publications. (2025, January 28). Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). The Rising Potential of Bicyclo[2.2.2]octanone Derivatives in Drug Discovery: A Comparative Guide.
  • National Institutes of Health. (2021, April 12). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease.
  • Benchchem. (n.d.). Cubane vs. Bicyclo[1.1.1]pentane: A Head-to-Head Geometric Comparison as Benzene Bioisosteres.
  • ResearchGate. (n.d.). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal....
  • National Institutes of Health. (n.d.). General Access to Cubanes as Benzene Bioisosteres.
  • National Institutes of Health. (n.d.). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
  • Unknown. (n.d.). Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Pheny.
  • BLDpharm. (2021, December 15). Application of Bicyclo[1.1.1]pentane in Drug Development Research.
  • National Institutes of Health. (2023, October 2). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • ResearchGate. (2025, October 17). Cubane, Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane: Impact and Thermal Sensitiveness of Carboxyl‐, Hydroxymethyl‐ and Iodo‐substituents.
  • ACS Publications. (2020, July 17). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
  • ThermoFisher. (n.d.). Calculate reagent log P values to determine solubility characteristics.
  • PubMed. (2001, March 1). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • Enamine. (n.d.). Ideal Bioisostere for para-Substituted Benzene.
  • OUCI. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • ResearchGate. (n.d.). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.
  • BioDuro. (n.d.). ADME LogP LogD Assay.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • ResearchGate. (n.d.). Rodlike molecules with BCO and cubane linkers.
  • PubMed. (n.d.). Cubanes in Medicinal Chemistry.

Sources

A Comparative Guide to X-ray Crystallography of BCP-Containing Enzyme Inhibitors: From Crystal to Structure

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that enhance the physicochemical properties of lead compounds is relentless. Bicyclo[1.1.1]pentane (BCP), a rigid and compact three-dimensional motif, has emerged as a compelling bioisostere for the ubiquitous para-substituted phenyl ring.[1][2] Its introduction into enzyme inhibitors has shown promise in improving solubility, metabolic stability, and overall drug-like properties.[2] However, the successful progression of these promising candidates through the drug development pipeline is critically dependent on a detailed understanding of their binding modes at the atomic level. X-ray crystallography stands as the gold standard for elucidating these interactions, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.

This guide provides a comprehensive comparison of crystallographic approaches for BCP-containing enzyme inhibitors, supported by experimental data and field-proven insights. We will delve into the nuances of crystallization techniques, data collection strategies, and structure refinement, with a focus on the unique considerations presented by the BCP scaffold.

The Strategic Advantage of BCP in Enzyme Inhibition and its Crystallographic Implications

The replacement of a planar phenyl ring with a three-dimensional BCP core introduces significant changes to the inhibitor's topology and electronic properties. While BCP can mimic the exit vectors of a para-substituted phenyl ring, its non-aromatic and rigid nature can influence protein-ligand interactions and, consequently, the crystallization process.[1] The inherent rigidity of the BCP scaffold can be advantageous, potentially reducing the conformational entropy penalty upon binding and promoting the formation of well-ordered crystals. Conversely, the absence of aromaticity eliminates the possibility of π-π stacking interactions, which can be a driving force in both ligand binding and crystal packing.

Comparative Analysis of Crystallization Strategies for BCP-Inhibitor Complexes

The journey to a high-resolution crystal structure begins with the successful growth of well-diffracting crystals. For enzyme-inhibitor complexes, the two most common approaches are co-crystallization and soaking. The choice between these methods is often empirical and depends on the specific properties of the protein and the BCP-containing inhibitor.

Crystallization Strategy Description Advantages Disadvantages Best Suited For
Co-crystallization The purified enzyme and the BCP-containing inhibitor are mixed prior to setting up crystallization trials.Can capture conformational changes induced by inhibitor binding. Often the only option for inhibitors that cause significant protein rearrangement.Requires larger quantities of both protein and inhibitor. The inhibitor may affect protein solubility and crystallization propensity.BCP inhibitors that are expected to induce a conformational change in the enzyme. When the inhibitor binding site is not accessible in the apo-crystal lattice.
Soaking Pre-grown crystals of the apo-enzyme are transferred to a solution containing the BCP-containing inhibitor.Requires less inhibitor. Faster than de novo crystallization screening. Allows for the screening of multiple inhibitors against a single batch of apo-crystals.The inhibitor may not be able to access the binding site due to crystal packing. Can cause crystal cracking or dissolution. May not capture large conformational changes.High-throughput screening of a series of BCP analogues. When a robust apo-crystal system is already established.
Case Study: Crystallization of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in complex with a BCP-containing inhibitor (PDB ID: 5YEA)

The crystal structure of Lp-PLA2 in complex with a novel sulfonamide inhibitor featuring a BCP moiety provides a valuable case study.[3] The structure was solved at a resolution of 1.80 Å, revealing the inhibitor bound in the active site. The crystallization of this complex was achieved through co-crystallization , highlighting the importance of allowing the protein and inhibitor to form a stable complex in solution prior to crystallization.

Experimental Data for PDB ID: 5YEA [3]

Parameter Value
Method X-RAY DIFFRACTION
Resolution 1.80 Å
R-Value Work 0.177
R-Value Free 0.211
Crystallization Method Hanging Drop Vapor Diffusion
Protein Concentration Not specified in PDB entry
Inhibitor Concentration Not specified in PDB entry
Precipitant Not specified in PDB entry
Temperature Not specified in PDB entry

Note: Detailed crystallization conditions are often found in the corresponding publication rather than the PDB entry itself.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the crystallization of enzyme-BCP inhibitor complexes. Optimization will be required for each specific target.

Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion

This is a widely used method for obtaining high-quality crystals.[4][5]

Workflow for Co-crystallization

cluster_prep Preparation cluster_cryst Crystallization Purified Enzyme Purified Enzyme Complex Formation Complex Formation Purified Enzyme->Complex Formation Mix BCP Inhibitor Stock BCP Inhibitor Stock BCP Inhibitor Stock->Complex Formation Add Hanging Drop Setup Hanging Drop Setup Complex Formation->Hanging Drop Setup Set up drops Incubation Incubation Hanging Drop Setup->Incubation Equilibrate Crystal Growth Crystal Growth Incubation->Crystal Growth Monitor

Caption: Co-crystallization workflow using hanging drop vapor diffusion.

Methodology:

  • Complex Formation:

    • Prepare a stock solution of the BCP-containing inhibitor in a suitable solvent (e.g., DMSO).

    • Mix the purified enzyme with the inhibitor at a molar ratio of 1:3 to 1:10 (protein:inhibitor). The final DMSO concentration should ideally be below 5% (v/v) to avoid interference with crystallization.[6]

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

  • Hanging Drop Setup: [7]

    • Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution.

    • Invert the coverslip and place it over the reservoir, sealing it with vacuum grease.

  • Incubation and Monitoring:

    • Incubate the plate at a constant temperature (typically 4°C or 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

Protocol 2: Crystal Soaking

This method is ideal when you have pre-existing apo-enzyme crystals.[8][9]

Workflow for Crystal Soaking

cluster_prep Preparation cluster_soak Soaking & Cryoprotection Apo-enzyme Crystals Apo-enzyme Crystals Crystal Transfer Crystal Transfer Apo-enzyme Crystals->Crystal Transfer Soaking Solution Soaking Solution Soaking Solution->Crystal Transfer Transfer to Incubation Incubation Crystal Transfer->Incubation Incubate Cryoprotection Cryoprotection Incubation->Cryoprotection Transfer to

Caption: Workflow for soaking a BCP-containing inhibitor into apo-enzyme crystals.

Methodology:

  • Prepare Soaking Solution:

    • Prepare an "artificial mother liquor" that mimics the crystallization condition of the apo-crystals.

    • Dissolve the BCP-containing inhibitor in the artificial mother liquor to a final concentration typically 10-100 times its dissociation constant (Kd), if known.[10] If the Kd is unknown, a starting concentration of 1-10 mM can be used, being mindful of the inhibitor's solubility.

  • Crystal Soaking:

    • Carefully transfer a single apo-crystal from its growth drop into a drop of the soaking solution.[9]

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time is a balance between allowing the inhibitor to diffuse into the crystal and minimizing crystal damage.

  • Cryoprotection and Harvesting:

    • Transfer the soaked crystal to a cryoprotectant solution, which is typically the soaking solution supplemented with a cryoprotectant such as glycerol or ethylene glycol (20-30% v/v).[8]

    • After a brief soak in the cryoprotectant (10-30 seconds), loop the crystal and flash-cool it in liquid nitrogen.[8]

Data Collection and Structure Refinement: Special Considerations for BCP

Data Collection: Due to the often-small size of initial crystals, data collection at a synchrotron source is highly recommended. The high-intensity X-ray beam allows for the collection of high-resolution data from weakly diffracting crystals.

Structure Refinement: The rigid, well-defined geometry of the BCP core can be an advantage during structure refinement. The electron density for the BCP moiety is often clear, allowing for unambiguous placement into the model. However, care must be taken to ensure the correct stereochemistry and conformation of the substituents on the BCP ring.

Troubleshooting Common Challenges

Problem Potential Cause Suggested Solution
No crystals or heavy precipitation in co-crystallization Inhibitor insolubility; Incorrect protein-to-inhibitor ratio; Inhibitor affecting protein stability.Decrease inhibitor concentration; Screen different molar ratios; Try soaking instead of co-crystallization.[6]
Crystals crack or dissolve during soaking High concentration of inhibitor or co-solvent (e.g., DMSO); Incompatible soaking solution.Decrease inhibitor and/or DMSO concentration; Optimize the composition of the artificial mother liquor.[8]
No electron density for the inhibitor Low occupancy of the inhibitor in the crystal.Increase inhibitor concentration in the soaking solution or co-crystallization mixture; Increase soaking time.
Poor diffraction quality Crystal disorder; Small crystal size.Optimize crystallization conditions (e.g., different precipitants, pH, temperature); Try microseeding to obtain larger crystals.

Conclusion: A Path Forward for Structure-Guided Design

The unique structural and physicochemical properties of BCP-containing enzyme inhibitors make them a promising class of therapeutic candidates. While their crystallization shares many principles with other small molecule inhibitors, the specific considerations outlined in this guide can help researchers navigate the challenges and leverage the advantages of the BCP scaffold. By systematically comparing co-crystallization and soaking strategies, and by meticulously optimizing experimental parameters, the path to obtaining high-resolution crystal structures can be significantly streamlined. These structures, in turn, will fuel the engine of structure-based drug design, accelerating the development of novel and effective medicines.

References

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). Retrieved from [Link]

  • Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. (2023). ScienceOpen. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization: Crystal Growth 101. (n.d.). Scribd. Retrieved from [Link]

  • Crystallization of Protein-Ligand Complexes. (2020, October 28). Hampton Research. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • Hanging Drop Vapor Diffusion. (2025, April 2). Hampton Research. Retrieved from [Link]

  • A Protocol for Custom Biomineralization of Enzymes in Metal–Organic Frameworks (MOFs). (2020). PMC. Retrieved from [Link]

  • 5YEA: The crystal structure of Lp-PLA2 in complex with a novel inhibitor. (2018, July 25). RCSB PDB. Retrieved from [Link]

  • Guidelines for the successful generation of protein–ligand complex crystals. (2014). PMC. Retrieved from [Link]

  • Controlling Protein Crystallization by Free Energy Guided Design of Interactions at Crystal Contacts. (2021, May 24). MDPI. Retrieved from [Link]

  • Crystallization of protein–ligand complexes. (2007, January 15). IUCr Journals. Retrieved from [Link]

  • Analysis of crystallization data in the Protein Data Bank. (2015). PMC. Retrieved from [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • Protein crystallization for X-ray crystallography. (2011, January 16). PubMed. Retrieved from [Link]

  • Introduction to protein crystallization. (2009). PMC. Retrieved from [Link]

  • Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). News-Medical.Net. Retrieved from [Link]

  • Combining Wet and Dry Lab Techniques to Guide the Crystallization of Large Coiled-coil Containing Proteins. (2017, January 6). VanDemark Lab. Retrieved from [Link]

  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018, January 15). Systematic Reviews in Pharmacy. Retrieved from [Link]

  • 8B9P: ACE2 in complex with bicyclic peptide inhibitor. (2023, September 20). RCSB PDB. Retrieved from [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. (2025, May 20). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Protein crystallization: Eluding the bottleneck of X-ray crystallography. (2017, September 26). AIMS Press. Retrieved from [Link]

  • How to determine the concentration of substrate / inhibitor to be used with protein for co-crystallization ? (2016, February 15). ResearchGate. Retrieved from [Link]

  • How to optimize my protein crystallization conditions? (2021, June 17). ResearchGate. Retrieved from [Link]

  • Propellane-free access to bicyclo[1.1.1]pentanes. (2026, January 12). PMC. Retrieved from [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved from [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2023, June 27). ChemRxiv. Retrieved from [Link]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (2026, January 29). ResearchGate. Retrieved from [Link]

Sources

In Vivo Efficacy of BCP-Modified Drug Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a defining paradigm in modern medicinal chemistry. At the forefront of this "escape from flatland" is bicyclo[1.1.1]pentane (BCP) . Widely utilized as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes, BCP offers a unique geometric profile. While its bridgehead-to-bridgehead distance (~1.85 Å) is slightly shorter than the para-substituent distance of a phenyl ring (~2.79 Å), its collinear vectors perfectly mimic aromatic substitution patterns while fundamentally altering the molecule's physicochemical properties[1].

This guide provides an objective, data-driven comparison of BCP-modified analogues against their planar parent compounds, detailing the mechanistic causality behind their enhanced in vivo efficacy and outlining a self-validating protocol for their preclinical evaluation.

Mechanistic Causality: Why BCP Outperforms Planar Arenes

The decision to replace a phenyl ring with a BCP motif is rarely arbitrary; it is a targeted intervention to rescue specific pharmacokinetic (PK) or physicochemical liabilities. The structural causality follows three primary pillars:

  • Abolition of π-π Stacking: Planar arenes inherently stack in aqueous environments, leading to high crystal lattice energy and poor thermodynamic solubility. BCP's 3D cylindrical bulk prevents this stacking, drastically lowering the desolvation energy required for oral absorption.

  • Mitigation of CYP450 Liability: Aromatic rings are classic "soft spots" for cytochrome P450-mediated oxidation (e.g., epoxidation, hydroxylation). By replacing sp2 C-H bonds with sterically shielded sp3 C-H bonds, BCP analogues often exhibit significantly prolonged in vivo half-lives.

  • Prevention of Toxic Metabolite Formation: In specific structural contexts (e.g., benzamides), planar rings are highly susceptible to amide hydrolysis, releasing potentially mutagenic anilines. BCP sterically and electronically alters the amide bond environment, shutting down this metabolic pathway[2].

MechanisticFlow A Planar Arene (Parent Drug) B BCP Bioisosteric Replacement A->B C Increased sp3 Fraction (Escape Flatland) B->C D Reduced π-π Stacking C->D E Removal of Labile sp2 C-H Bonds C->E F Enhanced Aqueous Solubility D->F G Improved Metabolic Stability E->G H Superior In Vivo PK & Efficacy F->H G->H

Caption: Mechanistic causality of BCP substitution driving improved in vivo pharmacokinetics.

Comparative In Vivo Efficacy: Case Studies

To objectively evaluate the performance of BCP analogues, we must examine head-to-head in vivo data across diverse therapeutic modalities.

Case Study A: γ-Secretase Inhibitors (Alzheimer's Disease)

The development of BMS-708163 faced challenges balancing enzyme inhibition with aqueous solubility. Researchers replaced the central para-substituted fluorophenyl ring with a BCP motif to create Compound 3 [1].

  • Outcome: The BCP analogue maintained subnanomolar in vitro potency (IC50 = 0.178 nM) while drastically improving passive permeability. In vivo mouse models demonstrated an approximate 4-fold increase in both Cmax and AUC compared to the fluorophenyl parent, translating to robust pharmacological efficacy in reducing Aβ42 levels[1].

Case Study B: IDO1 Inhibitors (Cancer Immunotherapy)

An automated ligand identification system (ALIS) hit yielded a potent IDO1 inhibitor (Compound 1) that failed in vivo due to rapid amide hydrolysis of its benzamide moiety, which also posed a genotoxicity risk via aniline release. By substituting the central phenyl ring with BCP (Compound 2 ), researchers fundamentally altered the metabolic profile[2].

  • Outcome: The BCP bioisostere effectively circumvented amide hydrolysis. The resulting compound exhibited excellent in vivo metabolic stability, high oral bioavailability, and a significantly lower predicted human dose, all while maintaining target engagement[2].

Case Study C: Resveratrol Optimization (Metabolic Disease)

Resveratrol possesses vast therapeutic potential but is severely limited by poor bioavailability. A tactical bioisosteric modification replaced the phenolic Ring A with a BCP scaffold to generate BCP-Resveratrol [3].

  • Outcome: In vitro human hepatocyte assays revealed a >3-fold increase in metabolic stability. Subsequent in vivo PK profiling in rats validated this hypothesis, showing a vastly superior plasma concentration-time curve compared to natural resveratrol[3].

Case Study D: Ionizable Lipids for mRNA Delivery (Genetic Medicine)

Moving beyond small molecules, BCP has been integrated into the hydrophobic tails of ionizable lipids for Lipid Nanoparticles (LNPs). Comparing traditional 2D benzene- or cyclohexane-based lipids to 3D BCP-based lipids (BCP-NC2-C12 ) revealed striking differences [4].

  • Outcome: The 3D BCP LNPs demonstrated superior membrane-disruptive properties. In vivo, they mediated highly efficient mRNA delivery to the liver, achieving a ~90% reduction in PCSK9 serum protein levels via CRISPR/Cas9 gene knockout, significantly outperforming 2D controls at identical doses[4].

Quantitative Performance Summary

Drug Class / TargetParent Compound (Planar)BCP AnalogueKey In Vitro ImprovementIn Vivo Efficacy / PK Outcome
γ-Secretase Inhibitor BMS-708163 (Fluorophenyl)Compound 3Enhanced passive permeability & kinetic solubility~4-fold ↑ in Cmax and AUC (Mouse model)[1]
IDO1 Inhibitor Compound 1 (Benzamide)Compound 2Complete mitigation of amide hydrolysisSignificant ↓ in clearance; high oral bioavailability[2]
Natural Product Resveratrol (Phenolic Ring A)BCP-Resveratrol>3-fold ↑ metabolic stability (Human hepatocytes)Superior plasma exposure over 1h timeframe (Rat)[3]
mRNA Delivery Lipids 2D Benzene/Cyclohexane LipidsBCP-NC2-C12Enhanced 3D endosomal membrane disruption~90% ↓ in PCSK9 serum protein via CRISPR/Cas9 (Mouse)[4]

Standardized Protocol for BCP Analogue Validation

To ensure scientific integrity, the evaluation of a novel BCP analogue must be conducted as a self-validating system . This means the planar parent compound must be run in parallel across all assays to establish an accurate baseline, and mass balance must be confirmed to rule out uncharacterized metabolic shunting.

Why Hepatocytes over Microsomes?

A critical error in evaluating sp3-rich BCP analogues is relying solely on liver microsomes. Microsomes primarily capture Phase I metabolism (CYP450s). Because BCP removes the aromatic rings that are classic CYP substrates, the molecule's metabolic "soft spot" often shifts to Phase II conjugation (e.g., glucuronidation). Therefore, cryopreserved hepatocytes —which contain the full complement of Phase I and Phase II enzymes—are mandatory for accurate in vitro clearance prediction.

ProtocolWorkflow S1 1. In Vitro Clearance S2 2. Physicochemical Profiling S1->S2 D1 Hepatocyte Assay (Phase I/II) S1->D1 S3 3. In Vivo PK (Rodent) S2->S3 D2 Kinetic Solubility Caco-2 Bidirectional S2->D2 S4 4. In Vivo Efficacy S3->S4 D3 AUC, Cmax, t1/2 Bioavailability S3->D3 D4 Target Engagement Biomarker Readout S4->D4

Caption: Self-validating experimental workflow for evaluating BCP-modified drug analogues.

Step-by-Step Methodology

Step 1: Bidirectional Caco-2 Permeability (Replacing PAMPA)

  • Rationale: BCP modification alters lipophilicity (LogD) and hydrogen bond desolvation, which can unexpectedly change the molecule's affinity for efflux transporters (e.g., P-gp). PAMPA cannot detect efflux; Caco-2 is required.

  • Procedure:

    • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until TEER values exceed 250 Ω·cm².

    • Dose the BCP analogue and parent compound (10 µM) in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions.

    • Incubate for 2 hours at 37°C. Quantify via LC-MS/MS.

    • Validation Check: Calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER < 2 indicates passive permeability without significant efflux liability.

Step 2: Hepatocyte Intrinsic Clearance (CLint)

  • Procedure:

    • Thaw cryopreserved human and rat hepatocytes and suspend in Williams' E medium at 1 × 10⁶ viable cells/mL.

    • Spike in 1 µM of the BCP analogue and parent compound (parallel arms).

    • Aliquot at 0, 15, 30, 60, and 120 minutes. Quench immediately with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Centrifuge and analyze the supernatant via LC-MS/MS.

    • Validation Check: Plot ln(% remaining) vs. time to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

Step 3: In Vivo Pharmacokinetics (C57BL/6 Mice)

  • Procedure:

    • Formulate the BCP analogue in a standardized vehicle (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution.

    • Administer via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg) to fasted male C57BL/6 mice (n=3 per route).

    • Collect serial blood samples via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Separate plasma and quantify drug concentration via validated LC-MS/MS.

    • Validation Check: Calculate absolute bioavailability (F%) using dose-normalized AUC(PO) / AUC(IV).

Step 4: In Vivo Target Engagement (Efficacy)

  • Procedure: Depending on the target, utilize a direct pharmacodynamic (PD) readout. For example, if evaluating a BCP-modified γ-secretase inhibitor:

    • Dose mice PO at the established ED50.

    • Euthanize at Tmax (determined from Step 3).

    • Extract brain tissue and homogenize in RIPA buffer.

    • Quantify Aβ40 and Aβ42 reduction using a highly specific ELISA compared to vehicle-treated controls.

References

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.[Link]

  • Cui, H., et al. (2020). "Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors." ACS Medicinal Chemistry Letters.[Link]

  • Rao, V. N., et al. (2017). "Toward Resolving the Resveratrol Conundrum: Synthesis and in Vivo Pharmacokinetic Evaluation of BCP–Resveratrol." ACS Medicinal Chemistry Letters.[Link]

  • Han, X., et al. (2022). "Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for mRNA Delivery and CRISPR/Cas Gene Editing." Journal of the American Chemical Society.[Link]

Sources

A Researcher's Guide to the Computational Analysis of Bicyclo[1.1.1]pentane Strain Energy: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds with unique three-dimensional architectures is paramount. Bicyclo[1.1.1]pentane (BCP), a highly strained and rigid carbocycle, has emerged as a prominent bioisostere for para-substituted phenyl rings and other linear motifs. Its compact structure and unique exit vectors offer a compelling strategy to escape "flatland" and improve the physicochemical properties of drug candidates.[1][2][3][4][5] However, the inherent strain within the BCP core, a key determinant of its reactivity and stability, necessitates a robust understanding and accurate quantification.

This guide provides an in-depth comparative analysis of computational methods for determining the strain energy of bicyclo[1.1.1]pentane. We will delve into the theoretical underpinnings of various approaches, present a practical step-by-step protocol for these calculations, and compare the performance of different computational levels of theory against experimental benchmarks.

The Nature of Strain in Bicyclo[1.1.1]pentane

The strain energy of a molecule is the excess potential energy it possesses due to deviations from ideal bond angles, bond lengths, and dihedral angles. In BCP, the fusion of three and four-membered rings forces the carbon atoms into highly distorted geometries, resulting in significant angle and torsional strain. Experimental and computational studies have consistently placed the strain energy of the parent BCP hydrocarbon in the range of 65–68 kcal/mol.[1][6] This substantial strain energy is a critical factor in its synthetic accessibility and its utility as a building block in larger molecules.

Computational Strategies for Quantifying Strain Energy

Directly calculating the strain energy of a molecule is not a straightforward process. Instead, it is typically determined by comparing the energy of the strained molecule to that of a hypothetical, strain-free reference. Several computational strategies have been developed for this purpose, with the most common being the use of isodesmic and homodesmotic reactions.[7]

Isodesmic and Homodesmotic Reactions: A Conceptual Overview

Isodesmic and homodesmotic reactions are hypothetical chemical reactions where the number and types of bonds are conserved on both the reactant and product sides.[7] The enthalpy of such a reaction, which can be calculated using quantum chemical methods, is then used to derive the strain energy of the molecule of interest. The key principle is that by maintaining the same types of chemical bonds, errors in the computational method will largely cancel out, leading to a more accurate determination of the relative energy difference due to strain.

A homodesmotic reaction is a specific type of isodesmic reaction that provides an even better cancellation of errors by conserving not only the bond types but also the atom hybridization states and the number of hydrogen atoms attached to each carbon.

Comparative Analysis of Computational Methods

The accuracy of strain energy calculations is highly dependent on the chosen level of theory and basis set. Here, we compare the performance of several widely used computational methods for determining the strain energy of bicyclo[1.1.1]pentane.

Table 1: Calculated Strain Energy of Bicyclo[1.1.1]pentane using Various High-Level Methods

Computational MethodStrain Energy (kcal/mol)
W1BD66.9
G-466.8
CBS-APNO67.1
CBS-QB366.0
M062X/6-31+G(2df,p)65.5
Experimental Benchmark ~66.6

Data sourced from a computational study on hydrocarbon strain energies.[7] Experimental benchmark derived from the experimental heat of formation.

As the table demonstrates, high-level composite methods like W1BD, G-4, and CBS-APNO provide results in excellent agreement with the experimental benchmark. Density Functional Theory (DFT) methods, such as M06-2X, can also yield accurate results with a significantly lower computational cost, making them a practical choice for larger systems.

Experimental Protocol: Calculating BCP Strain Energy with a Homodesmotic Reaction

This section provides a detailed, step-by-step protocol for calculating the strain energy of bicyclo[1.1.1]pentane using a homodesmotic reaction and the Gaussian quantum chemistry software package.

Step 1: Designing a Homodesmotic Reaction

A well-designed homodesmotic reaction is crucial for obtaining an accurate strain energy. For bicyclo[1.1.1]pentane, the following reaction is proposed:

Bicyclo[1.1.1]pentane + 5 CH4 → 2 CH3-CH3 + 3 CH3-CH2-CH3

This reaction conserves the number of C-C and C-H bonds of each type, as well as the number of primary, secondary, tertiary, and quaternary carbons, thereby minimizing computational errors.

Step 2: Computational Workflow in Gaussian

The following workflow outlines the necessary calculations to determine the strain energy using the Gaussian software suite.

computational_workflow cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis A Construct Molecules: - Bicyclo[1.1.1]pentane - Methane (CH4) - Ethane (C2H6) - Propane (C3H8) B Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) A->B  Initial Geometries C Single Point Energy Calculation (e.g., M06-2X/6-311+G(d,p)) B->C  Optimized Geometries D Extract Enthalpies (H) C->D  Output Files E Calculate Reaction Enthalpy (ΔH_rxn) D->E F Strain Energy = ΔH_rxn E->F

Caption: Computational workflow for determining strain energy.

Detailed Steps:

  • Molecule Construction: Using a molecular modeling program like GaussView, construct the 3D structures of bicyclo[1.1.1]pentane, methane, ethane, and propane.

  • Geometry Optimization and Frequency Calculations: For each molecule, perform a geometry optimization and frequency calculation. A common and efficient level of theory for this step is B3LYP with the 6-31G(d) basis set. This step ensures that the structures correspond to energy minima on the potential energy surface and provides the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Single Point Energy Calculations: Using the optimized geometries from the previous step, perform a higher-level single point energy calculation to obtain more accurate electronic energies. A recommended level of theory is M06-2X with a larger basis set like 6-311+G(d,p).

  • Enthalpy Extraction: From the output files of the frequency calculations, extract the total enthalpies (H) for each molecule. Gaussian reports this value as "Sum of electronic and thermal Enthalpies."

  • Calculate Reaction Enthalpy: Calculate the enthalpy of the homodesmotic reaction (ΔH_rxn) using the following equation:

    ΔH_rxn = [2 * H(Ethane) + 3 * H(Propane)] - [H(Bicyclo[1.1.1]pentane) + 5 * H(Methane)]

  • Determine Strain Energy: The calculated ΔH_rxn is the strain energy of bicyclo[1.1.1]pentane.

Trustworthiness and Self-Validation

The protocol described above contains an inherent self-validation mechanism. By employing a homodesmotic reaction, we are not relying on the absolute accuracy of a single calculation but rather on the cancellation of systematic errors. The close agreement between the results obtained from this method and high-level composite methods, as well as experimental data, provides strong evidence for the trustworthiness of this approach.

Authoritative Grounding and Mechanistic Insights

The choice of a homodesmotic reaction is grounded in the principles of thermochemistry and computational chemistry, which state that such reactions effectively isolate the strain energy by maintaining a consistent chemical environment on both sides of the equation.[7] The use of DFT methods like M06-2X is justified by their proven accuracy for main-group thermochemistry at a reasonable computational cost. For even higher accuracy, one can turn to more computationally expensive methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), which is often considered the "gold standard" in quantum chemistry.

Conclusion

The accurate determination of the strain energy of bicyclo[1.1.1]pentane is crucial for understanding its chemical behavior and for its rational application in drug design and materials science. This guide has provided a comparative overview of computational methods, a detailed protocol for calculating strain energy using a homodesmotic reaction, and a discussion of the underlying principles that ensure the reliability of these methods. By leveraging these computational tools, researchers can gain valuable insights into the energetic properties of this unique and important molecular scaffold.

References

  • Gholami, M., et al. (2020). A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules. Molecules, 25(9), 2061. [Link]

  • Shire, B. R., & Anderson, E. A. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24777. [Link]

  • Wiberg, K. B., et al. (2000). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 2(15), 3381-3387. [Link]

  • Wiberg, K. B., et al. (2000). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Gouré, E., et al. (2020). Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chemical Science, 11(19), 4965-4974. [Link]

  • Tajti, A., et al. (2004). HEAT: High accuracy extrapolated ab initio thermochemistry. The Journal of Chemical Physics, 121(23), 11599-11613. [Link]

  • National Institute of Standards and Technology. (2023). Bicyclo[1.1.1]pentane. In NIST Chemistry WebBook. [Link]

  • Bomble, Y. J., et al. (2006). High-accuracy extrapolated ab initio thermochemistry. II. Minor improvements to the protocol and a vital simplification. The Journal of Chemical Physics, 125(6), 064108. [Link]

  • Shire, B. R., et al. (2021). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. University of Oxford. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. ChemRxiv. [Link]

  • Wang, Y., et al. (2024). DFT Insight into a Strain-Release Mechanism in Bicyclo[1.1.0]butanes via Concerted Activation of Central and Lateral C–C Bonds with Rh(III) Catalysis. Inorganic Chemistry. [Link]

  • Mita, T., et al. (2023). Synthesis of bicyclo[1.1.1]pentane-based, straight-shaped diphosphine ligands. Hokkaido University. [Link]

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Mykhailiuk, P. K., et al. (2022). Sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes via electron donor–acceptor complex photoactivation: a metal- and additive-free strategy for bioisostere design. Green Chemistry, 24(10), 4063-4070. [Link]

  • Pellicciari, R., et al. (2009). Design, synthesis and biological evaluation of novel bicyclo[1.1.1]pentane-based omega-acidic amino acids as glutamate receptors ligands. Bioorganic & Medicinal Chemistry, 17(1), 242-250. [Link]

  • Anderson, J. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Scilit. [Link]

  • Bull, J. A., et al. (2024). Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Lincoln Repository. [Link]

Sources

The Bicyclo[1.1.1]pentyl Group: A Superior Bioisostere to the tert-Butyl Group for Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Physicochemical and Pharmacokinetic Optimization

In the intricate process of drug discovery, the selection of appropriate chemical motifs is paramount to achieving a desirable balance of potency, selectivity, and drug-like properties. The tert-butyl group, a cornerstone of medicinal chemistry, has long been employed to introduce steric bulk, fill hydrophobic pockets, and act as a metabolic shield.[1][2] However, its inherent lipophilicity and susceptibility to oxidative metabolism often present significant challenges, leading to poor solubility and undesirable pharmacokinetic profiles.[3][4]

This guide presents a comparative analysis of the bicyclo[1.1.1]pentyl (BCP) group as a modern, three-dimensional bioisostere for the tert-butyl moiety.[5][6][7][8] We will explore the fundamental physicochemical differences between these two groups and provide detailed, field-proven experimental protocols for their evaluation. By replacing the classic tert-butyl group with the rigid, sp3-rich BCP scaffold, researchers can often mitigate common liabilities, leading to drug candidates with enhanced solubility, superior metabolic stability, and improved overall developability.[5][9][10]

Section 1: Head-to-Head Comparison of Key Physicochemical Properties

The decision to replace a tert-butyl group with a BCP moiety is driven by the desire to fine-tune a candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[11] The following sections dissect the critical properties impacted by this bioisosteric switch, supported by experimental data from published case studies.

Lipophilicity: Taming Greasiness with 3D Scaffolds

Lipophilicity, commonly measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a double-edged sword.[12] While essential for membrane permeability, excessive lipophilicity can lead to poor solubility, increased non-specific binding, and higher metabolic clearance.[1][12] The tert-butyl group is profoundly lipophilic. In contrast, the BCP group, despite its similar size, is significantly less lipophilic due to its unique, caged sp3-carbon structure.[5]

A case study involving analogues of the drug bosentan clearly illustrates this difference. The replacement of a tert-butyl group with a BCP moiety resulted in a measurable decrease in lipophilicity, a desirable outcome for optimizing the compound's drug-like properties.[3]

Compound SeriesSubstituentcLogPReference
Bosentan Analoguetert-Butyl3.9[3]
Bosentan AnalogueBicyclo[1.1.1]pentyl3.3[3]

Table 1. Comparative calculated LogP (cLogP) values for tert-butyl and BCP-substituted bosentan analogues highlight the reduced lipophilicity of the BCP group.

Experimental Protocol: Lipophilicity Determination (LogD) by Shake-Flask Method

This protocol describes the gold-standard "shake-flask" method to determine the distribution coefficient (LogD) at a physiologically relevant pH of 7.4. This value is critical as it reflects the lipophilicity of a compound, considering all its ionic forms, in a state that mimics the pH of blood plasma.[13][14]

Causality and Rationale: The choice of n-octanol and a pH 7.4 phosphate buffer is fundamental. n-octanol serves as a surrogate for the lipid bilayers of cell membranes, while the buffer maintains a constant pH, ensuring the ionization state of the compound is controlled and relevant to physiological conditions.[13][15] The inclusion of control compounds with known LogD values serves as a self-validating mechanism, confirming the integrity of the experimental setup.

Methodology:

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Saturate n-octanol with the PBS buffer by mixing equal volumes and shaking vigorously for 24 hours. Allow the phases to separate completely.

    • Saturate the PBS buffer with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (pH 7.4) to achieve a starting concentration of approximately 100 µM.

  • Partitioning:

    • Add an equal volume of pre-saturated n-octanol to the vial containing the compound in buffer.

    • Include a positive control (e.g., a compound with a known LogD) and a negative vehicle control (DMSO without compound) to run in parallel.

    • Seal the vials and shake them on a flat-bed shaker at a constant temperature (e.g., 25°C) for at least 4 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at >2000g for 15 minutes to ensure complete separation of the aqueous and octanol phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and the n-octanol layers. Be cautious not to disturb the interface.

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV or LC-MS/MS for its sensitivity and specificity.

    • A standard curve in each phase should be prepared to ensure accurate quantification.

  • Calculation:

    • The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) add_buffer Add Stock to Buffered Aqueous Phase prep_stock->add_buffer prep_phases Prepare Pre-saturated n-Octanol & PBS (pH 7.4) prep_phases->add_buffer add_octanol Add Equal Volume of n-Octanol prep_phases->add_octanol add_buffer->add_octanol shake Shake to Reach Equilibrium (4h, 25°C) add_octanol->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample_aq Sample Aqueous Phase centrifuge->sample_aq sample_org Sample Octanol Phase centrifuge->sample_org quantify Quantify Concentration (HPLC or LC-MS/MS) sample_aq->quantify sample_org->quantify calculate Calculate LogD = log([Org]/[Aq]) quantify->calculate

Caption: Workflow for LogD Determination via Shake-Flask Method.

Aqueous Solubility: Escaping the Precipitation Trap

Poor aqueous solubility is a primary reason for the failure of drug candidates.[16] It hinders absorption, complicates formulation, and can lead to unreliable results in biological assays.[17] The replacement of a planar, lipophilic aromatic ring with a BCP group is a known strategy to improve solubility by disrupting crystal packing and reducing hydrophobicity.[8][9] A similar benefit is observed when replacing a tert-butyl group.

In the development of a γ-secretase inhibitor, researchers at Pfizer replaced a tert-butyl group with a BCP moiety. This single change, while maintaining biological activity, led to a significant improvement in aqueous solubility.[18]

CompoundSubstituentAqueous Solubility (µg/mL)Reference
Avagacestat Analoguetert-Butyl< 0.1[18]
Avagacestat AnalogueBicyclo[1.1.1]pentyl4.0[18]

Table 2. Experimental data for a γ-secretase inhibitor analogue shows a dramatic increase in aqueous solubility upon replacing a tert-butyl group with a BCP.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

For early-stage drug discovery, a high-throughput kinetic solubility assay provides a rapid assessment of a compound's tendency to precipitate from a supersaturated solution.[19][20] This method is invaluable for ranking compounds and guiding structure-activity relationship (SAR) studies.[21]

Causality and Rationale: This assay mimics the situation where a compound, typically stored in an organic solvent like DMSO, is introduced into an aqueous biological medium.[17] The measurement of light scattering (nephelometry) provides a direct, real-time indication of particle formation (precipitation) as the compound's concentration exceeds its solubility limit.[19][21] Using a serial dilution allows for the determination of the concentration at which precipitation begins. This protocol is self-validating through the use of known high- and low-solubility control compounds.

Methodology:

  • Plate Preparation:

    • Into a 96-well microplate, add the appropriate aqueous buffer (e.g., PBS, pH 7.4) to all wells except the first column.

  • Compound Addition:

    • Prepare 10 mM stock solutions of test compounds and controls in 100% DMSO.

    • Add a small volume (e.g., 2 µL) of the DMSO stock solutions to the first column of the microplate, which contains buffer. This creates the highest concentration point (e.g., 100 µM with 1% DMSO).

  • Serial Dilution:

    • Perform a serial dilution (e.g., 1:2 or 1:3) across the plate by transferring a fixed volume from one column to the next.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the vehicle control wells.

    • Plot the turbidity against the compound concentration. The point at which the signal begins to rise sharply indicates the solubility limit.

G cluster_prep 1. Plate Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Analysis prep_buffer Add Buffer (PBS, pH 7.4) to 96-well plate add_stock Add DMSO Stock to First Column (Creates Highest Concentration) prep_buffer->add_stock prep_stock Prepare 10 mM Stocks in 100% DMSO prep_stock->add_stock serial_dilute Perform Serial Dilution Across the Plate add_stock->serial_dilute incubate Incubate (e.g., 2h, RT) with Shaking serial_dilute->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration vs. Control measure->analyze

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Metabolic Stability: Designing for In Vivo Longevity

Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major cause of low bioavailability and short drug half-life.[22] The tert-butyl group, while sometimes used as a metabolic blocker, is itself susceptible to oxidation, where a methyl group is hydroxylated, often leading to further oxidation to a carboxylic acid.[4] The BCP cage, being a strained, non-planar saturated hydrocarbon, is generally more resistant to CYP-mediated metabolism.[9][18]

The replacement of a tert-butyl group with a BCP has been shown to significantly increase metabolic stability in human liver microsomes (HLM), a standard in vitro model for hepatic metabolism.[23][24]

Compound SeriesSubstituentHLM Half-life (t½, min)Reference
Vercirnon Analoguetert-Butyl11[3]
Vercirnon AnalogueBicyclo[1.1.1]pentyl149[3]

Table 3. Comparative metabolic stability in human liver microsomes (HLM). The BCP analogue of the drug vercirnon shows a more than 13-fold increase in metabolic half-life compared to the tert-butyl analogue.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol measures the rate of disappearance of a parent compound when incubated with liver microsomes, providing key parameters like in vitro half-life (t½) and intrinsic clearance (Clint).[22]

Causality and Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[24][25] The reaction is initiated by adding NADPH, a critical cofactor required for the catalytic cycle of CYP enzymes.[24] By measuring the depletion of the parent compound over time via LC-MS/MS, we can quantify its metabolic rate. The protocol's integrity is ensured by running a "-NADPH" control to check for non-enzymatic degradation and a positive control (e.g., a rapidly metabolized drug like verapamil) to confirm the metabolic activity of the microsomes.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a solution of the test compound in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a cofactor solution of NADPH in buffer. Keep all solutions on ice.

  • Incubation Setup:

    • In a 96-well plate, combine the buffer, HLM (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).

    • Prepare a parallel set of wells for the "-NADPH" control.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the "-NADPH" controls.

    • Immediately remove the first aliquot for the T=0 time point and quench it.

    • Continue to incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them.

  • Reaction Quenching:

    • Quench the reaction by transferring the aliquot to a separate plate containing a cold solution of acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the ratio of the parent compound peak area to the internal standard peak area at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k

    • Calculate intrinsic clearance (Clint) using the appropriate equations that factor in microsomal protein concentration.

G cluster_prep 1. Preparation (on Ice) cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_mics Prepare Microsomes and Test Compound in Buffer pre_incubate Pre-incubate Mixture at 37°C prep_mics->pre_incubate prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate with NADPH prep_nadph->start_rxn pre_incubate->start_rxn time_points Incubate at 37°C Take Aliquots at T=0, 5, 15, 30 min start_rxn->time_points quench Quench Aliquots in Acetonitrile + Internal Std time_points->quench process Centrifuge & Collect Supernatant quench->process analyze Analyze by LC-MS/MS process->analyze calculate Calculate t½ and Clint analyze->calculate

Caption: Workflow for Microsomal Metabolic Stability Assay.

Conclusion: A Strategic Choice for Superior Drug Candidates

The strategic replacement of a tert-butyl group with a bicyclo[1.1.1]pentyl moiety represents a powerful tactic in modern medicinal chemistry. While the tert-butyl group remains a useful tool for introducing steric bulk, its associated liabilities of high lipophilicity and metabolic susceptibility can often be overcome by switching to the BCP bioisostere. As demonstrated through case studies and validated experimental protocols, this substitution can lead to marked improvements in aqueous solubility and metabolic stability, two of the most critical properties influencing the success of a drug candidate.[3][9][18] By embracing such three-dimensional, sp3-rich scaffolds, drug discovery teams can more effectively navigate the challenges of ADME optimization and increase the probability of advancing high-quality candidates into clinical development.

References

  • Stepan, A. F., et al. (2012). Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Gammy-Secretase Inhibitor Case Study. Journal of Medicinal Chemistry. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry. Available at: [Link]

  • MacMillan, D. W. C., et al. (2020). Copper-mediated synthesis of drug-like bicyclopentanes. Nature. Available at: [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Pion Inc. (2024). Introduction to log P and log D in drug development. Pion Inc. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. Available at: [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in drug discovery. BMG LABTECH. Available at: [Link]

  • Chinese Chemical Society. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. ACD/Labs. Available at: [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. Creative Biolabs. Available at: [Link]

  • Anderson, E. A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Domainex. (2023). Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes. Domainex. Available at: [Link]

  • McVaugh, M. (2017). Determining a Drug's Properties: Medieval Experimental Protocols. Bulletin of the History of Medicine. Available at: [Link]

  • Wang, W., et al. (2021). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Thieme E-Books & E-Journals. Available at: [Link]

  • Semantic Scholar. (n.d.). The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ResearchGate. Available at: [Link]

  • Stepan, A. F., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. Available at: [Link]

  • Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • ResearchGate. (n.d.). BCP-substituted tert-butyl bioisosteres. ResearchGate. Available at: [Link]

  • Huang, Y., & Zhang, Y. (2022). Application of bioisostere-bicyclo[1.1.1]pentane (BCP) in drug design. Journal of China Pharmaceutical University. Available at: [Link]

  • ResearchGate. (2025). Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane. ResearchGate. Available at: [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]

  • K-V, S., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]

  • MacMillan, D. W. C., et al. (2020). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. PMC. Available at: [Link]

  • Loughborough University. (n.d.). Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable. Loughborough University. Available at: [Link]

  • Infinix Bio. (2026). Understanding Drug-Like Property Evaluation: A Comprehensive Guide for Drug Development. Infinix Bio. Available at: [Link]

  • Uchiyama, M., et al. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Scientific Update. (2019). Novel Bicyclo[1.1.1]pentane (BCP) Fragments, their Roles, Preparation and the Challenges in Synthesis at Scale. Scientific Update. Available at: [Link]

Sources

Escape from Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane (BCP) Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dominance of aromatic rings in drug discovery has historically led to "flat" molecules with suboptimal physicochemical properties—poor solubility, low permeability, and metabolic liabilities. Bicyclo[1.1.1]pentane (BCP) has emerged as a premier "super-isostere" for para-phenyl rings and tert-butyl groups.[1] By introducing three-dimensionality (sp³ character) without significantly altering the vector of the substituents, BCP derivatives often improve the Solubility-Permeability-Metabolic Stability triad.

This guide objectively compares BCP derivatives against their aromatic and aliphatic counterparts, grounded in experimental data from clinical candidates like PF-06840003 and BMS-708,163 .[2]

Physicochemical & Geometric Comparison

To effectively utilize BCP, one must understand how its geometry and electronic properties differ from the moieties it replaces.

BCP vs. Phenyl vs. tert-Butyl: The Data
Propertypara-Phenyl (Ar)Bicyclo[1.1.1]pentane (BCP)tert-ButylImplications for SAR
Geometry Planar (2D)Linear / Cage (3D)Tetrahedral (3D)BCP mimics phenyl exit vectors but breaks planarity.
C-C Distance ~2.79 Å (C1-C4)~1.85 Å (C1-C3)N/ABCP is significantly shorter; best used as a "spacer" rather than a rigid rod.
Hybridization sp² (Aromatic)sp³ (Aliphatic)sp³ (Aliphatic)Increased sp³ fraction (

) correlates with higher clinical success.
LogP (Lipophilicity) HighModerate (Lower than Ph)HighBCP lowers lipophilicity compared to Ph, improving solubility.
Metabolic Stability Prone to CYP oxidationHigh (Bridgehead C-H is strong)Low (Labile methyls)BCP blocks metabolic "hotspots" found in Ph and t-Bu.
Solubility Often PoorImprovedPoorBCP disrupts crystal lattice packing energy.
The "Escape from Flatland" Concept

Aromatic rings facilitate


-

stacking, which can lead to aggregation and poor solubility. BCP derivatives disrupt this planar stacking while maintaining the linear orientation of substituents.

G Phenyl Phenyl Ring (Planar, sp2) Issue Issues: 1. Low Solubility 2. Metabolic Liability 3. Aggregation Phenyl->Issue leads to BCP BCP Core (3D Cage, sp3) Issue->BCP Bioisosteric Replacement Benefit Benefits: 1. Improved Solubility 2. Metabolic Stability 3. Vector Retention BCP->Benefit results in

Figure 1: The logic of bioisosteric replacement. BCP addresses the liabilities of planar aromatic systems while preserving the substituent vectors.

Critical Case Studies: Proven Efficacy

Case Study A: PF-06840003 (IDO1 Inhibitor)
  • Challenge: The initial phenyl-based lead compound suffered from rapid amide hydrolysis in the D-pocket, leading to poor pharmacokinetics (PK).[2][3]

  • Solution: Pfizer scientists replaced the central phenyl ring with a BCP moiety.

  • Outcome:

    • Metabolic Stability: The BCP analog (PF-06840003) completely mitigated the amide hydrolysis issue.[2]

    • Potency: Maintained high affinity for IDO1.

    • Mechanism: The BCP group acted as a "metabolic shield," preventing the hydrolytic enzyme access while maintaining the necessary distance between the two aryl ends.

Case Study B: BMS-708,163 (Gamma-Secretase Inhibitor)
  • Challenge: The parent fluorophenyl compound had poor aqueous solubility and passive permeability.

  • Solution: Replacement of the central fluorophenyl ring with BCP.[1][4]

  • Outcome:

    • Solubility: Increased significantly due to disruption of crystal packing.

    • Permeability: Improved passive permeability (Caco-2).[2][5]

    • Oral Absorption: ~4-fold increase in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and AUC in mouse models.[1][4][5]
      

Experimental Protocols

Protocol A: Synthesis via Strain-Release Amination

Standard protocol for accessing 1,3-disubstituted BCP amines (e.g., for PF-06840003 analogs).[2]

Reagents:

  • [1.1.1]Propellane (generated in situ or commercial solution)

  • Secondary Amine (Nucleophile)[2]

  • TurboGrignard (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -PrMgCl·LiCl)
    

Workflow:

  • Propellane Formation: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi (or PhLi) at -78°C to generate [1.1.1]propellane.[2]

  • Amination: Add the secondary amine to the propellane solution. The strain energy of the central C-C bond (~65 kcal/mol) drives the spontaneous addition across the bridgehead carbons.

  • Functionalization: The resulting BCP-amine anion can be trapped with an electrophile (e.g., CO2, aldehydes, or alkyl halides) to install the second substituent.[2]

Protocol B: Radical Addition (Atom Transfer)

For installing halides or creating BCP-esters.[2]

Workflow:

  • Initiation: Dissolve [1.1.1]propellane in ether/pentane.[2]

  • Radical Source: Add methyl chlorooxoacetate (or similar radical precursor).

  • Irradiation: Expose to UV light (Hg lamp) or use a radical initiator (AIBN/heat).[2]

  • Product Isolation: The radical adds to the bridgehead, opening the central bond. The resulting bridgehead radical abstracts a halogen/group to close the cycle.

Strategic Implementation: The Decision Matrix

When should you deploy BCP in your lead optimization?

SAR_Logic Start Analyze Lead Compound Q1 Is the Phenyl Ring involved in critical pi-pi stacking? Start->Q1 No_Stack No (Spacer/Scaffold) Q1->No_Stack No Yes_Stack Yes (Critical Interaction) Q1->Yes_Stack Yes Q2 Is Solubility or Metabolic Stability an issue? No_Stack->Q2 Action_Keep KEEP PHENYL (Or try Pyridine/Heterocycles) Yes_Stack->Action_Keep BCP will lose potency Action_BCP REPLACE WITH BCP (Expect improved Sol/PK) Q2->Action_BCP Yes Q2->Action_Keep No

Figure 2: Decision matrix for BCP bioisosterism. Note that BCP cannot replicate electronic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-interactions.

References

  • Pfizer IDO1 Inhibitor (PF-06840003): Crosignani, S., et al. "Discovery of a Novel Class of Highly Potent IDO1 Heme-Displacing Inhibitors Featuring a Unique Bicyclo[1.1.1]pentane Motif."[6] Journal of Medicinal Chemistry, 2017. Link[2]

  • BMS Gamma-Secretase Inhibitor: Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor."[1] Journal of Medicinal Chemistry, 2012. Link

  • Strain-Release Synthesis: Gianatassio, R., et al. "Strain-Release Amination." Science, 2016. Link

  • Bioisostere Review: Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." Organic & Biomolecular Chemistry, 2019. Link

  • Darapladib Case Study: Measom, N. D., et al. "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor."[2] ACS Medicinal Chemistry Letters, 2016. Link

Sources

Assessing the Improved Drug-Like Properties of BCP Bioisosteres: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for assessing the improved drug-like properties of Bicyclo[1.1.1]pentane (BCP) compounds, designed for researchers, medicinal chemists, and drug development professionals.

The strategic replacement of flat aromatic rings with three-dimensional, sp³-rich scaffolds—a paradigm often termed "escaping from flatland"—has revolutionized modern drug discovery. Among these scaffolds, the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1].

This guide provides an objective comparison between traditional phenyl-containing therapeutics and their BCP analogs, detailing the mechanistic causality behind BCP's superior physicochemical properties and outlining the self-validating experimental protocols required to assess them.

Mechanistic Causality: Why BCP Outperforms Flatland Arenes

The substitution of a planar phenyl ring with a BCP core fundamentally alters the physicochemical profile of a drug candidate while maintaining the spatial geometry required for target binding. The distance between the bridgehead carbons in BCP is approximately 1.85 Å, which closely mimics the substituent exit vectors of a para-substituted benzene ring (2.79 Å) while significantly reducing the lipophilic footprint compared to larger bioisosteres like bicyclo[2.2.2]octane (BCO) or cubane[2].

The improved drug-like properties of BCPs are driven by three primary causal mechanisms:

  • Improved Aqueous Solubility via Lattice Disruption: Flat aromatic rings readily engage in π-π stacking, leading to high crystal lattice energies and high melting points, which inherently resist aqueous dissolution. The 3D sp³ character of BCP disrupts this planar packing, lowering the lattice energy and dramatically increasing thermodynamic solubility[3].

  • Enhanced Metabolic Stability via CYP450 Evasion: Phenyl rings possess sp² C-H bonds that are highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation and subsequent hydroxylation. The BCP core lacks these vulnerable bonds, effectively shutting down this primary metabolic liability[3]. Furthermore, the unique steric bulk of BCP can shield adjacent labile groups (e.g., amides) from enzymatic hydrolysis[4].

  • Optimized Permeability via Reduced Lipophilicity: BCP lowers the partition coefficient (LogP/LogD) by reducing the total carbon count and eliminating the polarizable π-electron cloud of the arene. This reduction in lipophilicity, paired with a maintained lipophilic surface area, achieves an optimal balance between aqueous solubility and passive membrane permeability[2].

BCP_Causality BCP Bicyclo[1.1.1]pentane (BCP) Bioisostere Sub1 Elimination of sp2 C-H Bonds BCP->Sub1 Sub2 3D sp3 Character (Escape from Flatland) BCP->Sub2 Sub3 Reduced Carbon Count vs. BCO/Cubane BCP->Sub3 Prop1 Resistance to CYP450 Oxidation Sub1->Prop1 Prop2 Disrupted Crystal Packing (Lower MP) Sub2->Prop2 Prop3 Lower Lipophilicity (Reduced LogP) Sub3->Prop3 Out1 Increased Metabolic Stability Prop1->Out1 Out2 Improved Aqueous Solubility Prop2->Out2 Prop3->Out2 Out3 Maintained/Improved Permeability Prop3->Out3

Diagram 1: Mechanistic causality linking BCP structural features to improved drug-like properties.

Quantitative Data Comparison: Phenyl vs. BCP

The following tables summarize field-proven experimental data demonstrating the impact of BCP substitution in late-stage drug candidates.

Case Study A: γ-Secretase Inhibitor (BMS-708,163)

In the optimization of the γ-secretase inhibitor BMS-708,163, replacing the central para-fluorophenyl ring with a BCP core yielded an equipotent analog with vastly superior biopharmaceutical properties, translating to a ~4-fold increase in oral exposure (AUC)[3].

PropertyBMS-708,163 (Phenyl Core)Compound 3 (BCP Analog)Impact of BCP Substitution
Target Potency (IC₅₀, nM) 0.2250.178Maintained target engagement
Kinetic Solubility (µM, pH 6.5) < 182>80-fold improvement
Lipophilicity (LogD₇.₄) 3.62.61.0 log unit reduction
Passive Permeability (Papp, 10⁻⁶ cm/s) 1422~1.5-fold improvement
HLM Intrinsic Clearance (µL/min/mg) 35< 8>4-fold increase in stability
Case Study B: IDO1 Inhibitor

In the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, an initial hit suffered from severe in vivo amide hydrolysis. Replacing the central phenyl ring with a BCP bioisostere effectively shielded the amide, circumventing hydrolysis and enabling oral dosing without sacrificing potency[4].

PropertyCompound 1 (Phenyl Core)Compound 2 (BCP Analog)Impact of BCP Substitution
IDO1 IC₅₀ (nM) 3.16.8Comparable target potency
Amide Hydrolysis (In Vivo) ExtensiveCircumventedEliminated primary liability
Oral Bioavailability (F%) PoorExcellentEnabled oral dosing

Self-Validating Experimental Protocols

To accurately assess the improved properties of BCP compounds, assays must be strictly controlled. Because BCP compounds lack the strong UV chromophores typical of conjugated phenyl rings, LC-MS/MS quantification is strictly required over standard HPLC-UV methodologies.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Early-stage kinetic solubility assays (using DMSO stock spikes) often overestimate solubility due to solvent effects and supersaturation. To measure the true impact of BCP on crystal lattice disruption, a thermodynamic assay using solid powder is required.

Step-by-Step Methodology:

  • Preparation: Weigh 2–5 mg of the solid crystalline test compound (BCP analog vs. Phenyl analog) into a glass vial.

  • Equilibration: Add 1.0 mL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Do not add any organic co-solvents.

  • Agitation: Seal the vials and agitate on an orbital shaker at 300 rpm at a constant 25°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved concentration using LC-MS/MS against a standard curve prepared in a matrix-matched solvent.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: This assay evaluates vulnerability to CYP450 oxidation. The protocol is designed as a self-validating system by including a minus-NADPH control (to differentiate enzymatic metabolism from chemical instability) and a positive control (to confirm the viability of the microsomal enzymes).

Step-by-Step Methodology:

  • Pre-Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • System Validation Controls:

    • Negative Control: Omit NADPH from one set of test compound vials to monitor for non-CYP450 degradation.

    • Positive Control: Run a parallel assay using Verapamil or Testosterone to confirm batch enzyme activity.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH) to the test and positive control vials.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int) based on the log-linear decline of the compound/IS peak area ratio over time.

HLM_Workflow Start Test Compound (1 µM final conc.) Incubation Pre-incubate with HLM (0.5 mg/mL) at 37°C Start->Incubation Split1 Test Sample (+ NADPH) Incubation->Split1 Split2 Negative Control (- NADPH) Incubation->Split2 Split3 Positive Control (Verapamil + NADPH) Incubation->Split3 Quench Quench with Cold Acetonitrile containing Internal Standard Split1->Quench Split2->Quench Split3->Quench Centrifuge Centrifuge (4000 rpm, 15 min) & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate CL_int & t1/2 (Self-Validated) LCMS->Data

Diagram 2: Self-validating experimental workflow for assessing microsomal stability.

Protocol 3: Lipophilicity (LogD₇.₄) Determination

Causality: Computational LogP predictions often fail to accurately model the unique electron density of the highly strained BCP core. An empirical shake-flask method utilizing LC-MS/MS provides the most rigorous assessment of lipophilicity.

Step-by-Step Methodology:

  • Phase Preparation: Mutually saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.

  • Spiking: Dissolve the test compound in the octanol phase to a concentration of 100 µM.

  • Partitioning: Combine equal volumes (e.g., 1 mL each) of the spiked octanol and the saturated aqueous buffer in a glass vial.

  • Equilibration: Shake the vials mechanically at 25°C for 60 minutes, followed by centrifugation at 3,000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify using LC-MS/MS. LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the compound concentration in the octanol phase to that in the aqueous phase.

References

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors Source: ACS Medicinal Chemistry Letters (ACS Publications) URL:[Link][4]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (ACS Publications) URL:[Link][1]

Sources

A Practical Guide to NMR Characterization for Unambiguous Confirmation of the Bicyclo[1.1.1]pentane Structure

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, the quest to "escape from flatland" has led to a surge in the use of three-dimensional bioisosteres to replace traditional aromatic rings.[1] The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a particularly valuable motif, offering a rigid, linear spacer that can improve physicochemical properties such as solubility and metabolic stability.[2][3][4] However, the synthesis of these strained cage structures can sometimes yield isomeric impurities. Therefore, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of NMR spectroscopic techniques to definitively characterize the BCP core, contrasting it with a potential isomeric impurity and detailing the key 1D and 2D NMR features that serve as a structural fingerprint.

The Challenge: BCPs vs. Isomeric Impurities

The synthesis of BCPs, often proceeding through highly reactive intermediates like [1.1.1]propellane, can potentially lead to the formation of rearranged byproducts.[1][5] A common alternative structure is a cyclobutane derivative, such as a methylenecyclobutane. While mass spectrometry might show identical masses for isomers, NMR spectroscopy provides the detailed conformational and connectivity information necessary to distinguish them with certainty.

Here, we will use Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as our model BCP and 3-Methylenecyclobutanecarbonitrile as a representative isomeric alternative to illustrate the power of NMR in structural verification.

Part 1: The ¹H and ¹³C NMR Fingerprints

One-dimensional NMR provides the first and most direct evidence for the presence of the BCP core. The high degree of symmetry and the unique electronic environment of the BCP cage result in a characteristically simple spectrum.

The Signature of Symmetry in BCP

For a symmetrically 1,3-disubstituted BCP like the dicarboxylic acid, the ¹H NMR spectrum is remarkably simple, typically showing only a single resonance for the six equivalent methylene bridge protons. The ¹³C NMR is equally distinct, with signals for the bridgehead carbons and a single signal for the three equivalent methylene carbons.

Comparative NMR Data

The table below starkly contrasts the NMR data for our model BCP with a potential cyclobutane impurity.

Compound Structure ¹H NMR (ppm) ¹³C NMR (ppm)
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid12.50 (br s, 2H, COOH), 2.14 (s, 6H, CH₂)[6]170.6 (COOH), 51.8 (CH₂), 37.2 (Bridgehead C)[6]
3-Methylenecyclobutanecarbonitrile 3-Methylenecyclobutanecarbonitrile~4.6-4.7 (m, 2H, =CH₂), ~2.6-2.7 (m, 4H, ring CH₂), ~1.9 (m, 1H, ring CH)~140 (=C), ~122 (CN), ~105 (=CH₂), ~35 (ring CH₂), ~25 (ring CH)

Key Takeaways from 1D NMR:

  • Simplicity is Key: The most telling feature of the symmetrically substituted BCP is the single sharp singlet for the six methylene protons. An isomeric impurity like the methylenecyclobutane will present a much more complex spectrum with multiple signals for the non-equivalent ring protons and distinct signals for the exocyclic methylene group in the olefinic region (~4.5-5.0 ppm).

  • Chemical Shift: The methylene protons of the BCP cage are highly shielded and appear significantly upfield (around 2.14 ppm) compared to typical cyclobutane protons.[6] The bridgehead carbons also have a characteristic chemical shift around 37 ppm.

Part 2: Definitive Structure Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments like COSY, HSQC, and particularly HMBC, offer irrefutable proof of the BCP's cage connectivity.

Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1D NMR Acquisition:

  • ¹H NMR: Use a standard single-pulse experiment. A spectral width of 12-16 ppm is typically sufficient.

  • ¹³C NMR: Use a standard proton-decoupled single-pulse experiment with a spectral width of ~220 ppm.

2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For a 1,3-disubstituted BCP, no cross-peaks are expected from the methylene proton singlet, confirming their magnetic equivalence.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. For our BCP example, a single cross-peak will connect the proton signal at ~2.14 ppm to the carbon signal at ~51.8 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for confirming the BCP cage. It reveals long-range (2-3 bond) ¹H-¹³C correlations. The key is to optimize the experiment for long-range couplings, typically in the range of 4-10 Hz.[7]

The Decisive HMBC Correlation

The hallmark of the BCP structure is the long-range coupling between the methylene protons and the bridgehead carbons. This three-bond correlation (³JCH) is unique to the rigid cage structure.

Workflow for BCP Structure Confirmation using NMR

BCP_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_Confirmation Structure Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Initial Assessment HSQC HSQC C13_NMR->HSQC Direct C-H Bonds HMBC HMBC HSQC->HMBC Long-Range C-H Bonds Confirm BCP Structure Confirmed HMBC->Confirm Key ³J(CH) Correlation (CH₂ to Bridgehead C)

Caption: A typical workflow for confirming the BCP structure using NMR spectroscopy.

Key 2D NMR Correlations for Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid

Caption: Diagram illustrating the key HSQC and HMBC correlations for a symmetrically substituted BCP. The red arrow indicates the crucial ³J coupling.

In our example, you would observe a cross-peak in the HMBC spectrum correlating the methylene protons (~2.14 ppm) to the bridgehead carbons (~37.2 ppm). This correlation is only possible in the BCP cage structure and would be absent in an isomeric cyclobutane, which lacks this specific three-bond proton-carbon relationship.

Understanding Coupling Constants in BCPs

The unique geometry of the BCP cage also gives rise to characteristic coupling constants. While the simple singlet in a symmetrical BCP precludes observation of ¹H-¹H coupling, analysis of less symmetrical derivatives and ¹³C satellites reveals important information.

  • ¹JCH: The one-bond carbon-proton coupling constant for the bridge carbons is typically around 160-165 Hz. This value reflects the high s-character of the C-H bonds.[8][9]

  • Long-Range Couplings: The through-space interaction between the bridgehead carbons is a notable feature, although not directly observable in a standard HMBC. Theoretical calculations predict a ²J(C,C) of around -9.5 Hz.[9] The key diagnostic coupling, ³J(C,H) between the methylene protons and the opposite bridgehead carbon, is what makes the HMBC experiment so definitive.

Conclusion

The confirmation of a bicyclo[1.1.1]pentane structure is straightforward and unambiguous with the correct application of NMR spectroscopy. The hallmark of a symmetrically 1,3-disubstituted BCP is the extreme simplicity of its ¹H and ¹³C NMR spectra, a direct result of its high symmetry. For ultimate confirmation, the 2D HMBC experiment is the gold standard, revealing a characteristic long-range correlation between the methylene bridge protons and the bridgehead carbons that is impossible for common isomeric impurities. By following the systematic approach outlined in this guide, researchers can have full confidence in the structural integrity of their BCP-containing molecules, a critical step in advancing their application in drug discovery and materials science.

References

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Pecul, M., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Physical Chemistry Chemical Physics, 3(11), 1986–1991. [Link]

  • PubChem. (n.d.). 3-Methylenecyclobutanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiberg, K. B., & Connor, D. S. (1966). Bicyclo[1.1.1]pentane. Journal of the American Chemical Society, 88(19), 4437–4441. [Link]

  • Baran, P. S., et al. (2021). A Continuous Flow Synthesis of [1.1.1]Propellane Enabling Rapid Access to Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(4), 1943-1948. (Supporting Information). [Link]

  • Pecul, M., et al. (2001). Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Gómez, J. M., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14(1), 1836. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Lazzeretti, P., et al. (1995). Ab initio and experimental study of NMR coupling constants in bicyclo[1.1.1]pentane. Journal of the Chemical Society, Faraday Transactions, 91(22), 4031-4035. [Link]

  • Grover, N., et al. (2023). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. Angewandte Chemie International Edition, 62(17), e202302771. [Link]

  • ResearchGate. (2012). A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants. [Link]

  • University of Maryland. (2025). MRRC Structure Elucidation Notes. [Link]

  • University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]

  • SpectraBase. (n.d.). Bicyclo(1.1.1)pentane - Optional[13C NMR] - Chemical Shifts. [Link]

  • Mykhailiuk, P. K. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Chemspace. (2018). Bicyclo[1.1.1]pentane derivatives. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Semantic Scholar. [Link]

  • Mykhailiuk, P. K., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 7481. [Link]

  • Anderson, J. M., et al. (2021). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Angewandte Chemie International Edition, 60(45), 24754-24769. [Link]

Sources

Safety Operating Guide

Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of specialized chemical building blocks are critical components of laboratory safety, regulatory compliance, and environmental stewardship. Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride (CAS: 2108646-79-1) is a highly valued bioisostere used in medicinal chemistry to replace tert-butyl or phenyl groups, significantly improving the pharmacokinetic profiles of drug candidates[1].

However, as a biologically active amine hydrochloride, it presents specific physicochemical hazards that require stringent, causality-driven operational handling and disposal protocols. This guide provides drug development professionals with a self-validating system for managing this compound from benchtop to final destruction.

Physicochemical & Hazard Profile

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazard profile of the target compound.

Property / ParameterData ValueOperational Implication
Chemical Name Bicyclo[1.1.1]pentan-1-ylmethanamine HClContains nitrogen and chlorine; requires specialized incineration[2].
CAS Number 2108646-79-1Unique identifier for EHS hazardous waste tagging[1].
Molecular Weight 133.62 g/mol Highly concentrated API precursor; handle with micro-spatulas.
Physical State Solid (White to off-white powder)Prone to aerosolization; do not dry-sweep spills[3].
GHS Hazard Codes H315, H319, H335Causes skin, eye, and respiratory irritation[2].
Solubility Soluble in Water, MeOH, DMSODictates the choice of solvent for decontamination[4].

The Causality of Safety: Expertise & Experience

In advanced laboratory settings, executing a protocol without understanding its mechanistic foundation leads to systemic vulnerabilities. The disposal of Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride is governed by two primary chemical realities:

  • Electrostatic Adhesion & Decontamination: As a polar organic salt, this compound exhibits strong electrostatic adherence to the negatively charged silanol groups present on standard borosilicate laboratory glassware. Mechanical scraping is insufficient. A triple-rinse protocol utilizing a high-dielectric-constant solvent (such as water or methanol) is chemically required to break these ionic interactions and ensure the container is fully decontaminated[4].

  • Thermal Destruction Chemistry: Because the molecular formula (

    
    ) contains both an amine group and a chloride counterion, improper thermal destruction is dangerous. Combustion without intervention yields toxic nitrogen oxides (
    
    
    
    ) and corrosive hydrogen chloride (
    
    
    ) gas. Therefore, waste containing this compound must be routed exclusively to an authorized incinerator equipped with an alkaline flue gas scrubber to neutralize acidic emissions[2].

Step-by-Step Disposal Methodologies

The following workflows provide self-validating, step-by-step instructions for the three primary waste streams associated with this compound.

Protocol A: Solid Waste Management

Unused powder, contaminated weighing paper, and saturated spill absorbents must be managed as solid hazardous waste.

  • Collection: Inside a certified chemical fume hood, carefully transfer all solid residue into a chemically resistant, sealable high-density polyethylene (HDPE) or glass waste container.

  • Suppression: If the powder is highly static or aerosolizing, lightly mist the weighing paper with a compatible solvent (e.g., ethanol) before transferring it to the bin to suppress dust generation.

  • Labeling: Affix a standardized hazardous waste tag. Explicitly write the full chemical name and CAS number (2108646-79-1). Never use shorthand or structural abbreviations on waste tags.

  • Storage: Store the sealed container in a designated satellite accumulation area, strictly segregated from strong oxidizing agents, until institutional EHS pickup[5].

Protocol B: Liquid Waste and Reaction Mixtures

Aqueous or organic solutions containing the dissolved hydrochloride salt require careful segregation.

  • Segregation: Transfer the solution into a designated liquid waste carboy. Because the compound contains a chloride ion, high-concentration solutions should be routed to the Halogenated Waste stream to ensure it is processed at a facility capable of handling halogenated combustion byproducts.

  • Neutralization (Aqueous Only): If the protocol generates a highly acidic aqueous waste stream, carefully neutralize the solution to pH 6–8 using dilute

    
     before capping the waste carboy. This prevents the gradual release of 
    
    
    
    gas and subsequent container pressurization[4].
Protocol C: Empty Container Decontamination (Triple-Rinse)

Empty reagent bottles cannot be discarded in standard glass recycling until chemically cleared.

  • First Rinse (Solubilization): Add a small volume of a compatible polar solvent (e.g., methanol or water) to the empty container. Cap tightly and agitate vigorously for 30 seconds to dissolve the residual salt. Empty the rinsate directly into the liquid hazardous waste carboy[4].

  • Second and Third Rinses (Clearance): Repeat the agitation and draining process twice more. This serial dilution ensures the complete clearance of the active building block.

  • Drying and Defacing: Allow the uncapped container to air-dry completely inside the fume hood. Once dry, use a permanent marker to completely deface the original manufacturer label, or peel it off entirely[5].

  • Final Disposal: Discard the clean, defaced container in the standard laboratory glass/plastic waste receptacle in accordance with institutional policy.

Waste Stream Decision Architecture

WasteDisposal Start Bicyclo[1.1.1]pentan-1-ylmethanamine HCl Waste Decision Select Waste Stream Start->Decision Solid Solid Powder / Residue Decision->Solid Liquid Aqueous / Organic Solutions Decision->Liquid Container Empty Reagent Container Decision->Container SolidBin Seal in Chemically Resistant Container Solid->SolidBin LiquidBin Collect in Halogenated Liquid Waste Bin Liquid->LiquidBin Rinse Triple Rinse with Polar Solvent Container->Rinse Incinerate Authorized Incinerator (with Flue Gas Scrubber) SolidBin->Incinerate LiquidBin->Incinerate Rinse->LiquidBin Solvent Rinsate Deface Deface Label & Discard as Glass Rinse->Deface Cleaned Container

Decision tree for the segregation and disposal of Bicyclo[1.1.1]pentan-1-ylmethanamine HCl waste.

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental contamination.

  • Solid Spills: Do not dry sweep, as this will aerosolize the irritating powder. Lightly moisten the spill area with water or ethanol. Wipe up the wetted material with absorbent laboratory pads, place the pads in a solid hazardous waste container, and wash the surface with soap and water[3].

  • Liquid Spills: Contain the spread using chemical spill booms. Apply an inert absorbent material (e.g., vermiculite, sand, or universal spill pads) over the liquid. Collect the saturated absorbent using non-sparking tools and dispose of it as solid hazardous waste[2].

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride
Reactant of Route 2
Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.